molecular formula C17H19N3O3S B572372 Omeprazole 13CD3 CAS No. 1261395-28-1

Omeprazole 13CD3

Cat. No.: B572372
CAS No.: 1261395-28-1
M. Wt: 349.428
InChI Key: SUBDBMMJDZJVOS-LBDFIVMYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Omeprazole-13C,D3 is the (13C,D3) labelled analog of Omeprazole which binds covalently to proton pump, inhibits gastric secretion and used as an antiulcerative.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-(trideuterio(113C)methoxy)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBDBMMJDZJVOS-LBDFIVMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261395-28-1
Record name 1261395-28-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Omeprazole 13CD3: A Technical Guide to the Gold Standard Internal Standard in Bioanalytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Omeprazole Bioanalysis

Omeprazole, a proton pump inhibitor, is a cornerstone in the treatment of acid-related gastrointestinal disorders. Accurate quantification of omeprazole in biological matrices is paramount for pharmacokinetic (PK) and bioequivalence (BE) studies, which form the bedrock of regulatory submissions and clinical understanding. The inherent complexity of biological samples, however, presents significant analytical challenges, most notably matrix effects, which can compromise the accuracy and reproducibility of quantitative data. This guide provides an in-depth technical exploration of Omeprazole 13CD3, a stable isotope-labeled internal standard, and elucidates its critical role in achieving the highest level of scientific integrity in omeprazole bioanalysis.

Part 1: Unveiling this compound - Structure and Rationale for Use

This compound is a chemically synthesized form of omeprazole in which one carbon atom and three hydrogen atoms have been replaced with their stable isotopes, carbon-13 (¹³C) and deuterium (D), respectively. Specifically, the methoxy group on the benzimidazole ring is labeled.

Chemical Structure:

  • Omeprazole: C₁₇H₁₉N₃O₃S

  • This compound: C₁₆¹³CH₁₆D₃N₃O₃S

This isotopic labeling results in a molecule with a higher molecular weight than the parent drug but with virtually identical physicochemical properties.[1] This subtle yet critical modification is the key to its function as a superior internal standard in mass spectrometry-based assays.

The "Gold Standard" Internal Standard: Why Isotopic Labeling Matters

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. The IS is used to correct for variability during the analytical process, including sample extraction, chromatographic separation, and ionization efficiency.

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" because they co-elute with the analyte and experience nearly identical matrix effects, such as ion suppression or enhancement.[2][3] This ensures a more accurate and precise quantification of the analyte. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation strongly recommends the use of a SIL analyte as the internal standard whenever possible.[2]

Advantages of this compound:

  • Co-elution with Analyte: Due to its structural identity with omeprazole, this compound exhibits the same chromatographic behavior, ensuring that both compounds are subjected to the same matrix environment as they enter the mass spectrometer.

  • Correction for Matrix Effects: Any suppression or enhancement of the ionization signal caused by co-eluting matrix components will affect both the analyte and the internal standard to the same degree. The ratio of their signals remains constant, leading to accurate quantification.

  • Improved Precision and Accuracy: By effectively normalizing for variations in sample preparation and instrument response, this compound significantly improves the precision and accuracy of the analytical method.

Part 2: The Science of Superiority - ¹³C vs. Deuterium Labeling

While both deuterium and carbon-13 are stable isotopes used for labeling, the choice of isotope can have practical implications. The significant mass difference between hydrogen (≈1 amu) and deuterium (≈2 amu) can sometimes lead to a phenomenon known as the "isotope effect," where the deuterated standard may have a slightly different retention time than the unlabeled analyte.[4] This can be particularly problematic in high-resolution chromatography systems.

In contrast, the relative mass difference between ¹²C and ¹³C is much smaller, resulting in a labeled standard that is chromatographically indistinguishable from its unlabeled counterpart.[5] The dual labeling in this compound, incorporating both ¹³C and deuterium, provides a significant mass shift for clear differentiation in the mass spectrometer while minimizing the potential for chromatographic separation from the native omeprazole. This makes it a more robust choice for ensuring accurate correction of matrix effects.[6]

Part 3: Experimental Protocol - A Validated LC-MS/MS Method for Omeprazole in Human Plasma

The following protocol outlines a robust and sensitive method for the quantification of omeprazole in human plasma using this compound as the internal standard. This method is suitable for pharmacokinetic and bioequivalence studies and aligns with regulatory expectations for bioanalytical method validation.[7][8][9]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in methanol).

  • Add 100 µL of 50 mmol/L ammonium formate solution.

  • Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex mix for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 11,500 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen gas at approximately 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Parameters
ParameterCondition
Column Thermo HyPURITY C18 (150 x 2.1 mm, 5 µm) or equivalent
Mobile Phase 10 mmol/L Ammonium Formate in Water : Acetonitrile (50:50, v/v)
Flow Rate 0.25 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Tandem Mass Spectrometry Parameters
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Omeprazole: 346.2 → 198.0This compound: 350.2 → 202.0
Collision Energy Optimized for the specific instrument, typically around 10-20 eV
Dwell Time 200 ms per transition

Note: Mass transitions for this compound are predicted based on the labeling. The precursor ion will have a mass approximately 4 Da higher than omeprazole, and the fragment ion containing the labeled methoxy group will also have a corresponding mass shift.

Method Validation

The analytical method must be fully validated according to the ICH M10 guideline, which includes assessments of:[2][10]

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

  • Accuracy and Precision: Determined at multiple quality control (QC) levels.

  • Calibration Curve: Demonstrating linearity over the intended concentration range.

  • Recovery: Efficiency of the extraction process.

  • Matrix Effect: Assessing the impact of different plasma lots on quantification.

  • Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions.

Part 4: Visualizing the Workflow and Rationale

Diagram 1: Bioanalytical Workflow for Omeprazole Quantification

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with This compound Plasma->Spike_IS LLE Liquid-Liquid Extraction Spike_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Caption: Workflow for Omeprazole Quantification.

Diagram 2: Rationale for Using a Stable Isotope-Labeled Internal Standard

Rationale_SIL_IS cluster_process Analytical Process cluster_output Mass Spectrometer Output Analyte Omeprazole Extraction Extraction Inefficiency Analyte->Extraction Ionization Ion Suppression/ Enhancement Analyte->Ionization IS This compound IS->Extraction IS->Ionization Matrix Matrix Components (Phospholipids, Salts, etc.) Matrix->Ionization causes Analyte_Signal Analyte Signal (Variable) Extraction->Analyte_Signal IS_Signal IS Signal (Variable) Extraction->IS_Signal Ionization->Analyte_Signal Ionization->IS_Signal Ratio Ratio (Analyte Signal / IS Signal) = Stable & Accurate Analyte_Signal->Ratio IS_Signal->Ratio

Caption: Mitigating variability with a SIL-IS.

Conclusion

This compound represents the pinnacle of internal standard technology for the bioanalysis of omeprazole. Its use is not merely a matter of best practice but a fundamental component of a self-validating system that ensures the reliability and integrity of pharmacokinetic and bioequivalence data. By understanding the chemical principles behind its design and adhering to rigorous, validated analytical protocols, researchers can confidently generate high-quality data that meets the stringent requirements of regulatory agencies and advances the science of drug development.

References

  • A Comparative Guide to Internal Standards in Bioanalytical Method Validation Following ICH M10 Guidelines. (n.d.). Benchchem. Retrieved January 15, 2026.
  • Application Notes and Protocols for the Determination of (r)-Omeprazole in Plasma and Oral Fluid by LC-MS. (n.d.). Benchchem. Retrieved January 15, 2026.
  • bio-analytical method development and validation for omeprazole using lc-ms/ms. (n.d.).
  • Application Note: Quantification of Omeprazole Magnesium in Plasma by LC-MS/MS. (n.d.). Benchchem. Retrieved January 15, 2026.
  • An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study. (2014). PubMed Central.
  • Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. (2021). PubMed Central.
  • An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. (n.d.). SciSpace. Retrieved January 15, 2026.
  • The preparation of 14 C, 35 S and 13 C labelled forms of omeprazole. (1986). Sci-Hub.
  • Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry. (2007). PubMed.
  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training M
  • BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. (2011). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • ICH M10 Guidelines Impact on Bioanalytical Method Development and Valid
  • ICH M10 Guidance: Harmonization and Modification to Bioanalytical Method Vari
  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. (2020). MDPI.
  • An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma. (2016).
  • bioanalytical method validation and study sample analysis m10. (2022). ICH.
  • Omeprazole sulfone N-oxide-13C,d3 | Stable Isotope. (n.d.). MedchemExpress.com. Retrieved January 15, 2026.
  • Synthesis of Stable Isotope Labeled 13 C 4 -1,4-Dihydropyridines on 5,6-Position and Its Substituent Carbon. (2021).
  • Omeprazole-13C,d3 (H 16868-13C,d3) | Stable Isotope. (n.d.). MedChemExpress. Retrieved January 15, 2026.
  • Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. (n.d.). Shimadzu.
  • Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. (n.d.).
  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. (2014). myadlm.org.
  • Omeprazole Stable Isotopes Product List. (n.d.). CLEARSYNTH. Retrieved January 15, 2026.
  • A Head-to-Head Comparison: Deuterium-Labeled vs.
  • Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. (2023). PubMed Central.
  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. (2014). PubMed.
  • LC-MS/MS transitions monitored for the quantification of (a) omeprazole and (b) lansoprazole. (n.d.).

Sources

Omeprazole 13CD3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isotopically Labeled Omeprazole (Omeprazole-d3) for Advanced Bioanalytical Applications

Abstract

Omeprazole, a cornerstone of acid-related gastrointestinal disorder treatments, operates by irreversibly inhibiting the gastric H+/K+-ATPase. Precision in its quantification within biological matrices is paramount for pharmacokinetic, bioequivalence, and metabolic studies. This technical guide provides a comprehensive overview of deuterated Omeprazole (Omeprazole-d3), a stable isotope-labeled analog. We delve into its chemical structure, physicochemical properties, and the rationale behind its synthesis and application. The guide elucidates how isotopic labeling offers a distinct mass-to-charge ratio without significantly altering chemical properties, making Omeprazole-d3 the gold standard internal standard for mass spectrometry-based bioanalysis. Detailed experimental protocols, supported by workflow diagrams and mechanistic pathways, are provided to equip researchers and drug development professionals with the necessary knowledge to leverage this critical analytical tool.

Introduction to Omeprazole and the Rationale for Isotopic Labeling

Omeprazole: A Proton Pump Inhibitor

Omeprazole is a highly effective proton pump inhibitor (PPI) used to treat conditions such as peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[1] It is a prodrug that, in the acidic environment of the stomach's parietal cells, converts to its active form, a sulfenamide derivative.[2] This active metabolite then forms an irreversible covalent bond with the H+/K+-ATPase enzyme system, the so-called "proton pump," effectively shutting down the final step of gastric acid production.[3] The duration of its effect is long-lasting, up to 72 hours, until new enzyme pumps are synthesized.[4]

The Principle of Isotopic Labeling in Pharmaceutical Analysis

In quantitative drug analysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving high accuracy and precision. An ideal IS behaves identically to the analyte during sample extraction, chromatography, and ionization but is distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) compounds are considered the "gold standard" for this purpose.[5][6] By replacing one or more atoms (commonly ¹H, ¹²C, ¹⁴N) with their heavier stable isotopes (²H or D, ¹³C, ¹⁵N), a molecule is created that is chemically identical but has a higher molecular weight. This distinction allows the mass spectrometer to differentiate between the analyte and the IS, while their shared physicochemical properties ensure they co-elute and experience similar matrix effects and ionization suppression or enhancement.[6][7]

Omeprazole-d3: A Superior Internal Standard

Omeprazole-d3 is a deuterated form of Omeprazole, specifically designed for use as an internal standard in the bioanalysis of the parent drug.[8][9] The incorporation of three deuterium atoms provides a 3-dalton mass shift, which is sufficient to prevent mass spectral overlap with the unlabeled Omeprazole. Its utility is well-established for quantitative analysis by methods like GC-MS or LC-MS.[5][6][8] This stable isotope-labeled compound enhances the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of Omeprazole in complex biological samples like plasma and brain tissue.[9][10]

Chemical Structure and Physicochemical Properties

Chemical Structure Elucidation

The most common forms of Omeprazole-d3 involve deuteration of the methoxy group on the benzimidazole ring or deuteration at positions 4, 6, and 7 of the benzimidazole ring itself. The latter, Omeprazole-d3 (benzimidazole-4,6,7-d3), is frequently used.

chemical_structures cluster_omeprazole Omeprazole cluster_omeprazole_d3 Omeprazole-d3 (benzimidazole-4,6,7-d3) omeprazole_img omeprazole_d3_img

Caption: Comparative structures of Omeprazole and Omeprazole-d3.

Physicochemical Properties

The key properties of Omeprazole-d3 are summarized below, providing essential data for its application in experimental settings.

PropertyValueSource(s)
Chemical Name 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-4,5,7-d3[8]
IUPAC Name 4,6,7-trideuterio-5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole[11]
CAS Number 934293-92-2 (for benzimidazole-d3)[8][11]
Unlabeled CAS 73590-58-6[11][12]
Molecular Formula C₁₇H₁₆D₃N₃O₃S[8][11]
Formula Weight ~348.4 g/mol [8][9][11]
Isotopic Purity ≥98-99% deuterated forms[8][12]
Appearance White Crystalline Solid[13]
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 5 mg/mL[8][14]

Mechanism of Action and Metabolism

Bioactivation and Mechanism of Action

Omeprazole's therapeutic effect is a result of a multi-step process that occurs specifically within the secretory canaliculi of gastric parietal cells. As a weak base, Omeprazole crosses the parietal cell membrane and accumulates in this highly acidic compartment. The acidic environment catalyzes its conversion into the active sulfenamide form, which then covalently binds to cysteine residues on the H+/K+-ATPase, irreversibly inhibiting its function.[4][3]

mechanism_of_action A 1. Oral Administration of Omeprazole (Prodrug) B 2. Absorption in Small Intestine A->B C 3. Systemic Circulation B->C D 4. Accumulation in Parietal Cell Canaliculi (Acidic) C->D E 5. Acid-Catalyzed Conversion to Active Sulfenamide D->E F 6. Covalent Binding to H+/K+-ATPase (Proton Pump) E->F G 7. Irreversible Inhibition of Proton Pump F->G H 8. Decreased Gastric Acid Secretion G->H

Caption: Bioactivation pathway of Omeprazole.

Metabolic Pathways of Omeprazole

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[1][15][16] The two main isoforms involved are CYP2C19 and CYP3A4.[2][16][17]

  • CYP2C19: This enzyme is responsible for the hydroxylation of Omeprazole to form 5-hydroxyomeprazole.[17][18] It also contributes to the formation of 5'-O-desmethylomeprazole.[17] The activity of CYP2C19 is subject to genetic polymorphism, leading to different metabolism rates among individuals (poor, intermediate, extensive, and ultrarapid metabolizers).[2][16]

  • CYP3A4: This isoform primarily mediates the conversion of Omeprazole to omeprazole sulfone.[16][17][18]

These metabolites are pharmacologically inactive and are excreted mainly in the urine.[15]

Impact of Deuteration on Metabolism

The deuterium atoms in Omeprazole-d3 (benzimidazole-4,6,7-d3) are placed on the benzimidazole core, a site not directly involved in the primary metabolic reactions of hydroxylation or sulfoxidation mediated by CYP2C19 and CYP3A4.[18][19] Therefore, the kinetic isotope effect is negligible. This is a critical feature, as it ensures that Omeprazole-d3 and unlabeled Omeprazole have virtually identical metabolic and pharmacokinetic profiles, validating its use as an internal standard that accurately reflects the behavior of the analyte in vivo.[6]

Application in Quantitative Bioanalysis (LC-MS/MS)

The Role of an Internal Standard in LC-MS/MS

The use of a stable isotope-labeled internal standard like Omeprazole-d3 is fundamental to robust LC-MS/MS bioanalysis.[7] It compensates for potential variability at multiple stages of the analytical process, including:

  • Sample Preparation: Corrects for losses during extraction or protein precipitation.

  • Chromatography: Accounts for minor variations in retention time.

  • Ionization: Normalizes for matrix effects that can suppress or enhance the analyte signal in the mass spectrometer's ion source. By calculating the ratio of the analyte peak area to the internal standard peak area, a highly precise and accurate quantification can be achieved.[20]

Experimental Protocol: Quantification of Omeprazole in Human Plasma

This protocol provides a representative methodology for the quantification of Omeprazole in human plasma using Omeprazole-d3 as an internal standard.

1. Materials and Reagents:

  • Omeprazole reference standard

  • Omeprazole-d3 (Internal Standard)

  • LC-MS grade Acetonitrile, Methanol, and Water

  • Formic Acid

  • Human Plasma (K2-EDTA)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Omeprazole and Omeprazole-d3 in methanol.

  • Working Standard Solutions: Serially dilute the Omeprazole stock solution with 50:50 acetonitrile/water to prepare calibration standards (e.g., 1-1000 ng/mL).

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the Omeprazole-d3 stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma sample (or calibration standard/QC), add 300 µL of the Internal Standard Spiking Solution.[21]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • HPLC System: Standard UHPLC/HPLC system.

  • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).[21]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start at ~10% B, ramp up to 95% B, hold, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Omeprazole: Q1 346.1 -> Q3 198.0

    • Omeprazole-d3: Q1 349.1 -> Q3 201.0 (Note: MRM transitions should be optimized empirically on the specific instrument used).

Bioanalytical Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (100 µL) B Add Acetonitrile with Omeprazole-d3 IS (300 µL) A->B C Vortex (1 min) B->C D Centrifuge (10 min, 12000 rpm) C->D E Transfer Supernatant D->E F Inject into UHPLC System E->F G Chromatographic Separation (C18) F->G H ESI+ Ionization G->H I Mass Detection (MRM Mode) H->I J Integrate Peak Areas (Analyte & IS) I->J K Calculate Area Ratio (Analyte/IS) J->K L Quantify using Calibration Curve K->L M Final Concentration Report L->M

Caption: Standard workflow for bioanalysis of Omeprazole using Omeprazole-d3.

Synthesis Overview

The synthesis of Omeprazole generally involves the coupling of two key heterocyclic intermediates: a substituted benzimidazole and a substituted pyridine. The final step is typically the oxidation of a sulfide linkage between these two rings to form the therapeutic sulfoxide.[22][23]

A common route involves reacting 2-mercapto-5-methoxy-1H-benzimidazole with 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine to form the sulfide precursor, omeprazole sulfide (also known as pyrmetazole).[22][24] This precursor is then oxidized using an agent like m-chloroperoxybenzoic acid (m-CPBA) to yield Omeprazole.[23][25]

To produce Omeprazole-d3 (benzimidazole-4,6,7-d3), the synthesis would begin with a deuterated 5-methoxy-thiobenzimidazole precursor. This ensures the stable isotopes are incorporated into the core structure early in the synthetic pathway.

Conclusion

Omeprazole-d3 is an indispensable tool for modern pharmaceutical research and development. Its chemical and metabolic fidelity to the parent drug, combined with its distinct mass signature, provides the foundation for highly reliable and reproducible quantitative bioanalytical methods. By enabling the precise measurement of Omeprazole concentrations in complex biological matrices, Omeprazole-d3 plays a critical role in defining the pharmacokinetic profiles, assessing bioequivalence, and understanding the metabolic fate of one of the world's most widely prescribed medications. This guide provides the core technical knowledge and practical protocols necessary for its effective implementation in a research setting.

References

  • Veeprho. Omeprazole-D3 | CAS 934293-92-2. [Link]

  • Pharmaffiliates. CAS No : 922731-01-9 | Product Name : Omeprazole-d3. [Link]

  • Wikipedia. Omeprazole. [Link]

  • National Center for Biotechnology Information. Omeprazole - StatPearls - NCBI Bookshelf. [Link]

  • PubChem. 5-Hydroxy Omeprazole-d3 Sodium Salt. [Link]

  • PubMed. Omeprazole: pharmacokinetics and metabolism in man. [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. [Link]

  • Ovid. Analytical methodologies for the determination of omeprazole: An overview. [Link]

  • Patsnap Synapse. What is the mechanism of Omeprazole?. [Link]

  • PubMed. Clinical pharmacology of omeprazole. [Link]

  • Semantic Scholar. Omeprazole: pharmacology, pharmacokinetics and interactions. [Link]

  • YouTube. Omeprazole Side Effects and Mechanism of Action | Nursing Pharmacology. [Link]

  • PharmGKB. Omeprazole and Esomeprazole Pathway, Pharmacokinetics. [Link]

  • SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. [Link]

  • Journal of Neurogastroenterology and Motility. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. [Link]

  • Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with. [Link]

  • PharmGKB. omeprazole. [Link]

  • ACS Publications. Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19: Insights from Binding Free Energy and QM/MM Calculations in a Curtin–Hammett Framework. [Link]

  • ResearchGate. bio-analytical method development and validation for omeprazole using lc-ms/ms. [Link]

  • PubMed. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes. [Link]

  • PubMed. Analytical methodologies for the determination of omeprazole: an overview. [Link]

  • PubMed Central. Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. [Link]

  • ASM Journals. Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efffux Pump NorA. [Link]

  • ResearchGate. Effects on oxidative drug metabolism - Omeprazole. [Link]

  • Academax. Novel process for omeprazole synthesis. [Link]

  • PubMed Central. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. [Link]

  • ResearchGate. Stereoselective Metabolism of Omeprazole by Human Cytochrome P450 Enzymes | Request PDF. [Link]

Sources

Synthesis and characterization of Omeprazole 13CD3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Omeprazole-¹³CD₃

Abstract

Isotopically labeled compounds are indispensable tools in modern drug discovery and development, serving as critical internal standards for bioanalytical assays and tracers in metabolic studies.[1][2] This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of Omeprazole-¹³CD₃, a stable isotope-labeled analogue of the widely prescribed proton pump inhibitor, Omeprazole.[3][4] As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible methodology for researchers, chemists, and drug development professionals. We will delve into a multi-step synthetic pathway, followed by a rigorous analytical characterization workflow employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Rationale for Isotopic Labeling

Omeprazole is a benzimidazole derivative that effectively suppresses gastric acid secretion by irreversibly inhibiting the H⁺/K⁺-ATPase enzyme system, the proton pump of the gastric parietal cell.[5] Its extensive use in treating acid-related gastrointestinal disorders necessitates precise and accurate quantification in biological matrices for pharmacokinetic (PK) and pharmacodynamic (PD) studies.[6][7]

Stable isotope-labeled internal standards (SIL-IS) are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Omeprazole-¹³CD₃, with a mass shift of +4 Da relative to the parent drug, is an ideal SIL-IS.[8][9] The combined use of ¹³C and deuterium (D) offers distinct advantages:

  • Mass Distinction: The significant mass difference prevents isotopic crosstalk with the analyte.

  • Co-elution: It is chromatographically identical to the unlabeled analyte, ensuring it experiences the same matrix effects and ionization suppression/enhancement during analysis.

  • Metabolic Stability: The C-D bonds are stronger than C-H bonds, which can slow metabolism at the labeled position, although in this case, the primary utility is for bioanalytical quantification.[2]

This guide outlines a robust pathway for the preparation and validation of this essential analytical standard.

Synthetic Strategy and Execution

The synthesis of Omeprazole-¹³CD₃ is adapted from established routes for Omeprazole, with the key modification being the introduction of the isotopically labeled methyl group at the 6-methoxy position of the benzimidazole ring.[10][11][12] The overall process involves the convergent synthesis of a labeled benzimidazole intermediate and a pyridine moiety, followed by coupling and oxidation.

Overall Synthetic Workflow

The multi-step synthesis is designed for efficiency and control over the final product's purity and isotopic enrichment.

Synthesis_Workflow cluster_benzimidazole Benzimidazole Intermediate Synthesis cluster_pyridine Pyridine Moiety Synthesis cluster_coupling Coupling and Oxidation start_B 4-Fluoro-3-nitroanisole step1_B Ammonolysis (NH₃) start_B->step1_B step2_B Reduction (e.g., Na₂S₂O₄) step1_B->step2_B step3_B Cyclization (Potassium Ethyl Xanthate) step2_B->step3_B step4_B Demethylation (e.g., HBr) step3_B->step4_B step5_B Alkylation with ¹³CD₃I step4_B->step5_B labeled_benz [¹³CD₃]-6-methoxy-1H- benzo[d]imidazole-2-thiol step5_B->labeled_benz coupling Thioether Formation (Coupling in base) labeled_benz->coupling start_P 2,3,5-Collidine step1_P N-Oxidation (e.g., H₂O₂) start_P->step1_P step2_P Nitration (HNO₃/H₂SO₄) step1_P->step2_P step3_P Rearrangement & Chlorination (e.g., Ac₂O, then SO₂Cl₂) step2_P->step3_P step4_P Methoxylation (NaOMe) step3_P->step4_P pyridine_moiety 2-(Chloromethyl)-3,5-dimethyl- 4-methoxypyridine step4_P->pyridine_moiety pyridine_moiety->coupling oxidation Sulfoxidation (m-CPBA) coupling->oxidation final_product Omeprazole-¹³CD₃ oxidation->final_product Characterization_Workflow cluster_analysis Analytical Confirmation start Synthesized Crude Omeprazole-¹³CD₃ purification Purification (Flash Chromatography) start->purification hplc HPLC-UV (Purity Assessment) purification->hplc Chemical Purity >98% ms LC-MS/MS (Identity & Isotopic Enrichment) purification->ms Confirm Mass & Enrichment nmr ¹H & ¹³C NMR (Structural Elucidation) purification->nmr Confirm Structure final_product Qualified Omeprazole-¹³CD₃ (Internal Standard) hplc->final_product ms->final_product nmr->final_product

Sources

An In-depth Technical Guide to the Certificate of Analysis for Omeprazole-D3

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of the specifications found on a Certificate of Analysis (CoA) for Omeprazole-D3 (Omeprazole-13CD3). Tailored for researchers, analytical scientists, and drug development professionals, this document elucidates the critical quality attributes of this stable isotope-labeled internal standard. We will explore the scientific rationale behind each test, present typical specifications, and provide detailed experimental protocols, ensuring a comprehensive understanding of how the identity, purity, and quality of Omeprazole-D3 are rigorously assessed.

The Critical Role of Omeprazole-D3 and its Certificate of Analysis

Omeprazole, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal conditions[1]. In pharmacokinetic and bioanalytical studies, quantifying the concentration of a drug in biological matrices is paramount. Stable isotope-labeled (SIL) compounds, such as Omeprazole-D3, are the gold standard for use as internal standards (IS) in quantitative mass spectrometry-based assays[2][3]. The SIL IS co-elutes chromatographically with the analyte but is differentiated by its higher mass, allowing it to compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring analytical accuracy and precision[4].

A Certificate of Analysis is not merely a datasheet; it is a formal declaration from the manufacturer that the material meets a predefined set of quality specifications[5]. For a critical reagent like Omeprazole-D3, the CoA provides the end-user with the necessary confidence in its identity, chemical purity, and, most importantly, its isotopic enrichment.

Overall Workflow for CoA Generation

The process of certifying a batch of Omeprazole-D3 involves a multi-step analytical workflow designed to validate every critical quality attribute of the reference standard.

CoA_Workflow cluster_Synthesis Batch Synthesis cluster_Testing Analytical Testing & Characterization cluster_Review Quality Review & Release synthesis Synthesis of Omeprazole-D3 identity Identification (MS, NMR) synthesis->identity purity Chemical Purity (HPLC) isotopic Isotopic Purity (MS, NMR) physico Physicochemical (Appearance, etc.) data_review Data Review & Compliance Check identity->data_review purity->data_review isotopic->data_review physico->data_review coa_gen CoA Generation data_review->coa_gen release Batch Release coa_gen->release

Caption: High-level workflow for generating a Certificate of Analysis.

Core Specifications and Analytical Methodologies

The CoA for Omeprazole-D3 is structured to provide comprehensive evidence of its quality. The following sections detail the key tests, their underlying principles, and typical acceptance criteria.

Summary of Typical Specifications
ParameterTest MethodTypical Specification
Identification ¹H NMRSpectrum is consistent with the structure of Omeprazole-D3.
Mass Spectrometry (MS)The [M+H]⁺ ion is consistent with the molecular weight of C₁₇H₁₆D₃N₃O₃S (348.43 g/mol ).[6][7]
Purity HPLC (UV Detection)≥98.0%[6][7]
Isotopic Purity Mass Spectrometry (MS)≥99 atom % D[6]
Appearance Visual InspectionPale yellow to light brown solid.[6][7]
Molecular Formula -C₁₇H₁₆D₃N₃O₃S[6][7]
Molecular Weight -348.43[6][7]

Section I: Identification & Structural Confirmation

Objective: To unambiguously confirm that the compound is Omeprazole-D3 and that the deuterium label is in the correct position.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Scientific Rationale: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For Omeprazole-D3, where three hydrogen atoms in one of the methoxy groups are replaced by deuterium, the ¹H NMR spectrum serves two purposes: it confirms the overall proton skeleton of the omeprazole molecule and, crucially, verifies the absence of a proton signal at the site of deuteration.

  • Expected Spectrum: The ¹H NMR spectrum of Omeprazole-D3 will be nearly identical to that of standard Omeprazole, with one key difference: the singlet corresponding to the methoxy protons on the benzimidazole ring (typically around 3.7 ppm) will be absent or significantly diminished.[8][9] The remaining signals for the pyridine and benzimidazole protons and the other methoxy group should be present and consistent with the structure.

  • Experimental Protocol: ¹H NMR

    • Sample Preparation: Accurately weigh 5-10 mg of Omeprazole-D3 and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Acquisition: Acquire a standard ¹H NMR spectrum.

    • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate all signals and compare the chemical shifts and coupling patterns to a reference spectrum of non-deuterated Omeprazole. Confirm the absence of the signal corresponding to the deuterated methoxy group.

Mass Spectrometry (MS)
  • Scientific Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides direct proof of the molecular weight of the compound. For Omeprazole-D3, the expected molecular weight is 348.43 Da. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as the protonated molecular ion [M+H]⁺ at m/z 349.15.[3][6]

Omeprazole_D3_Structure Molecular Structure of Omeprazole-D3 OmeprazoleD3 Isotopic_Enrichment_Logic cluster_Input HRMS Data Input cluster_Process Calculation Steps cluster_Output Result ms_data Mass Spectrum showing Isotopologue Peaks peak_intensity Measure Intensity (I) of each peak: I(d₀), I(d₁), I(d₂), I(d₃)... ms_data->peak_intensity calc_enrichment Calculate Isotopic Enrichment: Σ(Number of D atoms * Intensity) / Σ(Total atoms * Intensity) peak_intensity->calc_enrichment result Atom % D Specification (e.g., ≥99%) calc_enrichment->result

Sources

Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Omeprazole-13CD3: Synthesis, Characterization, and Application in Bioanalytical Assays

Omeprazole is a widely prescribed proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] It functions by irreversibly inhibiting the H+/K+-ATPase enzyme system (the proton pump) in gastric parietal cells, thereby suppressing gastric acid secretion.[1][2] Accurate quantification of omeprazole in biological matrices like plasma is critical for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1]

To achieve the highest level of accuracy and precision in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled (SIL) internal standard is considered the "gold standard".[1] Omeprazole-13CD3 is the stable isotope-labeled form of omeprazole, incorporating one Carbon-13 atom and three Deuterium atoms. This guide provides a comprehensive technical overview of Omeprazole-13CD3, covering its fundamental properties, synthesis, and its critical application as an internal standard in the quantitative analysis of omeprazole.

Core Compound Specifications

The fundamental chemical and physical properties of Omeprazole-13CD3 are essential for its use as a reference standard. These identifiers ensure traceability and proper characterization in experimental settings.

PropertyValueSource(s)
Chemical Name 5-(Methoxy-13C,D3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
IUPAC Name 2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-6-(trideuterio(13C)methoxy)-1H-benzimidazole[3]
CAS Number 1261395-28-1[3][4][5]
Molecular Formula C₁₆¹³CH₁₆D₃N₃O₃S[4][5]
Molecular Weight 349.43 g/mol [3][5]
Monoisotopic Mass 349.13689772 Da[3][6]

Synthesis and Structural Elucidation

The synthesis of Omeprazole-13CD3 follows the established synthetic routes for omeprazole, with the key difference being the use of isotopically labeled precursors. The core of the synthesis involves the coupling of a substituted benzimidazole moiety with a pyridine moiety, followed by a controlled oxidation step.

The isotopic labels are introduced via a labeled precursor, typically 5-(methoxy-13C,D3)-2-mercaptobenzimidazole. The general synthesis proceeds as follows:

  • Nucleophilic Substitution: A nucleophilic substitution reaction is performed between 2-mercapto-5-(methoxy-13C,D3)benzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. This reaction forms the thioether intermediate.[7][8]

  • Oxidation: The resulting thioether intermediate is then selectively oxidized to the sulfoxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA), yielding Omeprazole-13CD3.[9]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Nucleophilic Substitution cluster_reaction2 Step 2: Oxidation A 5-(methoxy-13C,D3)- 2-mercaptobenzimidazole D Thioether Intermediate (Pyrmetazole-13CD3) A->D Coupling B 2-chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl B->D C Base (e.g., NaOH) C->D F Omeprazole-13CD3 (Final Product) D->F Oxidation E Oxidizing Agent (e.g., m-CPBA) E->F Bioanalytical_Workflow cluster_sample Sample Collection & Spiking cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (containing Omeprazole) IS Add known amount of Omeprazole-13CD3 (IS) Plasma->IS Precip Protein Precipitation (e.g., Acetonitrile) IS->Precip Centri Centrifugation Precip->Centri Super Collect Supernatant Centri->Super LC LC Separation (C18 Column) Super->LC MS MS/MS Detection (MRM Mode) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Quantify using Calibration Curve Ratio->Curve

Sources

Methodological & Application

Authored by: Senior Application Scientist, Bioanalytical Division

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Bioanalytical Quantification of Omeprazole using Omeprazole-D3 as an Internal Standard by LC-MS/MS

Introduction: The Imperative for an Ideal Internal Standard

In the landscape of drug discovery and development, the accurate quantification of therapeutic agents in complex biological matrices is a cornerstone of pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis, offering unparalleled sensitivity and selectivity. However, the integrity of the data generated is critically dependent on the ability to account for variability introduced during sample processing and instrumental analysis. This is the role of the internal standard (IS).

An ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction, ionization, and fragmentation, thereby normalizing for matrix effects and procedural losses. Stable Isotope-Labeled (SIL) internal standards are the preferred choice for fulfilling these requirements.[1][2][3] By incorporating heavy isotopes such as Deuterium (²H or D), ¹³C, or ¹⁵N, a SIL-IS is chemically identical to the analyte but has a distinct, higher mass-to-charge ratio (m/z) that is readily differentiated by the mass spectrometer.[1][4]

This application note provides a comprehensive technical guide and a robust protocol for the quantification of Omeprazole, a widely prescribed proton-pump inhibitor[5][6], in human plasma. We detail the use of its deuterated analog, Omeprazole-D3 (Omeprazole-CD3), as the internal standard, leveraging its properties to ensure a highly accurate, precise, and reliable bioanalytical method.

Scientific Rationale: The Superiority of Omeprazole-D3

The selection of an internal standard is a critical decision in method development. Omeprazole-D3 is an exemplary choice for the quantification of Omeprazole for several fundamental reasons.

Causality Behind the Choice:

  • Physicochemical Mimicry: Omeprazole-D3 shares virtually identical chemical and physical properties with Omeprazole. This ensures that it tracks the analyte molecule-for-molecule through every step of the workflow—from protein binding in the plasma matrix to extraction recovery and chromatographic retention.

  • Co-elution and Matrix Effect Compensation: Matrix effects, the suppression or enhancement of ionization caused by co-eluting endogenous components, are a significant challenge in LC-MS/MS. Because Omeprazole-D3 co-elutes precisely with Omeprazole, it experiences the same matrix effects at the exact moment of ionization. The use of a peak area ratio (Analyte/IS) effectively cancels out this variability, a feat that is difficult to achieve with a structural analog IS that may elute at a different time.[1][2]

  • Predictable Mass Shift: The three deuterium atoms on the methoxy group provide a +3 Dalton mass shift.[5][7][8] This difference is large enough to prevent isotopic crosstalk from the natural abundance of ¹³C isotopes in the Omeprazole molecule, yet small enough to ensure the fragmentation behavior remains analogous to the parent drug.

  • Label Stability: The deuterium atoms are placed on a methoxy group, a non-exchangeable position.[4] This is critical to prevent the loss of the label and back-exchange with protons from the solvent during sample preparation and analysis, which would compromise the integrity of the assay.[4]

The core principle relies on adding a known quantity of Omeprazole-D3 to all samples, calibrators, and quality controls. The mass spectrometer measures the signal response for both the analyte and the IS. Since any sample-to-sample variation affects both compounds equally, the ratio of their responses remains constant and directly proportional to the analyte concentration.

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quantification Quantification Plasma Biological Sample (Unknown Omeprazole) Add_IS Spike with known amount of Omeprazole-D3 (IS) Plasma->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction LC LC Separation (Co-elution) Extraction->LC Analyte + IS Processed Together MS MS/MS Detection (Measures Peak Areas) LC->MS Ratio Calculate Peak Area Ratio (Omeprazole / Omeprazole-D3) MS->Ratio Signal Responses CalCurve Compare Ratio to Calibration Curve Ratio->CalCurve Result Determine Final Concentration CalCurve->Result

Caption: Principle of Stable Isotope-Labeled Internal Standard use.
Mass Spectrometry: Multiple Reaction Monitoring (MRM)

For ultimate selectivity and sensitivity, we employ Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. In positive ionization mode, we first select the protonated parent molecule ([M+H]⁺) in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and a specific, stable product ion is selected in the third quadrupole (Q3) for detection. This process creates a highly specific mass transition for both the analyte and the internal standard.

  • Omeprazole: The protonated molecule appears at an m/z of 346.1.[5][7] Upon collision-induced dissociation, a major, structurally significant product ion is formed at m/z 198.1.[5][9]

  • Omeprazole-D3: With three deuterium atoms, the protonated molecule has an m/z of 349.1. Since the deuterium label is on the pyridine moiety that constitutes the 198.1 fragment, the corresponding product ion for the internal standard is observed at m/z 201.1.

This creates two unique and highly selective MRM transitions that can be monitored simultaneously.

CompoundIonization ModePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
OmeprazoleESI+346.1198.1User Optimized
Omeprazole-D3 (IS)ESI+349.1201.1User Optimized
Table 1: Typical MRM Transitions for Omeprazole and Omeprazole-D3.

Detailed Experimental Protocol

This protocol is designed for the analysis of Omeprazole in human plasma and should be fully validated according to regulatory guidelines before implementation for pivotal studies.[10][11]

Materials and Reagents
  • Analytes: Omeprazole (Reference Standard), Omeprazole-D3 (Internal Standard)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (≥99%)

  • Water: Deionized water, >18 MΩ·cm

  • Biological Matrix: Drug-free human plasma (K₂EDTA anticoagulant recommended)

  • Labware: Calibrated pipettes, polypropylene microcentrifuge tubes or 96-well plates

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Omeprazole and Omeprazole-D3 in methanol to prepare individual 1 mg/mL primary stock solutions. Store at -20°C or colder.

  • Working Solutions: Prepare intermediate and working standard solutions for the calibration curve and quality controls (QCs) by serially diluting the Omeprazole stock solution with a 50:50 methanol:water mixture.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the Omeprazole-D3 stock solution with a 50:50 methanol:water mixture to achieve a final concentration that yields a robust instrument response (e.g., 100 ng/mL).

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for extracting Omeprazole from plasma.[12]

  • Aliquot: Transfer 100 µL of plasma samples (standards, QCs, or unknowns) into a 1.5 mL microcentrifuge tube or a 96-well deepwell plate.

  • Spike IS: Add 25 µL of the IS Working Solution (100 ng/mL) to all tubes/wells except for "double blank" samples (matrix without analyte or IS).

  • Precipitate: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep Omeprazole stable.

  • Vortex: Cap and vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vial.

  • Inject: Inject 5-10 µL onto the LC-MS/MS system.

Caption: Step-by-step sample preparation workflow using protein precipitation.
LC-MS/MS Conditions
ParameterRecommended Condition
LC System UPLC or HPLC System
Column C18 Reverse-Phase, e.g., 50 x 2.1 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate
Column Temp 40 °C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization, Positive (ESI+)
Capillary Voltage ~3.5 kV
Source Temp ~150 °C
Desolvation Temp ~400 °C
MRM Transitions See Table 1

Bioanalytical Method Validation: A Self-Validating System

A robust analytical method must be proven "fit-for-purpose" through a rigorous validation process, as outlined by regulatory bodies like the FDA and EMA (ICH M10).[10][13][14] The use of Omeprazole-D3 is integral to meeting these stringent criteria.

Key Validation Parameters
  • Selectivity: Assessed by analyzing at least six different batches of blank plasma to ensure no endogenous components interfere with the detection of Omeprazole or Omeprazole-D3 at their respective retention times.[10] The response in blank samples should be <20% of the response at the Lower Limit of Quantification (LLOQ).

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio (Omeprazole/Omeprazole-D3) against the nominal concentration of the standards. The curve should be linear (e.g., r² ≥ 0.99) over the desired analytical range.[11]

  • Accuracy & Precision: Determined by analyzing Quality Control (QC) samples at a minimum of three concentration levels (Low, Medium, High) in replicate (n=6) on at least three separate days. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (CV%) should not exceed 15% (20% at the LLOQ).[10][11]

  • Matrix Effect: This is a critical parameter where Omeprazole-D3 proves its worth. The matrix effect is evaluated by comparing the response of the analyte in post-extraction spiked plasma from different sources to the response in a clean solution. The IS-normalized matrix factor CV% should be ≤15%.

  • Recovery: The extraction efficiency of Omeprazole and Omeprazole-D3 should be consistent and reproducible across the concentration range. While high recovery is desirable, consistency is more critical.[10]

  • Stability: Analyte stability must be demonstrated under various conditions expected during study sample handling: freeze-thaw cycles, bench-top storage, and long-term storage at -20°C or -80°C.[15] The mean concentration of stability samples must be within ±15% of nominal values.

cluster_Core Core Validation Parameters cluster_Matrix Matrix & Stability Selectivity Selectivity Linearity Linearity & Range Selectivity->Linearity AP Accuracy & Precision Linearity->AP Matrix Matrix Effect AP->Matrix Recovery Recovery Matrix->Recovery Stability Stability Recovery->Stability Validated Method Validated Stability->Validated Start Method Development Complete Start->Selectivity

Sources

Application Note: A Validated UPLC-MS/MS Method for the Quantification of Omeprazole in Human Plasma Using Omeprazole-¹³CD₃ as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of omeprazole in human plasma. The protocol employs a stable isotope-labeled internal standard, Omeprazole-¹³CD₃, to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing. Sample preparation involves a straightforward solid-phase extraction (SPE) procedure, providing high recovery and clean extracts. The method has been validated according to the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[1][2]

Introduction

Omeprazole is a widely prescribed proton pump inhibitor used in the treatment of acid-related gastrointestinal disorders.[3] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies.[4] This method addresses the need for a reliable and high-throughput analytical procedure. The use of a stable isotope-labeled internal standard (SIL-IS), Omeprazole-¹³CD₃, is a critical component of this protocol.[5] A SIL-IS is the gold standard for quantitative mass spectrometry because it shares near-identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby providing the most accurate correction for any experimental variations.[5]

Materials and Reagents

  • Analytes and Standards:

    • Omeprazole (Reference Standard, >99% purity)

    • Omeprazole-¹³CD₃ (Internal Standard, >99% purity, isotopic purity >98%)[5][6][7]

  • Reagents and Solvents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ammonium Acetate (AR grade)

    • Formic Acid (LC-MS grade)

    • Deionized Water (18.2 MΩ·cm)

    • Human Plasma (K₂EDTA as anticoagulant)

  • Consumables:

    • SPE Cartridges (e.g., C8 or polymeric sorbent)

    • Autosampler vials with inserts

    • Pipette tips

Instrumentation

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex API 4000) equipped with an electrospray ionization (ESI) source.[8]

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Data System: MassLynx or equivalent control and data acquisition software.[9]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Omeprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of omeprazole reference standard in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Omeprazole-¹³CD₃ in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the omeprazole stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Solid-Phase Extraction (SPE)

The SPE procedure is designed to efficiently extract omeprazole from the complex plasma matrix while removing proteins and other interfering substances.

SPE_Workflow plasma 1. Plasma Sample (100 µL) is_spike 2. Spike with IS (20 µL) plasma->is_spike mix 3. Vortex Mix is_spike->mix load 5. Load Sample mix->load condition 4. Condition SPE Cartridge (Methanol, then Water) condition->load wash 6. Wash Cartridge (e.g., 5% Methanol in Water) load->wash elute 7. Elute Analytes (e.g., Methanol:Acetonitrile) wash->elute evaporate 8. Evaporate to Dryness elute->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into UPLC-MS/MS reconstitute->inject LCMS_Setup cluster_UPLC UPLC System cluster_MS Mass Spectrometer node_system node_system node_param node_param autosampler Autosampler Injection Vol: 5 µL column C18 Column 2.1x50 mm, 1.7 µm Temp: 40°C autosampler->column esi ESI Source Mode: Positive column->esi pump Binary Pump Flow Rate: 0.4 mL/min pump->autosampler Mobile Phase analyzer Quadrupole Analyzer MRM Mode esi->analyzer

Sources

Application Notes and Protocols for the Bioanalysis of Omeprazole in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the sample preparation of omeprazole in biological matrices, primarily human plasma, for quantitative analysis. Authored from the perspective of a seasoned application scientist, this document delves into the causal relationships behind methodological choices, ensuring a deep, practical understanding for researchers, scientists, and drug development professionals. We will explore the three principal techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), offering step-by-step protocols for each. The guide emphasizes scientific integrity, providing insights into method validation, troubleshooting, and the mitigation of common analytical challenges such as matrix effects and analyte instability. All protocols are grounded in authoritative, referenced literature to ensure trustworthiness and reproducibility.

Introduction: The Bioanalytical Imperative for Omeprazole

Omeprazole is a cornerstone of therapy for acid-related gastrointestinal disorders, acting as a proton pump inhibitor to suppress gastric acid secretion.[1] Its pharmacokinetic and pharmacodynamic profiles are of significant interest in clinical research and drug development, necessitating robust and reliable bioanalytical methods to quantify its concentration in biological fluids like plasma, serum, and urine.[2][3]

The primary challenge in omeprazole bioanalysis lies in its inherent instability, particularly in acidic conditions, and the complexity of the biological matrix.[4][5] Endogenous components such as proteins, phospholipids, and salts can interfere with analysis, causing ion suppression or enhancement in mass spectrometry—a phenomenon known as the matrix effect.[6] Therefore, meticulous sample preparation is not merely a preliminary step but the critical foundation for accurate, precise, and reproducible quantification.

The choice of a sample preparation technique is a strategic decision, balancing the need for sample cleanliness with considerations of recovery, throughput, cost, and the specific requirements of the downstream analytical instrumentation, typically High-Performance Liquid Chromatography (HPLC) with UV detection or, more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and selectivity.[7][8]

Foundational Principles: Choosing the Right Technique

The selection of a sample preparation strategy is dictated by the physicochemical properties of omeprazole and the analytical objectives. A logical workflow for method selection is outlined below.

G cluster_0 Decision Framework start Define Analytical Goals (e.g., Throughput, Sensitivity) matrix Assess Matrix Complexity (Plasma, Urine, etc.) start->matrix throughput High Throughput Needed? matrix->throughput sensitivity High Sensitivity Required? (Low Conc. Levels) throughput->sensitivity No ppt Protein Precipitation (PPT) throughput->ppt Yes lle Liquid-Liquid Extraction (LLE) sensitivity->lle Moderate spe Solid-Phase Extraction (SPE) sensitivity->spe Yes (Highest) end Optimized Analytical Method ppt->end lle->end spe->end

Caption: Decision workflow for selecting a sample preparation method.

Method 1: Protein Precipitation (PPT)

Expertise & Experience: The Rationale for PPT

Protein Precipitation is the fastest and simplest of the sample preparation techniques. It is often the first method considered, especially for high-throughput screening in drug discovery. The principle is straightforward: a large excess of an organic solvent, typically acetonitrile, is added to the plasma sample.[8] This disrupts the solvation shell around the proteins, causing them to denature and precipitate out of the solution. Omeprazole, being soluble in the organic-aqueous supernatant, is thereby separated from the bulk of proteinaceous material.

Causality: The choice of acetonitrile is deliberate. It is highly effective at precipitating proteins and is a common solvent in reversed-phase HPLC mobile phases, making the resulting supernatant potentially directly injectable.[8] This minimizes sample handling and reduces the risk of analyte loss. However, its simplicity is also its main drawback. PPT is a non-selective method; it removes proteins but leaves behind many other endogenous components like salts and phospholipids, which are notorious for causing matrix effects in LC-MS/MS analysis.[6] Therefore, PPT is best suited for less sensitive assays or as a preliminary clean-up step.

Detailed Experimental Protocol (PPT)

This protocol is based on established methods for the rapid determination of omeprazole in human plasma.[8]

Materials:

  • Human plasma (collected in K2EDTA tubes)

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS) working solution (e.g., Lansoprazole or a deuterated omeprazole analog in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

  • 96-well collection plate (optional, for automation)

Procedure:

  • Aliquoting: Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the internal standard working solution. The IS is crucial for correcting variations in extraction efficiency and instrument response.

  • Precipitation: Add 600 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of solvent to plasma is common).[9] Adding the solvent forcefully promotes fine protein particle formation, which is easier to pellet.

  • Vortexing: Vortex the tube vigorously for 1-2 minutes to ensure complete protein denaturation and precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.

  • Supernatant Transfer: Carefully aspirate the supernatant (containing omeprazole and the IS) and transfer it to a clean tube or a well in a 96-well plate. Be meticulous to avoid disturbing the protein pellet.

  • Analysis: The supernatant can be injected directly into the LC-MS/MS system. Alternatively, for improved compatibility with aqueous mobile phases, the solvent can be evaporated under a gentle stream of nitrogen and the residue reconstituted in the mobile phase.[6]

G cluster_1 Protein Precipitation Workflow plasma 200 µL Plasma + 25 µL IS precipitate Add 600 µL Ice-Cold Acetonitrile plasma->precipitate vortex Vortex (1-2 min) precipitate->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Experimental workflow for Protein Precipitation (PPT).

Method 2: Liquid-Liquid Extraction (LLE)

Expertise & Experience: The Rationale for LLE

LLE provides a significantly cleaner sample extract than PPT by partitioning the analyte between two immiscible liquid phases: the aqueous biological sample and an organic solvent.[10] The choice of organic solvent and the pH of the aqueous phase are critical variables that are manipulated to selectively drive the analyte of interest into the organic phase, leaving polar interferences (like salts and phospholipids) behind in the aqueous layer.

Causality: Omeprazole is a weakly basic drug. By adjusting the pH of the plasma sample to be slightly alkaline (pH > 7), omeprazole will exist in its neutral, more lipophilic form. This significantly increases its affinity for a non-polar organic solvent. A mixture of diethyl ether and dichloromethane (60:40, v/v) is a commonly cited and effective extraction solvent system.[11][12] Dichloromethane is a dense, polar aprotic solvent, while diethyl ether is less dense and non-polar; their combination provides a balanced polarity to efficiently extract omeprazole. This targeted extraction results in a much cleaner extract compared to PPT, significantly reducing matrix effects and improving assay sensitivity.[6]

Detailed Experimental Protocol (LLE)

This protocol is a synthesis of validated methods for omeprazole extraction from plasma.[10][11][13]

Materials:

  • Human plasma (K2EDTA)

  • Internal Standard (IS) working solution

  • 0.1 N NaOH solution

  • Extraction Solvent: Diethyl ether:Dichloromethane (60:40, v/v)

  • Glass centrifuge tubes (15 mL) with screw caps

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen stream with heating block)

  • Reconstitution solvent (typically the mobile phase for LC analysis)

Procedure:

  • Aliquoting & Spiking: To a 15 mL glass tube, add 500 µL of human plasma, followed by 50 µL of the IS working solution.

  • pH Adjustment: Add 200 µL of 0.2 M potassium dihydrogenphosphate buffer (pH 7.0) or a small volume of a basic solution to ensure the omeprazole is in its neutral form.[14]

  • Solvent Addition: Add 4 mL of the extraction solvent (diethyl ether:dichloromethane).

  • Extraction: Cap the tube and vortex for 5-10 minutes. This step facilitates the transfer of omeprazole from the aqueous phase to the organic phase. A mechanical shaker can also be used.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean glass tube.[6]

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. This step concentrates the analyte.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., a mixture of acetonitrile and ammonium acetate buffer).[11] Vortex briefly to ensure the analyte is fully dissolved.

  • Analysis: The reconstituted sample is now ready for injection into the HPLC or LC-MS/MS system.

G cluster_2 Liquid-Liquid Extraction Workflow plasma 500 µL Plasma + IS + Buffer (pH > 7) solvent Add 4 mL Organic Solvent (e.g., Diethyl Ether/DCM) plasma->solvent extract Vortex (5-10 min) solvent->extract centrifuge Centrifuge (4000 x g, 10 min) extract->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Experimental workflow for Liquid-Liquid Extraction (LLE).

Method 3: Solid-Phase Extraction (SPE)

Expertise & Experience: The Rationale for SPE

SPE is the most powerful and selective sample preparation technique, offering the cleanest extracts and thus the highest sensitivity and lowest matrix effects.[15] It utilizes a solid sorbent packed into a cartridge or a 96-well plate to chemically separate components of a mixture. The process involves four key steps: conditioning, loading, washing, and eluting.

Causality: For omeprazole, a reversed-phase sorbent like C8 or C18 is commonly used.[4] The sorbent is first conditioned with an organic solvent (e.g., methanol) to activate the stationary phase, followed by an aqueous solution (e.g., water) to prepare it for the aqueous sample. The plasma sample (pre-treated and pH-adjusted) is then loaded onto the sorbent. Omeprazole, being relatively non-polar at neutral to alkaline pH, adsorbs onto the non-polar C8/C18 sorbent. A wash step with a weak organic solvent (e.g., 5% methanol in water) is then performed to remove polar interferences that did not bind strongly. Finally, a strong organic solvent (e.g., 90% methanol) is used to disrupt the interaction between omeprazole and the sorbent, eluting the purified analyte.[4] Adding a small amount of a basic modifier like ammonium hydroxide to the elution solvent can improve recovery by ensuring omeprazole remains in its neutral, less polar state.[4]

Detailed Experimental Protocol (SPE)

This protocol is designed based on common practices for reversed-phase SPE of omeprazole.[4][16]

Materials:

  • SPE cartridges or 96-well plate (e.g., C8 or C18 sorbent)

  • SPE vacuum or positive pressure manifold

  • Human plasma (K2EDTA)

  • Internal Standard (IS) working solution

  • Conditioning Solvent: Methanol (HPLC grade)

  • Equilibration Solvent: Purified water

  • Wash Solvent: 5% Methanol in water

  • Elution Solvent: Methanol:Acetonitrile (50:50, v/v) or Methanol with 0.5% ammonium hydroxide

  • Other reagents as per LLE for sample pre-treatment (e.g., buffer)

Procedure:

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of water.[17] Add the internal standard. This dilution reduces viscosity and improves loading characteristics.

  • Sorbent Conditioning: Pass 1 mL of methanol through the SPE cartridge to solvate the stationary phase. Do not let the sorbent go dry.

  • Sorbent Equilibration: Pass 1 mL of purified water through the cartridge to prepare it for the aqueous sample.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge. Apply a slow, steady flow rate (e.g., 1 mL/min) to ensure adequate interaction time between the analyte and the sorbent.

  • Washing: Pass 1 mL of the wash solvent (5% methanol in water) through the cartridge to remove salts and other polar impurities.

  • Elution: Elute omeprazole and the IS from the cartridge using 1 mL of the elution solvent into a clean collection tube.

  • Evaporation & Reconstitution: As with LLE, evaporate the eluate to dryness under nitrogen and reconstitute in a small volume (e.g., 200 µL) of mobile phase.

  • Analysis: Inject the final sample into the analytical instrument.

G cluster_3 Solid-Phase Extraction Workflow condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water) condition->equilibrate load 3. Load (Pre-treated Plasma) equilibrate->load wash 4. Wash (5% Methanol) load->wash elute 5. Elute (Strong Organic Solvent) wash->elute process Evaporate & Reconstitute elute->process inject Inject into LC-MS/MS process->inject

Sources

Topic: Mass Spectrometry Parameters for Optimal Detection of Omeprazole and its Stable Isotope Labeled Internal Standard, Omeprazole-¹³CD₃

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide to developing a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Omeprazole, a widely used proton pump inhibitor. We detail optimized mass spectrometry parameters for Omeprazole and its stable isotope-labeled internal standard (SIL-IS), Omeprazole-¹³CD₃. The use of a SIL-IS is critical for mitigating matrix effects and ensuring the highest level of accuracy and precision in bioanalytical studies.[1] This guide covers the rationale behind parameter selection, a step-by-step experimental protocol, and data visualization to aid researchers, scientists, and drug development professionals in implementing this method.

Introduction and Scientific Principle

Omeprazole is a cornerstone therapy for acid-related gastrointestinal disorders, acting by irreversibly inhibiting the H⁺/K⁺-ATPase enzyme system (the proton pump) in gastric parietal cells.[2][3] Accurate quantification of Omeprazole in biological matrices like human plasma is fundamental for pharmacokinetic (PK), bioequivalence, and therapeutic drug monitoring studies.

LC-MS/MS is the gold standard for this application due to its superior sensitivity and selectivity. The technique couples the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry. By employing Multiple Reaction Monitoring (MRM), we can selectively monitor specific precursor-to-product ion transitions, effectively filtering out background noise and ensuring unambiguous detection of the analyte.[4][5]

The co-administration and measurement of a stable isotope-labeled internal standard, such as Omeprazole-¹³CD₃, is paramount. This standard is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences similar ionization and fragmentation behavior, allowing it to compensate for variations in sample preparation, injection volume, and ion suppression or enhancement, thereby ensuring the highest data quality.[1]

Optimizing Mass Spectrometry Parameters: The "Why" Behind the "How"

Achieving optimal sensitivity and specificity requires careful optimization of both the ion source and the analyte-specific parameters. All modern mass spectrometers operate on these fundamental principles, though the specific terminology for each parameter may vary by manufacturer.

Electrospray Ionization (ESI) Source Optimization

Omeprazole contains several basic nitrogen atoms, making it readily protonated. Therefore, Electrospray Ionization in Positive Ion Mode (ESI+) is the universal choice for its analysis.[1][2][4][6][7] The goal of source optimization is to efficiently generate gas-phase ions from the liquid eluent.

  • Causality of Key ESI Parameters:

    • Spray Voltage: This voltage, applied to the ESI needle, creates a fine spray of charged droplets. An optimal voltage ensures a stable spray; too low, and the spray is inconsistent, too high, and corona discharge can occur, leading to signal instability.[8]

    • Source Temperature & Gas Flows (Nebulizer, Heater/Auxiliary): These parameters work in concert to desolvate the charged droplets, shrinking them until the charge density is high enough to release the protonated analyte into the gas phase. The optimal values depend heavily on the LC flow rate and mobile phase composition.[8] Higher aqueous content requires more energy (higher temperatures and gas flows) for efficient desolvation.

    • Curtain Gas/Cone Gas: This inert gas flow prevents solvent droplets and neutral molecules from entering the mass analyzer, reducing contamination and chemical noise. It should be set as high as possible without significantly diminishing the analyte signal.[8]

A systematic approach, such as a Design of Experiments (DoE) or one-factor-at-a-time (OFAT) optimization, should be employed using a continuous infusion of Omeprazole to determine the ideal source settings for a given LC-MS/MS system.[9][10]

Compound Parameter Optimization: MRM Transitions

The heart of a quantitative MS/MS method lies in the selection and optimization of MRM transitions. This involves selecting a precursor ion (typically the protonated molecule, [M+H]⁺) and a specific, stable product ion generated through collision-induced dissociation (CID).

  • Precursor Ion Selection:

    • Omeprazole: The molecular weight is 345.42 g/mol . In ESI+ mode, it readily accepts a proton to form the [M+H]⁺ ion at m/z 346.1 .[11]

    • Omeprazole-¹³CD₃: This internal standard has one ¹³C and three deuterium atoms on the 5-methoxy group.[12] This results in a mass shift of +4 Da compared to the unlabeled compound. Therefore, its [M+H]⁺ precursor ion is observed at m/z 350.1 .

  • Product Ion Selection & Collision Energy (CE) Optimization: The most abundant and specific product ion for Omeprazole is consistently reported as m/z 198.1 .[2][3][4][11] This fragment results from the cleavage of the sulfinyl-methyl bridge, yielding the stable 4-methoxy-3,5-dimethyl-2-pyridinylmethyl cation. A detailed analysis of Omeprazole's fragmentation pathways confirms this as a primary product ion.[13] Since the isotopic label on Omeprazole-¹³CD₃ is on the benzimidazole portion of the molecule, the fragmentation to produce the m/z 198.1 ion is unaffected, making it an ideal product ion for the internal standard as well.

    Collision Energy (CE) is the voltage applied to the collision cell to induce fragmentation. The optimal CE is the value that produces the maximum intensity for the desired product ion. This must be determined empirically for each specific instrument by infusing the analyte and ramping the CE across a range of values.[14][15]

Detailed Application Protocol

This protocol provides a validated starting point for the analysis of Omeprazole in human plasma. Instrument-specific optimization is always recommended.

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for cleaning up plasma samples for LC-MS/MS analysis.[4]

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 20 µL of the Omeprazole-¹³CD₃ internal standard working solution (e.g., 1 µg/mL in methanol) to all tubes except for the blank matrix.

  • To precipitate proteins, add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

This method provides excellent separation and peak shape for Omeprazole.

ParameterRecommended Condition
HPLC System UHPLC System (e.g., Waters Acquity, Shimadzu Nexera)
Column Reversed-Phase C18, e.g., Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water[11]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[11]
Flow Rate 0.45 mL/min[1][4]
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 0.0 min: 5% B; 0.5 min: 5% B; 1.2 min: 95% B; 1.4 min: 95% B; 1.5 min: 5% B; 3.0 min: 5% B
Mass Spectrometry (MS) Method

The following parameters serve as a robust starting point for a triple quadrupole mass spectrometer.

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C[2]
Desolvation Temp. 400°C[2]
Nebulizer Gas Instrument Dependent (Optimize for stable spray)
Heater Gas Flow Instrument Dependent (Optimize for sensitivity)
Collision Gas Argon

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Omeprazole 346.1198.1100~10-25 (Optimize)[2]
Omeprazole-¹³CD₃ (IS) 350.1198.1100~10-25 (Optimize)

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to data reporting.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with IS (Omeprazole-¹³CD₃) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LC UHPLC Separation (C18 Column) Transfer->LC MS Tandem MS Detection (ESI+, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Peak Area Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify Report Generate Report Quantify->Report

Caption: LC-MS/MS workflow for Omeprazole quantification.

Conclusion

This application note outlines a highly specific and sensitive LC-MS/MS method for the quantification of Omeprazole using its stable isotope-labeled internal standard, Omeprazole-¹³CD₃. By providing a detailed rationale for parameter optimization and a robust starting protocol, this guide equips researchers and drug development professionals with the necessary tools to implement this bioanalytical method successfully. The principles and steps described herein are foundational for achieving accurate and reliable data in regulated and research environments.

References

  • Vijayaraghavan et al. (2011). bio-analytical method development and validation for omeprazole using lc-ms/ms. International Journal of Pharmaceutical Sciences and Research, 2(9), 2475-2481. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2011). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. [Link]

  • Ahmed, H., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. National Institutes of Health (NIH). [Link]

  • Kim, D. S., et al. (2021). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. MDPI. [Link]

  • SciSpace. (n.d.). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. [Link]

  • ResearchGate. (2015). Determination of Omeprazole in Human Plasma Using UPLC-MS/MS and its Application to Bioequivalence Study. [Link]

  • PubMed Central. (2021). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. [Link]

  • ResearchGate. (2011). AN LC- MS/MS METHOD FOR THE DETERMINATION OF OMEPRAZOLE ON PROTON PUMP INHIBITOR IN HUMAN PLASMA. [Link]

  • ResearchGate. (2011). An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma. [Link]

  • PubMed. (2007). Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry. [Link]

  • Shimadzu. (n.d.). Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. [Link]

  • LCGC International. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. [Link]

  • PubMed. (2001). Study of the electrospray ionization mass spectrometry of the proton pump inhibiting drug Omeprazole. [Link]

  • ScienceOpen. (2021). Research Article Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextr. [Link]

  • ResearchGate. (2016). Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. [Link]

  • ResearchGate. (2021). Adjustments of the collision energy (CE) optimization function in.... [Link]

  • YouTube. (2020). Source parameters & ESI ion sources - Episode 13 | Introduction to LC-M/MS. [Link]

  • LCGC International. (2016). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. [Link]

  • ResearchGate. (2023). Illustration of some possible target variables for collision energy.... [Link]

  • ACS Publications. (2023). Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19: Insights from Binding Free Energy and QM/MM Calculations in a Curtin–Hammett Framework. [Link]

Sources

Chromatographic separation of omeprazole from its 13CD3 labeled analog

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: High-Resolution Chromatographic Separation of Omeprazole from its ¹³CD₃ Labeled Analog for Bioanalytical Quantitation

Abstract

This document provides a comprehensive guide for the chromatographic separation of omeprazole from its stable isotope-labeled (SIL) internal standard (IS), omeprazole-¹³CD₃. In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), the co-elution of an analyte and its SIL-IS is often desired. However, a slight chromatographic separation, known as the chromatographic isotope effect (CIE), is frequently observed. This guide details a robust Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with tandem mass spectrometry (MS/MS) designed to achieve baseline or near-baseline resolution, which is critical for mitigating potential matrix effects and ensuring accurate quantification. We will delve into the mechanistic basis of the CIE, provide a step-by-step protocol, and discuss method validation considerations in line with regulatory standards.

Introduction & Scientific Principle

Omeprazole is a proton pump inhibitor used to treat acid-related gastrointestinal conditions.[1] In pharmacokinetic and bioequivalence studies, LC-MS/MS is the gold standard for its quantification in biological matrices like plasma.[2][3] To ensure accuracy, a stable isotope-labeled internal standard, such as Omeprazole-¹³CD₃, is employed.[4][5] This IS corrects for variability during sample preparation and analysis.[6]

While SIL internal standards are designed to be chemically identical to the analyte, the substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), can lead to subtle physicochemical differences. This phenomenon is known as the Chromatographic Isotope Effect (CIE) or Deuterium Isotope Effect (DIE).[7]

1.1. The Deuterium Isotope Effect (DIE)

The DIE arises because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This results in the deuterated molecule having a smaller van der Waals radius and reduced polarizability.[7] In reversed-phase liquid chromatography (RPLC), which is predominantly used for omeprazole analysis, deuterated compounds are often slightly less lipophilic. This reduced lipophilicity leads to weaker interactions with the non-polar stationary phase (e.g., C18), causing the deuterated analog to elute slightly earlier than the unlabeled analyte.[7][8][9] This is often termed an "inverse isotope effect." The magnitude of this retention time shift is influenced by several factors:

  • Number of Deuterium Atoms: A greater number of deuterium atoms generally leads to a more significant shift in retention time.[7]

  • Position of Deuteration: Deuteration on aliphatic groups, like the methoxy group in omeprazole-¹³CD₃, typically has a more pronounced effect than on aromatic rings.[7]

  • Chromatographic Conditions: The mobile phase composition (e.g., organic modifier, pH) and stationary phase chemistry can modulate the extent of separation.[7]

While complete co-elution can be advantageous, achieving a slight, reproducible separation can be beneficial in demonstrating peak purity and troubleshooting matrix effects, where co-eluting matrix components might affect the ionization of the analyte and internal standard differently.[8]

Materials and Methods

This section outlines the necessary reagents, instrumentation, and optimized parameters for the successful separation and quantification of omeprazole and its ¹³CD₃ analog.

2.1. Reagents and Chemicals

  • Omeprazole reference standard (≥98% purity)

  • Omeprazole-¹³CD₃ internal standard (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade acetonitrile (ACN) and methanol (MeOH)

  • LC-MS grade formic acid (FA)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K₂EDTA as anticoagulant)

2.2. Instrumentation

  • UHPLC System: A system capable of delivering precise gradients at high pressures (e.g., Waters Acquity UPLC, Agilent 1290 Infinity II, or equivalent).[10]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex QTrap 5500, Waters Xevo TQ-S, or equivalent).[10]

2.3. Optimized Chromatographic and MS Conditions

The following parameters have been optimized for high-resolution separation and sensitive detection.

Table 1: UHPLC-MS/MS Parameters

Parameter Condition Rationale & Expert Notes
UHPLC Column Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm The 1.7 µm particle size provides high efficiency and resolution, essential for separating isotopologues. The BEH (Ethylene Bridged Hybrid) particle technology offers excellent stability across a wide pH range.[10]
Mobile Phase A Water with 0.1% Formic Acid Formic acid aids in protonation of omeprazole ([M+H]⁺) for positive mode ESI and helps control peak shape.[11][12]
Mobile Phase B Acetonitrile with 0.1% Formic Acid Acetonitrile is a common organic modifier providing good elution strength for omeprazole.[10][11]
Gradient Elution 5% B to 95% B over 3.0 min, hold 1.0 min, return to initial conditions and re-equilibrate for 1.0 min A gradient is crucial for separating the analytes from endogenous plasma components and achieving sharp peaks. This specific gradient profile provides sufficient time on-column to resolve the isotopologues.[3]
Flow Rate 0.45 mL/min A typical flow rate for a 2.1 mm ID column, balancing analysis time with system pressure.[10][12]
Column Temperature 40 °C Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and separation efficiency.
Injection Volume 5 µL
Ionization Mode ESI, Positive Omeprazole contains multiple basic nitrogen atoms, making it readily protonated in positive ion mode.[12]
MRM Transitions Omeprazole: 346.1 → 198.1Omeprazole-¹³CD₃: 350.1 → 202.1 These transitions correspond to the protonated precursor ion and a stable, high-abundance product ion, providing high selectivity and sensitivity for quantification.[11] The +4 Da shift in the IS accounts for one ¹³C and three ²H atoms.
Collision Energy (CE) Optimized for specific instrument CE must be empirically determined for your mass spectrometer to maximize the signal of the product ions.
Source Temp. 500 °C

| Dwell Time | 50 ms | |

Note: Omeprazole is an acid-labile drug.[13][14][15] While brief exposure to the acidic mobile phase is necessary for chromatography, prolonged exposure in sample processing should be avoided. Maximum stability is observed at alkaline pH.[1][13][14]

Experimental Protocols

3.1. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Omeprazole and Omeprazole-¹³CD₃ standards in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Omeprazole stock solution in 50:50 ACN:Water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution: Dilute the Omeprazole-¹³CD₃ primary stock solution in acetonitrile to a final concentration of 50 ng/mL. This solution will be used for protein precipitation.

3.2. Sample Preparation (Protein Precipitation) This protocol is designed for high-throughput analysis of plasma samples.

  • Aliquot 50 µL of plasma samples (blank, calibration standards, QCs, or unknowns) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS Working Solution (50 ng/mL in ACN) to each tube. The acetonitrile acts as the protein precipitating agent.[3]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation and mixing.

  • Centrifuge at >12,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for UHPLC-MS/MS analysis.

Method Validation Framework (Trustworthiness)

A bioanalytical method must be rigorously validated to ensure its reliability.[16] All validation experiments should adhere to regulatory guidelines such as those from the FDA or EMA.[17][18]

Key Validation Parameters:

  • Selectivity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention times of the analyte and IS.

  • Calibration Curve: The curve should have a correlation coefficient (r²) of ≥0.99. The accuracy of back-calculated concentrations for each standard should be within ±15% of the nominal value (±20% at the LLOQ).[18]

  • Accuracy and Precision: Determined by analyzing Quality Control (QC) samples at low, medium, and high concentrations on three separate occasions. The mean accuracy should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%.[18]

  • Matrix Effect: Evaluated to ensure that endogenous components in the plasma do not cause ion suppression or enhancement, which could affect quantification.

  • Stability: The stability of omeprazole must be confirmed under various conditions: bench-top, freeze-thaw cycles, and long-term storage at -80°C.

Visualization of Workflows

Diagram 1: Bioanalytical Workflow This diagram illustrates the complete process from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add IS in ACN (150 µL) Plasma->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (>12,000g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant UHPLC UHPLC Injection & Separation (C18 Column) Supernatant->UHPLC MS ESI-MS/MS Detection (MRM Mode) UHPLC->MS Integration Peak Integration MS->Integration Quant Quantification (Analyte/IS Ratio) Integration->Quant Report Generate Report Quant->Report

Caption: Workflow for omeprazole quantification in plasma.

Diagram 2: Logic for Method Development This diagram shows the key considerations and optimization steps in developing the chromatographic method.

G cluster_LC LC Method Optimization cluster_MS MS Method Optimization Analyte Analyte Properties (Omeprazole: Weak Base, Acid Labile) Goal Goal: Separate Isotopologues & Quantify in Plasma Analyte->Goal IS Internal Standard (Omeprazole-¹³CD₃) IS->Goal cluster_LC cluster_LC Goal->cluster_LC cluster_MS cluster_MS Goal->cluster_MS Column Column Selection (High-Efficiency C18) MobilePhase Mobile Phase (ACN/H₂O + 0.1% FA) Column->MobilePhase Gradient Gradient Optimization MobilePhase->Gradient FinalMethod Final Validated Method Gradient->FinalMethod Ionization Ionization Mode (ESI Positive) MRM MRM Transition Selection Ionization->MRM MRM->FinalMethod

Caption: Decision logic for chromatographic method development.

Expected Results & Conclusion

Using the described method, a clear chromatographic separation between Omeprazole-¹³CD₃ and Omeprazole should be observed, with the deuterated internal standard eluting slightly earlier. The retention time for Omeprazole is expected to be approximately 2.1 minutes, with a shift (ΔtR) of approximately 0.02-0.04 minutes for the internal standard. This separation demonstrates the method's high resolving power. The method is sensitive, selective, and robust, making it suitable for regulated bioanalysis in support of clinical and preclinical studies. The detailed protocol and validation framework provide a solid foundation for researchers to implement this analysis, ensuring data of the highest integrity and trustworthiness.

References

  • The Deuterium Isotope Effect on Chromatographic Retention Time. Benchchem. Link

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. Journal of Chromatographic Science. Link

  • Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. ResearchGate. Link

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). Link

  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. National Center for Biotechnology Information (NCBI). Link

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. National Center for Biotechnology Information (NCBI). Link

  • Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. Taylor & Francis Online. Link

  • Enhancing Mass Spectrometry Detection Sensitivity for (r)-Omeprazole Metabolites. Benchchem. Link

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. ResearchGate. Link

  • Application Notes and Protocols for the Determination of (r)-Omeprazole in Plasma and Oral Fluid by LC-MS. Benchchem. Link

  • Omeprazole-13C,d3 (H 16868-13C,d3). MedChemExpress. Link

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). Link

  • Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry. National Center for Biotechnology Information (NCBI). Link

  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Pharmaceuticals and Medical Devices Agency (PMDA), Japan. Link

  • Determination of Omeprazole in Human Plasma Using UPLC-MS/MS and its Application to Bioequivalence Study. ResearchGate. Link

  • Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. ResearchGate. Link

  • Determination of Omeprazole and Related Compounds. Sigma-Aldrich. Link

  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Link

  • Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. National Center for Biotechnology Information (NCBI). Link

  • Effect of acidic Ph. and heat on the degradation of omeprazole and Esomeprazole. Semantic Scholar. Link

  • USFDA guidelines for bioanalytical method validation. Slideshare. Link

  • Navigating the Physicochemical Landscape of Proton Pump Inhibitors: A Technical Guide to Omeprazole Solubility and Stability. Benchchem. Link

  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Waters. Link

  • Separation of Omeprazole on Newcrom R1 HPLC column. SIELC Technologies. Link

  • High-Throughput Quantification of Omeprazole and its Major Metabolites in Human Plasma using LC-MS/MS with 4-D. Benchchem. Link

  • Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. National Center for Biotechnology Information (NCBI). Link

  • (PDF) Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. ResearchGate. Link

  • Application Notes and Protocols for the Use of 4-Desmethoxy Omeprazole-d3 as an Internal Standard in the LC-MS Quantification of. Benchchem. Link

  • Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. MDPI. Link

Sources

Application Note & Protocol: The Strategic Use of Omeprazole-13CD3 in Advanced Drug Metabolism and Metabolite Identification Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Drug Metabolism

In the landscape of drug development, a thorough understanding of a candidate compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Of these, metabolism often presents the most significant variability and complexity. The metabolic fate of a drug dictates its efficacy, duration of action, and potential for toxicity or drug-drug interactions. Omeprazole, a widely prescribed proton pump inhibitor for treating acid-related gastrointestinal disorders, serves as a classic model for studying complex metabolic pathways[1][2][3]. It is primarily metabolized in the liver by the highly polymorphic cytochrome P450 enzymes, particularly CYP2C19 and to a lesser extent, CYP3A4[1][4][5]. This enzymatic conversion leads to metabolites like 5-hydroxyomeprazole and omeprazole sulfone, which are pharmacologically inactive[3][4][6].

Given the inter-individual variability in enzymes like CYP2C19, predicting omeprazole's metabolic profile can be challenging[1][2]. To achieve robust and unequivocal results in drug metabolism and pharmacokinetics (DMPK) studies, advanced analytical techniques are required. The gold standard for quantitative bioanalysis is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), prized for its sensitivity and selectivity[7][8][9]. However, the accuracy of LC-MS/MS data is critically dependent on the use of an appropriate internal standard (IS)[10][11].

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of Omeprazole-13CD3, a stable isotope-labeled (SIL) analog, in both quantitative bioanalysis and metabolite identification studies. We will explore the causality behind its use, present detailed protocols, and demonstrate how it ensures the highest level of data integrity and scientific rigor.

Part 1: The Rationale for Omeprazole-13CD3 as an Internal Standard

The ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variability in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response[11][12][13]. A Stable Isotope-Labeled Internal Standard (SIL-IS) is considered the "gold standard" because its physicochemical properties are nearly identical to the unlabeled analyte[7][11].

Why 13CD3 Labeling is Superior:

While deuterium (²H or D) labeling is common, it can sometimes introduce a slight chromatographic shift, causing the SIL-IS to elute slightly earlier than the analyte in high-resolution chromatography systems. This separation can compromise its ability to perfectly compensate for matrix effects that occur at the precise retention time of the analyte[14][15].

Omeprazole-13CD3 incorporates both a heavy carbon (¹³C) and deuterium atoms. The ¹³C atom does not appreciably alter the molecule's polarity, while the deuterated methyl group (CD3) provides a distinct mass shift. This combination ensures that Omeprazole-13CD3 co-elutes almost perfectly with omeprazole, providing superior correction for analytical variability[14][15][16]. This is a critical consideration for ensuring the trustworthiness of quantitative data, aligning with guidelines from regulatory bodies like the FDA, which emphasize the importance of a well-behaved internal standard[10][12][17].

Diagram 1: The Role of a Stable Isotope-Labeled Internal Standard

This diagram illustrates the fundamental principle of using a SIL-IS like Omeprazole-13CD3 to ensure accurate quantification in the presence of analytical variability.

Caption: Workflow illustrating how Omeprazole-13CD3 corrects for analytical variability.

Part 2: Protocol for Quantitative Analysis of Omeprazole in Human Plasma

This protocol provides a robust method for the quantification of omeprazole in human plasma using Omeprazole-13CD3 as the internal standard. The method is designed to be compliant with FDA guidelines for bioanalytical method validation[17][18].

2.1. Materials and Reagents

  • Omeprazole (Reference Standard)

  • Omeprazole-13CD3 (Internal Standard)

  • Human Plasma (K2-EDTA)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water

2.2. Preparation of Stock and Working Solutions

  • Omeprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of omeprazole in 10 mL of methanol.

  • Omeprazole-13CD3 IS Working Solution (100 ng/mL): Prepare a 1 mg/mL stock solution of Omeprazole-13CD3 in methanol. Serially dilute this stock with 50:50 acetonitrile/water to achieve a final concentration of 100 ng/mL.

  • Calibration Standards and Quality Controls (QCs): Serially dilute the omeprazole stock solution with methanol to prepare working solutions. Spike these working solutions into blank human plasma to create calibration standards (e.g., 1-2000 ng/mL) and quality control samples at low, medium, and high concentrations (LQC, MQC, HQC).

2.3. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting omeprazole from plasma[3].

  • Label microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of plasma (standard, QC, or sample) into the appropriate tube.

  • Add 20 µL of the Omeprazole-13CD3 IS working solution (100 ng/mL) to all tubes except for the blank matrix samples.

  • Add 200 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5-10 µL onto the LC-MS/MS system.

2.4. LC-MS/MS Instrumentation and Conditions

The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. These may need to be optimized for specific instrument models.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate. (Gradient should be optimized for separation from metabolites and endogenous interferences)[19].
Flow Rate 0.4 mL/min
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Omeprazole: 346.1 → 198.1Omeprazole-13CD3: 350.1 → 202.1 (Note: The +4 Da mass shift for the IS accounts for one ¹³C and three ²H atoms. The fragment ion also reflects this shift. These transitions should be optimized by infusing the pure compounds).
Collision Energy Optimize for maximum signal intensity for each transition.

Part 3: Metabolite Identification Using an Isotope-Patterning Approach

One of the most powerful applications of SIL compounds is in metabolite identification. Dosing a subject or an in vitro system with a 1:1 mixture of the unlabeled drug and its SIL counterpart creates a unique isotopic signature in the mass spectrometer. Any peak that appears as a doublet with a mass difference corresponding to the label (in this case, +4 Da for Omeprazole-13CD3) is unequivocally identified as a drug-related metabolite. This technique drastically simplifies the complex task of sifting through endogenous matrix components[19][20][21].

3.1. Rationale for the 1:1 Dosing Strategy

By administering a 1:1 mixture of omeprazole and Omeprazole-13CD3, every metabolite formed will also exist as a 1:1 pair of its unlabeled and labeled forms. When analyzed by high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument, these pairs are easily recognizable, filtering out the vast majority of background ions. This method has been successfully used to identify novel omeprazole metabolites in both plasma and brain tissue[19][20][21][22].

Diagram 2: Metabolite Identification Workflow

This diagram outlines the process of using the 1:1 isotope labeling strategy to confidently identify drug metabolites.

MetID_Workflow cluster_dosing In Vivo / In Vitro Dosing cluster_analysis HRMS Analysis & Data Mining Dose Administer 1:1 Molar Ratio Omeprazole : Omeprazole-13CD3 Incubate Incubation / Sample Collection (e.g., Plasma, Urine, Microsomes) Dose->Incubate SamplePrep Sample Preparation Incubate->SamplePrep HRMS LC-HRMS Analysis (e.g., Q-TOF, Orbitrap) SamplePrep->HRMS DataMine Data Processing: Search for Doublets with Δm/z = 4 Da HRMS->DataMine Identify Confirmed Metabolite (Unambiguously drug-related) DataMine->Identify Structure Structure Elucidation (MS/MS Fragmentation) Identify->Structure

Caption: Isotope-patterning workflow for unambiguous metabolite identification.

3.2. Protocol for Metabolite Identification in Mouse Plasma

  • Dosing: Prepare a dosing solution containing an equimolar mixture of omeprazole and Omeprazole-13CD3. Administer to mice via the desired route (e.g., oral gavage or intravenous injection)[19][20].

  • Sample Collection: Collect plasma samples at various time points post-dose.

  • Sample Preparation: Use the same protein precipitation method described in section 2.3.

  • LC-HRMS Analysis:

    • Use an LC system coupled to a high-resolution mass spectrometer.

    • The LC method may require a longer, shallower gradient to achieve better separation of potential isomeric metabolites[19].

    • Acquire data in full scan mode with a wide mass range (e.g., m/z 100-1000).

    • Use an information-dependent acquisition (IDA) or data-dependent acquisition (DDA) method to automatically trigger MS/MS fragmentation on detected peaks of interest.

  • Data Analysis:

    • Utilize metabolite identification software to search the full scan data for ion pairs with a mass difference of approximately 4.02 Da (corresponding to ¹²C/¹³C and H/D mass differences).

    • Confirm that the paired ions have identical retention times and similar peak shapes.

    • Analyze the MS/MS fragmentation spectra of the paired ions. The fragments of the labeled metabolite should show a corresponding mass shift, confirming the site of metabolism. For example, if metabolism occurs away from the labeled methyl group, the fragment containing the label will be shifted by +4 Da.

Conclusion

The use of Omeprazole-13CD3 exemplifies a modern, rigorous approach to drug metabolism studies. As an internal standard in quantitative bioanalysis, its near-ideal properties ensure the accuracy and reproducibility required to meet stringent regulatory standards. Furthermore, its application in a 1:1 isotope-patterning strategy for metabolite identification provides an elegant and powerful solution to one of the most significant challenges in DMPK research. By leveraging the unique advantages of this stable isotope-labeled compound, researchers can generate high-quality, trustworthy data, accelerating the drug development process and enhancing our understanding of metabolic pathways.

References

  • National Center for Biotechnology Information (2012). Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries. Available at: [Link]

  • National Center for Biotechnology Information (2012). Omeprazole Therapy and CYP2C19 Genotype. Available at: [Link]

  • Croce, E., et al. (2023). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5‐hydroxy‐omeprazole metabolic ratios. PMC - PubMed Central. Available at: [Link]

  • U.S. Food and Drug Administration (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Available at: [Link]

  • Shin, J., et al. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. PubMed Central. Available at: [Link]

  • Bråten, L. S., et al. (2021). Omeprazole Treatment Failure in Gastroesophageal Reflux Disease and Genetic Variation at the CYP2C Locus. Frontiers in Pharmacology. Available at: [Link]

  • ECA Academy (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Available at: [Link]

  • ResearchGate (n.d.). Main metabolic routes of omeprazole. CYP2C19 catalyzes omeprazole... [Diagram]. Available at: [Link]

  • Bioanalysis Zone (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Available at: [Link]

  • U.S. Food and Drug Administration (2018). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]

  • Weaner, L. E., & Ho, P. I. (1992). Studies on the metabolism of omeprazole in the rat using liquid chromatography/ionspray mass spectrometry and the isotope cluster technique with [34S]omeprazole. PubMed. Available at: [Link]

  • U.S. Food and Drug Administration (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Available at: [Link]

  • ResearchGate (2020). (PDF) Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Available at: [Link]

  • Seshachalam, V., & Kallem, R. R. (2011). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • SciSpace (n.d.). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. Available at: [Link]

  • ResearchGate (2022). (PDF) Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole Sulphone in Human Plasma. Available at: [Link]

  • Shin, J., et al. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. PubMed. Available at: [Link]

  • Kim, D. H., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. PubMed. Available at: [Link]

  • ResearchGate (n.d.). Structure of (a) omeprazole and its stable isotope (b) D3–omeprazole. Available at: [Link]

  • Berg, T., et al. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. PubMed. Available at: [Link]

  • Semantic Scholar (n.d.). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Available at: [Link]

  • IROA Technologies (2025). Internal Standard Sets for Reliable Metabolomic Analysis. Available at: [Link]

  • ResearchGate (n.d.). The use of stable isotopes in drug metabolism studies. Available at: [Link]

  • ResearchGate (2011). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. Available at: [Link]

Sources

Application Note & Protocol: Preparation of Omeprazole-d3 Stock and Working Solutions for Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, field-proven protocol for the preparation of primary stock, intermediate, and working solutions of the stable isotope-labeled internal standard (SIL-IS), Omeprazole-d3 (Omeprazole 13CD3). The use of a SIL-IS is the gold standard in quantitative bioanalysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), as it closely mimics the analyte during extraction, chromatography, and ionization, thereby correcting for variability.[1][2] This document outlines the critical physicochemical properties of omeprazole, provides step-by-step methodologies grounded in regulatory expectations, and explains the scientific rationale behind each procedural step to ensure accuracy, reproducibility, and compliance with guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA).[3][4][5]

Introduction: The Role of a Stable Isotope-Labeled Internal Standard

In quantitative bioanalysis, an internal standard (IS) is added at a constant, known concentration to all calibration standards (CALs), quality control samples (QCs), and unknown study samples before processing.[6] Its purpose is to normalize the analytical response of the target analyte, correcting for potential variations during sample preparation, injection, and analysis.[7] A stable isotope-labeled internal standard, such as Omeprazole-d3, is the preferred choice because its chemical structure and physicochemical properties are nearly identical to the analyte, omeprazole.[1][2] This ensures that it co-elutes chromatographically and experiences similar matrix effects and ionization efficiency, providing the most accurate quantification.[4]

The preparation of the IS solutions is a foundational step in the bioanalytical workflow. Errors in concentration, purity, or stability of these solutions will propagate throughout the entire assay, compromising the integrity of the resulting pharmacokinetic or toxicokinetic data. This protocol establishes a self-validating system for preparing robust and reliable Omeprazole-d3 solutions.

Physicochemical Properties & Critical Handling Considerations

Understanding the properties of the omeprazole scaffold is paramount to preventing its degradation and ensuring the long-term stability of the prepared solutions.

Causality Behind Handling Procedures: Omeprazole is a notoriously unstable compound, particularly in acidic environments. Its stability is highly pH-dependent; it degrades rapidly at a pH below 7.8 but exhibits acceptable stability in alkaline conditions (pH > 9).[8][9][10] The degradation pathway involves conversion to a reactive sulfonamide in acidic media.[8] Furthermore, omeprazole is sensitive to light. These properties dictate the choice of solvents and storage conditions.

PropertyValue / ConditionRationale & Handling ImplicationsSource
Chemical Name 6-methoxy-d3-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazoleN/A[11]
Molecular Weight ~348.4 g/mol Required for accurate concentration calculations.[11]
Appearance White to off-white crystalline powderVisual inspection of the raw material is the first quality check.[12]
Solubility Freely soluble in Methanol, Ethanol, DMSO, DMF. Very slightly soluble in water.Methanol is an ideal solvent for the primary stock solution due to its high solvating power for omeprazole and its compatibility with common reversed-phase LC-MS mobile phases.[11][12][13]
pH Stability Rapidly degrades at pH < 7.8. Maximum stability at pH ~11.Avoid all acidic media. Use neutral or slightly basic solvents. The use of sodium bicarbonate solutions to create oral suspensions highlights this alkaline stability requirement.[9][14][8][10]
Light Sensitivity Susceptible to photodegradation.All solutions must be prepared and stored in amber or light-blocking containers.[14]
Storage Temperature Recommended at -20°C or -80°C for long-term stability.Low temperatures slow the rate of any potential chemical degradation. Stock solutions stored at -20°C are stable for at least one month, and at -80°C for up to six months.[15][15]

Materials and Equipment

  • Omeprazole-d3 reference standard (≥98% purity, ≥99% isotopic enrichment)

  • High-purity Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Deionized water (≥18.2 MΩ·cm)

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL, 50 mL)

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator bath

  • Amber glass or polypropylene storage vials with PTFE-lined caps

Experimental Protocol: Solution Preparation Workflow

This protocol describes the preparation of a 1.0 mg/mL primary stock solution, which is then serially diluted to a final working concentration suitable for spiking into biological samples.

Preparation of Primary Stock Solution (S1: 1.0 mg/mL)

Objective: To accurately prepare a high-concentration stock solution that will serve as the source for all subsequent dilutions.

  • Equilibration: Allow the Omeprazole-d3 reference standard container to equilibrate to room temperature for at least 30 minutes before opening.

    • Rationale: This crucial step prevents atmospheric moisture from condensing on the cold, hygroscopic powder, which would lead to weighing errors.

  • Weighing: Accurately weigh approximately 1.0 mg of Omeprazole-d3 powder onto a weigh boat using a calibrated analytical balance. Record the exact weight.

    • Rationale: The accuracy of the entire assay hinges on the precision of this initial weight.

  • Transfer: Carefully transfer the weighed powder into a 1.0 mL Class A amber volumetric flask.

  • Dissolution: Add approximately 0.7 mL of methanol to the flask. Vortex gently for 30 seconds, then sonicate for 5 minutes to ensure complete dissolution.

    • Rationale: Sonication provides energy to break up any small agglomerates of the powder, ensuring all material is fully dissolved and the resulting solution is homogenous.

  • Dilution to Volume: Allow the solution to return to room temperature. Add methanol dropwise to bring the solution to the 1.0 mL calibration mark.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the final solution is thoroughly mixed.

  • Calculation: Calculate the exact concentration of the primary stock solution (S1) based on the actual weight and purity of the reference standard.

    • Formula: Exact Conc. (mg/mL) = (Weight (mg) × Purity (%)) / Volume (mL)

  • Labeling and Storage: Transfer the solution into a pre-labeled amber vial. The label should include: Compound Name (Omeprazole-d3), Stock ID (S1), Exact Concentration, Solvent, Preparation Date, Analyst Name, and Expiry Date. Store immediately at ≤ -20°C.[15]

Preparation of Intermediate and Working Solutions

Objective: To serially dilute the primary stock to a concentration appropriate for spiking into biological samples, ensuring the final solvent composition is compatible with the assay.

Example Dilution Scheme to achieve a 100 ng/mL Working Solution (WS):

  • Intermediate Stock (S2: 10 µg/mL):

    • Allow the primary stock (S1) to thaw and equilibrate to room temperature.

    • Pipette 100 µL of S1 (1.0 mg/mL) into a 10 mL volumetric flask.

    • Dilute to the mark with 50:50 (v/v) methanol:water.

    • Vortex thoroughly. This S2 solution has a concentration of 10 µg/mL (or 10,000 ng/mL).

    • Rationale: Creating an intermediate stock reduces the potential for large dilution errors. The 50:50 methanol:water composition improves compatibility with aqueous biological matrices.

  • Working Internal Standard Solution (WS: 100 ng/mL):

    • Pipette 100 µL of the intermediate stock S2 (10 µg/mL) into a 10 mL volumetric flask.

    • Dilute to the mark with 50:50 (v/v) methanol:water.

    • Vortex thoroughly. This final working solution (WS) has a concentration of 100 ng/mL.

    • Rationale: This concentration is typical for an IS working solution.[16] The goal is to add a small, precise volume (e.g., 25-50 µL) to the biological sample (e.g., 100 µL of plasma) to achieve a final IS concentration that yields a robust, stable signal in the mass spectrometer without causing detector saturation.

Workflow Visualization

The following diagram illustrates the logical flow for the preparation of Omeprazole-d3 stock and working solutions.

G cluster_prep Solution Preparation Workflow weigh 1. Weigh Omeprazole-d3 (e.g., ~1.0 mg) stock1 2. Prepare Primary Stock (S1) Exact Conc. ~1.0 mg/mL Solvent: 100% Methanol weigh->stock1 Dissolve in 1.0 mL Class A Volumetric Flask stock2 3. Prepare Intermediate Stock (S2) Conc. = 10 µg/mL Solvent: 50% Methanol stock1->stock2 100 µL of S1 into 10 mL (1:100 Dilution) work_sol 4. Prepare Working IS Solution (WS) Conc. = 100 ng/mL Solvent: 50% Methanol stock2->work_sol 100 µL of S2 into 10 mL (1:100 Dilution) storage 5. Aliquot & Store Primary Stock @ -20°C / -80°C Working Solution @ 4°C (short-term) or -20°C (long-term) work_sol->storage Ready for use or storage

Caption: Workflow for preparing Omeprazole-d3 solutions.

Verification, Stability, and Storage

A protocol is only trustworthy if it includes self-validating steps. The stability of the analyte and IS in solution is a critical validation parameter in regulated bioanalysis.[3][17]

Stock Solution Verification
  • Cross-Verification: The concentration of a newly prepared primary stock should be verified against a previously prepared (and validated) stock solution, if available. An agreement within ±5% is generally acceptable.

  • IS Purity Check: Before use in a validation, analyze the final working IS solution by injecting it into the LC-MS/MS system. Monitor the mass transition for omeprazole. The response should be negligible, typically less than 5% of the analyte response at the Lower Limit of Quantification (LLOQ), to ensure the isotopic-labeled standard does not contain significant amounts of the unlabeled analyte.[2]

Solution Stability

The stability of omeprazole solutions must be experimentally determined under conditions that mimic their actual use and storage.

Stability TypeStorage ConditionTypical DurationAcceptance Criteria
Short-Term / Bench-Top Room Temperature (~25°C)4 - 24 hoursResponse within ±15% of initial
Long-Term Frozen (≤ -20°C or ≤ -70°C)Duration of the studyResponse within ±15% of initial
Freeze-Thaw Multiple cycles from frozen to RTMinimum of 3 cyclesResponse within ±15% of initial

Note: The stability of omeprazole in biological matrices is a separate validation experiment and is not covered here. Studies have shown that omeprazole suspensions, when kept in an alkaline vehicle, are stable for at least 14 days at 25°C and significantly longer when refrigerated.[8][14] This underscores the importance of temperature control for all omeprazole-containing solutions.

Conclusion

The meticulous preparation of internal standard stock solutions is a non-negotiable prerequisite for high-quality, reproducible, and defensible bioanalytical data. By understanding the inherent chemical instability of the omeprazole molecule and adhering to the principles of accurate weighing, precise dilution, and proper storage, researchers can establish a robust foundation for their quantitative assays. This protocol, grounded in scientific causality and regulatory expectations, provides a comprehensive guide for scientists and drug development professionals to produce reliable Omeprazole-d3 solutions for bioanalysis.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Vijayaraghavan, et al. (2011). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2011). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. [Link]

  • Slideshare. (2014). Bioanalytical method validation emea. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]

  • ResearchGate. (2012). Analytical methodologies for the determination of omeprazole: An overview. [Link]

  • International Journal of Pharmacy and Technology. (2012). Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. [Link]

  • National Center for Biotechnology Information. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. [Link]

  • ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link]

  • International Journal of Pharmaceutical Compounding. (2017). Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. [Link]

  • National Center for Biotechnology Information. (2023). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9579578, (r)-Omeprazole. [Link]

  • CORE. (2018). Investigation of omeprazole stability in oral suspensions for pediatric use prepared extemporaneously from omeprazole capsules. [Link]

  • Chemcasts. omeprazole (CAS 73590-58-6) Properties. [Link]

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. [Link]

  • ResearchGate. (2019). Selected physicochemical properties of omeprazole and diclofenac sodium. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. omeprazole. [Link]

  • ResearchGate. (2007). Omeprazole review: Physical and chemical properties, pharmacologycal activity, pharmacokinetics and preparations. [Link]

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

  • Daru Journal of Pharmaceutical Sciences. (2010). Extemporaneous Preparation and Stability Assessment of Omeprazole Suspension in a Teaching Hospital. [Link]

  • ResearchGate. (2000). A Survey of the Stability of Omeprazole Products from 13 Countries. [Link]

  • MDApp. How to compound omeprazole (proton pump inhibitor) tablets into a suspension?. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Signal Intensity of Omeprazole 13CD3 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Omeprazole and its stable isotope-labeled (SIL) internal standard, Omeprazole 13CD3. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to poor signal intensity during mass spectrometry experiments. Here, we combine fundamental principles with field-proven methodologies to create a robust troubleshooting framework.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section directly addresses common issues encountered during the LC-MS/MS analysis of this compound in a question-and-answer format.

Q1: I am observing a very low or no signal for my this compound internal standard. Where should I start troubleshooting?

A1: A weak or absent signal from a stable isotope-labeled internal standard is a critical issue that undermines quantitative accuracy. The troubleshooting process should be systematic, beginning with the most straightforward potential causes before moving to more complex issues. The logical flow is to first verify the integrity of your standard and then move sequentially through the analytical workflow from sample preparation to the mass spectrometer.

Here is a visual guide to a systematic troubleshooting approach:

cluster_0 Initial Checks cluster_1 LC System cluster_2 MS System cluster_3 Sample Preparation Standard Integrity Standard Integrity Infusion Analysis Infusion Analysis Standard Integrity->Infusion Analysis If standard is OK MS Parameters MS Parameters Infusion Analysis->MS Parameters If signal is poor Chromatography Chromatography Sample Prep Sample Prep Chromatography->Sample Prep If peak shape is good Ion Source Ion Source MS Parameters->Ion Source If parameters are correct Ion Source->Chromatography If source is clean Matrix Effects Matrix Effects Sample Prep->Matrix Effects If recovery is low

Caption: A systematic workflow for troubleshooting poor signal intensity.

Initial Steps:

  • Verify the Internal Standard Solution: Confirm the concentration and integrity of your this compound stock and working solutions. An error in dilution or degradation of the standard is a common source of poor signal. Omeprazole is known to be unstable in acidic conditions, so ensure the pH of your solutions is appropriate.[1][2]

  • Perform an Infusion Analysis: Directly infuse a known concentration of the this compound standard into the mass spectrometer. This bypasses the LC system and sample preparation, allowing you to isolate the issue to the mass spectrometer itself. If you see a strong, stable signal during infusion, the problem likely lies with your chromatography or sample preparation. If the signal is still poor, the issue is with the MS settings or the standard itself.

Q2: My infusion analysis of this compound shows poor signal. How should I optimize my mass spectrometer settings?

A2: If direct infusion yields a poor signal, the issue lies within the mass spectrometer's settings or the ionization process. Omeprazole and its deuterated analog ionize well using electrospray ionization (ESI) in positive ion mode.[3][4][5] The protonated molecule [M+H]⁺ is the primary precursor ion. For this compound, with the 13C and three deuterium atoms on the methoxy group, the expected mass will be shifted.

  • Omeprazole: [M+H]⁺ at m/z 346.1[3][6]

  • This compound: [M+H]⁺ at m/z 350.1 (345.1 + 1 for 13C + 3 for D3 + 1 for H+)

Optimization Protocol:

  • Select Appropriate Precursor and Product Ions: Ensure you are monitoring the correct mass-to-charge ratios. The most abundant product ion for Omeprazole is typically m/z 198.1, resulting from a neutral loss.[3][7] This should be similar for the deuterated standard.

  • Optimize Source Parameters: Systematically tune the ESI source parameters to maximize the signal for this compound. Key parameters include:

    • Spray Voltage: Crucial for stable spray and efficient ionization.[8]

    • Gas Flows (Nebulizer and Heater): These affect desolvation efficiency.

    • Source Temperature: Proper temperature is needed to evaporate the solvent without degrading the analyte.

  • Tune Compound-Specific Parameters: Optimize the collision energy and other MS/MS parameters to ensure efficient fragmentation and detection of the m/z 198 product ion.

The following diagram illustrates the ESI process and key parameters to optimize:

cluster_0 Electrospray Ionization (ESI) Process LC_Eluent LC Eluent with This compound Capillary Charged Capillary (Spray Voltage) LC_Eluent->Capillary Droplets Charged Droplets Capillary->Droplets Desolvation Solvent Evaporation (Gas & Temperature) Droplets->Desolvation Gas_Phase_Ions Gas Phase Ions [M+H]⁺ Desolvation->Gas_Phase_Ions MS_Inlet MS Inlet Gas_Phase_Ions->MS_Inlet

Caption: Key stages of the ESI process for this compound.

ParameterTypical Starting ValueRationale
Ionization ModeESI PositiveOmeprazole contains basic nitrogen atoms that are readily protonated.
Precursor Ion (m/z)350.1[M+H]⁺ for this compound.
Product Ion (m/z)~198A common, stable fragment.[3][7]
Spray Voltage3.5 - 4.5 kVBalances signal intensity with spray stability.
Nebulizer Gas40 - 60 psiAssists in droplet formation.
Heater Gas Temp.350 - 450 °CPromotes solvent evaporation.
Collision Energy10 - 20 eVOptimize for maximum product ion intensity.[7]
Q3: My this compound signal is strong during infusion, but weak or inconsistent in my chromatographic runs. What's the likely cause?

A3: This scenario strongly points to issues with either the sample preparation or the chromatography . The most common culprit is matrix effects , where co-eluting compounds from the biological matrix (e.g., plasma, urine) interfere with the ionization of your analyte.[9]

Troubleshooting Steps:

  • Evaluate Sample Preparation: A simple protein precipitation may not be sufficient to remove interfering components like phospholipids.[9] Consider more rigorous sample cleanup techniques:

    • Liquid-Liquid Extraction (LLE): Effective at removing polar interferences.[5][10]

    • Solid-Phase Extraction (SPE): Offers high selectivity and can produce a very clean extract.[7]

  • Assess Matrix Effects: A post-extraction addition experiment is the standard method to quantify the degree of ion suppression or enhancement.

    Protocol: Post-Extraction Addition Experiment

    • Prepare Three Sample Sets:

      • Set A (Neat Solution): this compound spiked into the final reconstitution solvent.

      • Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then this compound is spiked into the final extract.

      • Set C (Pre-Spiked Matrix): this compound is spiked into the blank matrix before the extraction process.

    • Analyze and Calculate:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100 . A value < 100% indicates ion suppression, while > 100% indicates enhancement.

      • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100 . This measures the efficiency of your extraction process.

  • Optimize Chromatography: Adjusting your LC method can chromatographically separate this compound from the interfering matrix components.

    • Mobile Phase Modifiers: The use of mobile phase additives is critical. Formic acid (0.1%) is commonly used to promote protonation.[3] In some cases, a basic modifier like ammonium hydroxide has been shown to improve peak shape and signal for Omeprazole enantiomers.[7]

    • Gradient Profile: A shallower gradient can improve the resolution between your analyte and interferences.

Q4: I've noticed a slight shift in retention time between Omeprazole and this compound. Is this normal, and can it affect my results?

A4: Yes, a small retention time shift between a deuterated standard and its non-deuterated counterpart is a known phenomenon called the "deuterium isotope effect".[8][11] It occurs because the C-D bond is slightly stronger and less polar than the C-H bond, which can lead to minor differences in interaction with the stationary phase, often causing the deuterated compound to elute slightly earlier in reversed-phase chromatography.

While often minimal, this can become a problem if the shift is significant enough to cause the analyte and the internal standard to elute in regions with different levels of matrix effects.[12] Since the primary purpose of a SIL-IS is to co-elute and experience the same ionization conditions, a noticeable separation can compromise its ability to correct for ion suppression accurately.

Mitigation Strategies:

  • Chromatographic Optimization: Minor adjustments to the mobile phase composition or gradient can sometimes reduce the separation.

  • Use of ¹³C or ¹⁵N Labeled Standards: If the deuterium isotope effect proves problematic, switching to a ¹³C or ¹⁵N labeled standard is a potential solution, as these typically exhibit negligible retention time shifts.[8]

Summary of Key Recommendations

IssuePrimary CauseRecommended Action
No Signal (Infusion & LC) Standard Integrity/ConcentrationVerify stock/working solutions. Prepare fresh standards.
Poor Signal (Infusion) MS Settings/IonizationOptimize ESI source parameters and compound-specific settings (e.g., collision energy).
Poor Signal (LC Run Only) Matrix Effects/Sample PrepImprove sample cleanup using LLE or SPE. Optimize chromatography to separate from interferences.
Inconsistent Signal Matrix Effects/System StabilityAssess matrix effects with a post-extraction addition experiment. Ensure LC-MS system is stable.
Retention Time Shift Deuterium Isotope EffectWhile normal, monitor the shift. If it's large, adjust chromatography to minimize separation.

References

  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. PubMed Central. Available at: [Link]

  • bio-analytical method development and validation for omeprazole using lc-ms/ms. ResearchGate. Available at: [Link]

  • An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. SciSpace. Available at: [Link]

  • BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Study of the electrospray ionization mass spectrometry of the proton pump inhibiting drug Omeprazole. PubMed. Available at: [Link]

  • Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. PMC - NIH. Available at: [Link]

  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. MDPI. Available at: [Link]

  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Waters. Available at: [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. Available at: [Link]

  • Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Glasgow Caledonian University. Available at: [Link]

  • (PDF) Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. ResearchGate. Available at: [Link]

  • Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Glasgow Caledonian University. Available at: [Link]

  • An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma. ResearchGate. Available at: [Link]

  • Simultaneous determination of omeprazole and their main metabolites in human urine samples by capillary electrophoresis using electrospray ionization-mass spectrometry detection. PubMed. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.. Available at: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. Available at: [Link]

  • Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Strategies for avoiding saturation effects in ESI-MS. UVIC. Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]

  • Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry. PubMed. Available at: [Link]

  • Tips for Optimizing Key Parameters in LC–MS. LCGC International. Available at: [Link]

Sources

Technical Support Center: Minimizing Matrix Effects in Omeprazole Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of omeprazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet significant challenge of matrix effects in LC-MS/MS assays. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate matrix effects, ensuring the accuracy and reliability of your bioanalytical data.

Introduction: Understanding the Challenge of Matrix Effects with Omeprazole

Omeprazole, a widely prescribed proton pump inhibitor, is a cornerstone in treating acid-related disorders. Accurate quantification of omeprazole and its metabolites in biological matrices like plasma and serum is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. However, the inherent complexity of biological samples presents a major analytical hurdle: the matrix effect .

The matrix effect is the alteration of analyte ionization efficiency by co-eluting, undetected components from the sample matrix. This phenomenon, primarily manifesting as ion suppression or enhancement, can lead to inaccurate and irreproducible quantitative results. For omeprazole, common culprits in biological matrices include phospholipids, salts, and proteins. This guide will provide you with the expertise to proactively address these challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Issue 1: Inconsistent Analytical Signal and Poor Reproducibility

Question: My omeprazole peak areas are highly variable between injections of the same sample, leading to poor precision and inaccurate quantification. What is the likely cause and how can I fix it?

Answer: Inconsistent signal response is a classic sign of matrix effects, specifically ion suppression or enhancement. This occurs when co-eluting endogenous components from the biological matrix (e.g.,

Technical Support Center: Chromatographic Resolution of Omeprazole and Omeprazole 13CD3

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of omeprazole and its deuterated internal standard, Omeprazole 13CD3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the chromatographic resolution between these two compounds. Here, we will address common challenges and provide systematic troubleshooting workflows to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the method development and routine analysis of omeprazole and its isotopically labeled standard.

Q1: Why is achieving baseline resolution between omeprazole and this compound challenging?

A1: Omeprazole and its deuterated isotopologue, this compound, are chemically identical in terms of their core structure. The only difference lies in the isotopic composition of the methoxy group on the pyridine ring. This subtle difference in mass (3 Daltons) does not typically provide enough selectivity for complete separation under standard reversed-phase chromatographic conditions, often leading to co-elution or partial co-elution.[1][2] The goal is often not baseline separation, but rather consistent and symmetrical peak shapes for accurate quantification via mass spectrometry.

Q2: I'm observing significant peak tailing for both omeprazole and the internal standard. What is the likely cause?

A2: Peak tailing for omeprazole, a basic compound, is a common issue in reversed-phase HPLC.[3][4][5][6][7] It is often caused by secondary interactions between the basic amine groups of omeprazole and acidic residual silanol groups on the surface of silica-based stationary phases.[5][6][7] These interactions lead to a secondary, stronger retention mechanism that broadens and tails the peak.[7]

Q3: How does the mobile phase pH impact the analysis?

A3: The pH of the mobile phase is a critical parameter for both the stability and chromatography of omeprazole. Omeprazole is highly unstable in acidic conditions and degrades rapidly.[8][9][10] Conversely, its stability is significantly increased at higher pH values, with maximum stability observed around pH 11.[9][10][11] Chromatographically, operating at a pH well above the pKa of the residual silanols (typically > pH 7) can help to deprotonate them, minimizing unwanted secondary interactions and reducing peak tailing.[3] Many established methods utilize a mobile phase pH around 7.0 to 7.6 for a good balance of stability and peak shape.[12][13][14][15][16][17]

Q4: What type of HPLC/UPLC column is recommended for this separation?

A4: C18 and C8 columns are the most commonly used stationary phases for omeprazole analysis.[12][13][14][16] Modern, high-purity silica columns with advanced end-capping are crucial to minimize the number of accessible residual silanol groups, thereby improving peak shape.[6] For challenging separations, columns with positively charged surfaces or those designed for high pH stability can offer superior performance for basic compounds like omeprazole.[3]

Q5: Can I use a simple isocratic method, or is a gradient required?

A5: Both isocratic and gradient methods have been successfully employed for omeprazole analysis.[16] An isocratic method is simpler and can be more robust for routine quality control applications.[16] However, a gradient elution can be beneficial for complex samples to resolve omeprazole from matrix components or its degradation products, and it can also help in sharpening the peaks.[18][19]

Troubleshooting Guides

This section provides detailed, step-by-step guidance to resolve specific chromatographic issues.

Guide 1: Resolving Poor Peak Shape (Tailing)

Poor peak shape, specifically tailing, compromises peak integration and, consequently, the accuracy and precision of quantification. This guide provides a systematic approach to diagnose and remedy this issue.

Omeprazole is a weak base. In reversed-phase chromatography using silica-based columns, residual, un-endcapped silanol groups on the silica surface can be deprotonated and carry a negative charge, especially at mid-range pH values.[3][5][6] The positively charged (protonated) omeprazole molecules can then interact with these negatively charged silanols through a strong ion-exchange mechanism.[5] This secondary interaction, in addition to the primary hydrophobic interaction with the C18 chains, results in a portion of the analyte molecules being more strongly retained, leading to a "tail" on the peak.[7]

G start Start: Poor Peak Shape (Tailing) Observed check_ph Step 1: Evaluate Mobile Phase pH Is pH > 7.0? start->check_ph adjust_ph Action: Increase mobile phase pH to 7.2-7.6 using a suitable buffer (e.g., phosphate, ammonium bicarbonate). Rationale: Suppresses silanol ionization. check_ph->adjust_ph No check_buffer Step 2: Assess Buffer Concentration Is buffer concentration adequate (e.g., 10-20 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer adjust_buffer Action: Increase buffer concentration. Rationale: Higher ionic strength can shield silanol interactions. check_buffer->adjust_buffer No check_column Step 3: Evaluate Column Chemistry Are you using a modern, high-purity, end-capped C18 or C8 column? check_buffer->check_column Yes adjust_buffer->check_column new_column Action: Switch to a column with advanced end-capping or a hybrid particle technology. Rationale: Minimizes accessible silanols. check_column->new_column No check_temp Step 4: Consider Column Temperature Is the column temperature controlled and optimized? check_column->check_temp Yes new_column->check_temp adjust_temp Action: Increase column temperature (e.g., to 30-40°C). Rationale: Can improve peak symmetry by reducing the strength of secondary interactions. check_temp->adjust_temp No end End: Symmetrical Peak Shape Achieved check_temp->end Yes adjust_temp->end

Caption: Troubleshooting workflow for poor peak shape.

  • Prepare Buffer Stock Solutions: Prepare 100 mM stock solutions of monobasic and dibasic sodium phosphate.

  • Prepare Mobile Phase A: In a 1 L volumetric flask, add 100 mL of the 100 mM phosphate buffer stock. Dilute to volume with HPLC-grade water. This creates a 10 mM phosphate buffer.

  • pH Adjustment: Titrate the 10 mM phosphate buffer with a dilute solution of phosphoric acid or sodium hydroxide to achieve target pH values of 6.8, 7.2, and 7.6.

  • Prepare Mobile Phase B: Use HPLC-grade acetonitrile or methanol.

  • Chromatographic Analysis:

    • Equilibrate the column (e.g., a high-purity C18, 150 x 4.6 mm, 5 µm) with the initial mobile phase composition (e.g., 70:30 Mobile Phase A:Mobile Phase B) for at least 15-20 minutes.[12][15]

    • Inject a standard solution of omeprazole and this compound.

    • Run the analysis for each pH condition.

  • Data Evaluation: Compare the peak asymmetry factor for omeprazole at each pH. A value closer to 1.0 indicates a more symmetrical peak.

Mobile Phase pHObserved Peak Asymmetry (Tf)
6.81.8
7.21.3
7.61.1

Table 1: Example data showing the effect of mobile phase pH on the tailing factor (Tf) of omeprazole.

Guide 2: Improving Resolution Between Omeprazole and this compound

While baseline separation is not always necessary for LC-MS/MS, achieving sufficient chromatographic resolution can help mitigate potential matrix effects and ensure robust quantification, especially if there is any isotopic contribution from the analyte to the internal standard channel.

The slight difference in mass between omeprazole and its deuterated analogue can lead to a subtle difference in retention time, known as the chromatographic isotope effect.[20] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This effect is often small and can be influenced by several chromatographic parameters. The key to enhancing this separation is to manipulate the selectivity of the chromatographic system.

G start Start: Co-elution or Poor Resolution check_organic Step 1: Modify Organic Modifier Have you tried different organic solvents? start->check_organic test_methanol Action: If using Acetonitrile, switch to Methanol (or a mix). Rationale: Methanol can offer different selectivity for closely related compounds. check_organic->test_methanol No check_gradient Step 2: Optimize Gradient Slope Are you using a gradient? If so, is the slope shallow? check_organic->check_gradient Yes test_methanol->check_gradient shallow_gradient Action: Decrease the gradient slope (%B/min) across the elution window of the analytes. Rationale: A shallower gradient increases the effective resolution between closely eluting peaks. check_gradient->shallow_gradient No / Not Optimized check_flowrate Step 3: Adjust Flow Rate Have you optimized the flow rate? check_gradient->check_flowrate Yes / Optimized shallow_gradient->check_flowrate lower_flowrate Action: Decrease the flow rate. Rationale: Reduces band broadening and can improve resolution, as described by the van Deemter equation. check_flowrate->lower_flowrate No check_column_dims Step 4: Consider Column Dimensions Are you using a longer column or one with smaller particles? check_flowrate->check_column_dims Yes lower_flowrate->check_column_dims change_column Action: Increase column length or switch to a column with smaller particles (e.g., sub-2 µm for UPLC). Rationale: Increases column efficiency (N), which directly improves resolution. check_column_dims->change_column No end End: Improved Resolution Achieved check_column_dims->end Yes change_column->end

Caption: Workflow for improving resolution.

  • Initial Scouting Run: Perform an initial fast gradient (e.g., 5% to 95% B in 5 minutes) to determine the approximate elution time of omeprazole.

  • Calculate Elution Window: Note the percentage of organic modifier (%B) at which omeprazole elutes.

  • Design a Shallow Gradient: Design a new gradient that is much shallower around the elution point. For example, if omeprazole elutes at 40% B, a new gradient could be:

    • 0.0 min: 20% B

    • 1.0 min: 20% B

    • 6.0 min: 50% B (This is a 6% B/min slope)

    • 6.1 min: 95% B

    • 8.0 min: 95% B

  • Analyze and Refine: Run the analysis with the shallow gradient. Measure the resolution between omeprazole and this compound. If necessary, make the gradient even shallower (e.g., hold the %B constant for a short period just before elution).

Gradient Slope (%B/min)Resolution (Rs)
150.8
61.2
31.6

Table 2: Example data illustrating the impact of gradient slope on the resolution (Rs) between omeprazole and its deuterated internal standard.

By systematically applying these principles and protocols, researchers can overcome the common chromatographic challenges associated with the analysis of omeprazole and its isotopically labeled internal standard, leading to more accurate, reliable, and robust analytical methods.

References

  • Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation. American Journal of Chemical Engineering, Science Publishing Group. Available at: [Link]

  • Development and Validation of a RP‐HPLC Method to Quantify Omeprazole in Delayed Release Tablets. Taylor & Francis Online. Available at: [Link]

  • Advanced method for determination of omeprazole in plasma by HPLC. PubMed. Available at: [Link]

  • Development and validation of RP-HPLC method for the estimation of omeprazole in bulk and capsule dosage forms. Saki Publishing Club. Available at: [Link]

  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International. Available at: [Link]

  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. PubMed Central. Available at: [Link]

  • Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. Taylor & Francis Online. Available at: [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online. Available at: [Link]

  • Effect of various salts on the stability of lansoprazole, omeprazole, and pantoprazole as determined by high-performance liquid chromatography. PubMed. Available at: [Link]

  • Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek. Available at: [Link]

  • Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. CoLab. Available at: [Link]

  • Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.. Available at: [Link]

  • Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry. PMC - NIH. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Waters Corporation. Available at: [Link]

  • Optimization of mobile phase for the determination of Esomeprazole and related compounds and investigation of stress degradation by LC-MS. ResearchGate. Available at: [Link]

  • Decoding Complexity in Synthetic Oligonucleotides: Unraveling Coeluting Isobaric Impurity Ions by High Resolution Mass Spectrometry. PMC - NIH. Available at: [Link]

  • Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry - ACS Publications. Available at: [Link]

Sources

Technical Support Center: A Practical Guide to Preventing In-Source Fragmentation of Omeprazole 13CD3 in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced analytical challenges. This guide is designed for researchers, scientists, and drug development professionals who utilize isotopically labeled Omeprazole, such as Omeprazole 13CD3, as an internal standard in quantitative mass spectrometry assays. In-source fragmentation (ISF) can severely compromise data integrity, leading to inaccurate quantification and flawed study outcomes. As Senior Application Scientists, we have developed this in-depth guide to not only help you troubleshoot this specific issue but also to provide a foundational understanding of the underlying causes and preventative strategies.

Section 1: Understanding the "Why": The Root Causes of this compound Fragmentation

A robust analytical method begins with a clear understanding of the analyte's behavior within the instrument. This section addresses the fundamental principles of in-source fragmentation and the specific chemical liabilities of Omeprazole.

Q1: What is in-source fragmentation and why is it a critical problem?

In-source fragmentation, also known as in-source collision-induced dissociation (CID), is the unintended breakdown of an analyte ion within the ion source of a mass spectrometer.[1][2] This occurs in the intermediate pressure region between the atmospheric pressure electrospray probe and the high-vacuum mass analyzer.[1] By applying voltages to components like the sampling cone or declustering potential, ions are accelerated and collide with residual gas molecules and solvent vapor, gaining internal energy that can cause them to fragment.[1][3]

This phenomenon poses two significant risks to data quality:

  • Inaccurate Quantification: ISF depletes the population of the intended precursor ion (the protonated molecule, [M+H]⁺). This leads to a lower-than-expected signal for your target analyte or internal standard, causing an underestimation of its true concentration.

  • Analytical Interference: The fragment ions generated can have the same mass-to-charge ratio (m/z) as other analytes or metabolites in the sample, leading to misidentification and false positives.[2][4][5]

Q2: Why is Omeprazole particularly susceptible to fragmentation and degradation?

Omeprazole's structure contains inherent instabilities that make it prone to degradation and fragmentation, especially under common analytical conditions:

  • Acid Lability: Omeprazole is a well-documented acid-labile compound.[6][7] It degrades rapidly in acidic environments (pH < 5).[7][8] Many standard reversed-phase liquid chromatography (LC) methods use mobile phases containing formic or acetic acid to improve peak shape and ionization. This acidic environment can cause Omeprazole to degrade before it even reaches the ion source, and the resulting degradants can be mistaken for in-source fragments.

  • Structural Weakness: The sulfoxide bridge linking the benzimidazole and pyridine rings is a chemically reactive site and a common point of cleavage during fragmentation.[9]

Q3: How does the 13CD3 label help in diagnosing fragmentation?

The stable isotope label (SIL) in this compound is a powerful diagnostic tool. The 13C and three deuterium atoms (D) are typically placed on one of the methoxy groups. This results in a mass shift of approximately +4 Da compared to the unlabeled compound.

When fragmentation occurs, you can analyze the mass of the resulting product ions. If a fragment ion retains the 13CD3-labeled methoxy group, its m/z will also be shifted by +4 Da relative to the corresponding fragment from unlabeled Omeprazole. This allows you to definitively confirm that the observed fragments originate from your internal standard and helps in elucidating the fragmentation pathway.[10]

Section 2: Troubleshooting Guide: A Q&A Approach to Minimizing ISF

This section provides direct answers and actionable solutions to common problems encountered during the analysis of this compound.

FAQ 1: My this compound precursor ion signal is low, but I see a large fragment peak (e.g., at m/z ~202). What is the first parameter I should adjust?

The first and most impactful parameter to adjust is the Cone Voltage , also known by vendor-specific names such as Declustering Potential (DP) or Fragmentor Voltage .[1][11] This voltage dictates the kinetic energy of the ions entering the mass spectrometer. A high cone voltage accelerates ions more aggressively, leading to more energetic collisions and increased fragmentation.[3]

Immediate Action: Systematically reduce the cone voltage in decrements of 5-10 V and monitor the intensity of the this compound precursor ion ([M+H]⁺ at m/z ~351.1) and its major fragments. The goal is to find a voltage that maximizes the precursor signal while minimizing the fragment signal.

FAQ 2: How do I systematically optimize the cone voltage to reduce fragmentation?

A systematic approach is crucial for developing a robust method. A direct infusion experiment is the most efficient way to optimize this parameter.

Action: Follow Protocol 1: Systematic Optimization of MS Source Parameters outlined in the next section. This will guide you through infusing a standard solution of this compound directly into the mass spectrometer and varying the cone voltage to generate an optimization curve.

FAQ 3: Can my ion source temperature be contributing to the fragmentation?

Yes, elevated source temperatures can increase the internal energy of the ions, promoting thermal degradation and fragmentation.[1] While necessary for desolvation, excessive heat can be detrimental.

Action: After optimizing the cone voltage, investigate the source temperature. Reduce it in 25-50 °C increments to determine the minimum temperature required for efficient desolvation (i.e., stable signal) without inducing thermal fragmentation. Note that changes in temperature may require re-optimization of gas flow rates.

FAQ 4: My LC mobile phase contains 0.1% formic acid. Could this be the issue?

Absolutely. Given Omeprazole's profound instability in acidic conditions, a mobile phase with formic acid can cause significant degradation in the autosampler, LC tubing, and during the electrospray process itself.[6][7][8]

Action: Consider switching to a less acidic or neutral/basic mobile phase modifier.

  • Alternative 1 (Weakly Acidic/Neutral): Replace formic acid with 5-10 mM ammonium acetate.[12] This will buffer the mobile phase closer to neutrality.

  • Alternative 2 (Slightly Basic): Use 5 mM ammonium bicarbonate, which can bring the mobile phase pH to around 8.[13] This has been shown to be effective for Omeprazole analysis and will significantly improve its stability.[13] When using a basic mobile phase, ensure your column is rated for use at higher pH.

FAQ 5: Are there other "soft" ionization parameters I can adjust?

While cone voltage and temperature are primary factors, other parameters can have a secondary influence on ionization softness.

Action:

  • Nebulizer and Drying Gas Flow: Ensure these are not excessively high. While they primarily affect desolvation efficiency, overly aggressive gas flows can sometimes contribute to ion instability. Optimize them for a stable and consistent spray.

  • Capillary Voltage: Optimize the spray voltage to achieve a stable signal. A voltage that is too high or too low can lead to an unstable spray and inconsistent ionization, which may indirectly affect fragmentation.

Section 3: Protocols for Robust Method Development

Protocol 1: Systematic Optimization of MS Source Parameters

This protocol uses a direct infusion setup to quickly identify optimal source conditions that minimize ISF.

Materials:

  • This compound standard solution (e.g., 100 ng/mL in 50:50 Acetonitrile:Water).

  • Syringe pump connected to the MS ion source.

Procedure:

  • Instrument Setup: Set the mass spectrometer to monitor the precursor ion of this compound (e.g., m/z 351.1) and its expected major fragment ion (e.g., m/z ~202, the pyridine moiety with the 13CD3 group).

  • Initial Infusion: Begin infusing the standard solution at a typical flow rate (e.g., 10 µL/min). Start with the instrument's default source parameter settings.

  • Cone Voltage Ramp: Create a tune page experiment where you ramp the Cone Voltage / Declustering Potential from a high value (e.g., 100 V) down to a very low value (e.g., 10 V) in 5 V steps.

  • Data Acquisition: At each voltage step, record the ion intensity for both the precursor and the fragment ion.

  • Data Analysis: Plot the intensities of the precursor and fragment ions against the cone voltage.

  • Optimal Value Selection: Identify the voltage that provides the highest precursor ion intensity with an acceptable (minimal) fragment ion signal. This is your optimal cone voltage.

  • Temperature Optimization (Optional): Set the cone voltage to the optimum value found in step 6. Now, perform a similar ramp experiment for the source temperature, starting high and decreasing in 25 °C steps. Select the lowest temperature that maintains a stable and intense precursor signal.

Data Presentation: Example Optimization Table

Cone Voltage (V)Precursor Ion Intensity (m/z 351.1)Fragment Ion Intensity (m/z ~202)Precursor/Fragment Ratio
1005.0E49.5E50.05
801.5E57.0E50.21
605.0E53.0E51.67
409.0E58.0E411.25
30 1.1E6 1.5E4 73.33
209.8E5<5.0E3>196

In this example, 30V offers an excellent balance of high precursor signal and low fragmentation.

Protocol 2: Recommended LC Conditions for Stable Analysis

This provides a starting point for an LC method designed to preserve Omeprazole integrity.

  • Analyte: this compound

  • Column: C18 or C8 column (e.g., 50 x 2.1 mm, 5 µm particle size).[14]

  • Mobile Phase A: 5 mM Ammonium Bicarbonate in Water, pH ~8.0.[13]

  • Mobile Phase B: Acetonitrile or Methanol.

  • Flow Rate: 0.4 - 0.6 mL/min.[14]

  • Gradient: A suitable gradient starting with low %B to retain the analyte, followed by a ramp to elute it.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 30 - 40 °C.

  • Autosampler Temperature: 4 - 10 °C to maintain sample stability pre-injection.

Section 4: Visualizing the Process

Visual aids can clarify complex workflows and relationships within the instrument.

Troubleshooting_Workflow start High In-Source Fragmentation Observed? check_cv Step 1: Is Cone Voltage (CV) / Declustering Potential (DP) optimized? start->check_cv action_cv Action: Systematically reduce CV/DP. (See Protocol 1) check_cv->action_cv No check_temp Step 2: Is Source Temperature too high? check_cv->check_temp Yes action_cv->check_temp action_temp Action: Reduce temperature in 25-50°C steps. check_temp->action_temp Yes check_mp Step 3: Is Mobile Phase acidic (e.g., contains Formic Acid)? check_temp->check_mp No action_temp->check_mp action_mp Action: Switch to neutral/basic modifier. (e.g., Ammonium Bicarbonate) check_mp->action_mp Yes end_node Problem Resolved: Robust Precursor Ion Signal check_mp->end_node No action_mp->end_node

Caption: A decision-making workflow for troubleshooting in-source fragmentation.

Ion_Source_Relationships Key Parameters Influencing In-Source Fragmentation cluster_0 Atmospheric Pressure Region cluster_1 Intermediate Pressure Region (ISF Zone) cluster_2 High Vacuum Region ESI_Probe ESI Probe (Capillary Voltage) Droplets Charged Droplets (Drying Gas, Temperature) Cone Sampling Cone / Orifice (Cone Voltage / DP) Droplets->Cone Desolvation Mass_Analyzer Mass Analyzer (Quadrupole / TOF) Cone->Mass_Analyzer Ion Transfer param_cv Cone Voltage (Primary ISF Driver) param_cv->Cone Accelerates Ions param_temp Source Temperature (Thermal Energy) param_temp->Droplets Affects Desolvation & Ion Energy

Caption: Relationship between ion source components and key fragmentation parameters.

References

  • bio-analytical method development and validation for omeprazole using lc-ms/ms. (n.d.). SSRN. Retrieved January 15, 2026, from [Link]

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023, July 2). LinkedIn. Retrieved January 15, 2026, from [Link]

  • Zhu, Z., Neirinck, L., & Verstraete, A. (2006). Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry. Journal of Chromatography B, 844(2), 296-303. [Link]

  • An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. (2016). SciSpace. Retrieved January 15, 2026, from [Link]

  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. (2020). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. (n.d.). Glasgow Caledonian University. Retrieved January 15, 2026, from [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). MDPI. Retrieved January 15, 2026, from [Link]

  • Weidolf, L., & Castagnoli, N. (2001). Study of the electrospray ionization mass spectrometry of the proton pump inhibiting drug Omeprazole. Journal of Mass Spectrometry, 36(7), 767-776. [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (2018). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. (2021). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. (2023, May 9). Wiley Analytical Science. Retrieved January 15, 2026, from [Link]

  • Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. (2015). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Some advice about how to reduce the fragmentation in ESI mass spectrometry? (2019, March 4). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. (2016). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification. (2018). NIH. Retrieved January 15, 2026, from [Link]

  • Mass spectrum of omeprazole in DMSO-d 6. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. (2023). PubMed Central. Retrieved January 15, 2026, from [Link]

  • STABILITY STUDY OF OMEPRAZOLE. (2010). Farmacia Journal. Retrieved January 15, 2026, from [Link]

  • Chemical Stability and Mechanism of Degradation of Omeprazole in Solution. (1998). Chula Digital Collections. Retrieved January 15, 2026, from [Link]

  • KINETICS OF OMEPRAZOLE DEGRADATION IN SOLID STATE. (2011). Acta Poloniae Pharmaceutica. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Navigating Isotopic Cross-Contamination in the Bioanalysis of Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the quantitative analysis of omeprazole. This guide is designed to provide in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address the specific challenges of isotopic cross-contamination in omeprazole bioanalysis using LC-MS/MS. Our goal is to equip you with the expertise and practical insights needed to ensure the accuracy and integrity of your experimental data.

Introduction to the Challenge: The Nuances of Isotopic Cross-Contamination

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving high accuracy and precision. This approach is founded on the principle that the SIL-IS will behave identically to the analyte during sample preparation, chromatography, and ionization, thus correcting for any variability in these steps.

However, a significant and often underestimated challenge is isotopic cross-contamination. This phenomenon can lead to inaccurate quantification and compromise the validity of your study. This guide will delve into the causes of isotopic cross-contamination in omeprazole analysis and provide robust, field-proven strategies for its identification, mitigation, and control.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analysis of omeprazole when using a stable isotope-labeled internal standard, such as omeprazole-d3.

Q1: What is isotopic cross-contamination in the context of omeprazole analysis?

A1: Isotopic cross-contamination refers to the interference between the mass spectrometric signals of omeprazole (the "light" analyte) and its stable isotope-labeled internal standard (the "heavy" IS), such as omeprazole-d3. This interference can be bidirectional:

  • Analyte contribution to the IS channel: The signal from the naturally occurring heavier isotopes of the analyte can overlap with the signal of the internal standard.

  • IS contribution to the analyte channel: The isotopically labeled internal standard may contain a small percentage of the unlabeled analyte as an impurity.

Q2: What are the primary causes of isotopic cross-contamination?

A2: There are two main culprits:

  • Natural Isotopic Abundance: Omeprazole's chemical formula is C₁₇H₁₉N₃O₃S.[1][2] The elements carbon, oxygen, and sulfur all have naturally occurring heavier isotopes (¹³C, ¹⁷O, ¹⁸O, ³³S, ³⁴S). Due to these, a population of omeprazole molecules will have a mass that is one, two, or more Daltons heavier than the monoisotopic mass. This can lead to a signal from the analyte in the mass channel of the internal standard.

  • Impurity in the Stable Isotope-Labeled Internal Standard: The synthesis of a SIL-IS like omeprazole-d3 is never 100% complete. This can result in a small but significant amount of unlabeled omeprazole remaining in the internal standard material.

Q3: How can isotopic cross-contamination impact my results?

A3: Isotopic cross-contamination can lead to significant errors in quantification:

  • Overestimation of the analyte: If the internal standard is contaminated with the unlabeled analyte, it will artificially inflate the analyte's response, leading to a falsely high calculated concentration.

  • Underestimation of the analyte: If a high concentration of the analyte contributes to the internal standard's signal, the analyte-to-IS ratio will be suppressed, resulting in a falsely low calculated concentration. This effect is particularly pronounced at the upper limits of quantification.

Q4: Are there regulatory guidelines that address isotopic cross-contamination?

A4: Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have guidelines for bioanalytical method validation that implicitly address this issue.[3][4] While they may not provide specific numerical acceptance criteria for "cross-talk," they emphasize the importance of selectivity and the absence of interference at the retention time of the analyte and the internal standard. The ICH M10 guideline, adopted by both the FDA and EMA, recommends the use of stable isotope-labeled internal standards and highlights the need to ensure their purity and the absence of isotopic exchange reactions.[4]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to isotopic cross-contamination in your omeprazole assay.

Issue 1: Inaccurate Quality Control (QC) Samples, Particularly at the Lower and Upper Limits of Quantification

Symptoms:

  • QC samples at the Lower Limit of Quantification (LLOQ) show a positive bias (higher than expected concentration).

  • QC samples at the Upper Limit of Quantification (ULOQ) show a negative bias (lower than expected concentration).

  • Non-linear calibration curves, especially at the high and low ends.

Root Cause Analysis:

This pattern is a classic indicator of bidirectional isotopic cross-contamination. The positive bias at the LLOQ is likely due to the contribution of unlabeled omeprazole from the IS, which has a greater relative impact at low analyte concentrations. The negative bias at the ULOQ suggests that the high concentration of the analyte is contributing significantly to the IS signal, artificially inflating the denominator in the analyte/IS ratio.

Troubleshooting Workflow:

start Inaccurate QCs (LLOQ High, ULOQ Low) check_is_purity Step 1: Assess IS Purity start->check_is_purity check_analyte_contribution Step 2: Assess Analyte Contribution to IS Channel check_is_purity->check_analyte_contribution If IS is pure or contribution is low solution1 Solution A: Source a Higher Purity IS check_is_purity->solution1 If IS has significant unlabeled analyte solution2 Solution B: Optimize MRM Transitions check_analyte_contribution->solution2 If analyte contribution is high solution3 Solution C: Adjust IS Concentration check_analyte_contribution->solution3 If analyte contribution is moderate end Accurate Quantification Achieved solution1->end solution2->end solution3->end omeprazole Omeprazole (m/z 346.1) C₁₇H₁₉N₃O₃S fragment Pyridinyl Fragment (m/z 198.1) Shared Product Ion omeprazole->fragment CID omeprazole_d3 Omeprazole-d3 (m/z 349.1) C₁₇H₁₆D₃N₃O₃S omeprazole_d3->fragment CID cluster_0 Omeprazole cluster_1 Omeprazole-d3 omeprazole omeprazole_d3

Chemical Structures of Omeprazole and Omeprazole-d3

References

  • Carbon-13. In: Wikipedia. ; 2024. [Link]

  • Chemical structure of omeprazole. ResearchGate. [Link]

  • Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. Shimadzu. [Link]

  • Study of the electrospray ionization mass spectrometry of the proton pump inhibiting drug Omeprazole. PubMed. [Link]

  • abundance of the carbon-13 isotope & 13C NMR spectroscopy. YouTube. [Link]

  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. PubMed Central. [Link]

  • Isotopic Abundance of Carbon Atoms. Shimadzu. [Link]

  • Stable Isotopes of Oxygen - 16O, 17O, 18O Guide. [Link]

  • Sulfur » isotope data. WebElements Periodic Table. [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Link]

  • Study of the electrospray ionization mass spectrometry of the proton pump inhibiting drug Omeprazole. PubMed. [Link]

  • Oxygen » isotope data. WebElements Periodic Table. [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Isotopes of sulfur. In: Wikipedia. ; 2024. [Link]

  • Sulfur-34 - isotopic data and properties. ChemLin. [Link]

  • Sulfur Isotope Geochemistry of Sulfide Minerals. UNL Digital Commons. [Link]

  • Isotopes of oxygen. In: Wikipedia. ; 2024. [Link]

  • omeprazole. Stenutz. [Link]

  • (r)-Omeprazole | C17H19N3O3S | CID 9579578. PubChem. [Link]

  • Compound: OMEPRAZOLE (CHEMBL1503). ChEMBL. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5. European Medicines Agency (EMA). [Link]

  • Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Glasgow Caledonian University. [Link]

  • Sulfur Isotopes. SEPM Strata. [Link]

  • ICH guideline M10 Step2b on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Omeprazole 13CD3 | C17H19N3O3S | CID 49849808. PubChem. [Link]

  • Cross contamination in dual inlet isotope ratio mass spectrometers. ResearchGate. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Oxygen Isotopes and the Origin of the Planets. Chemistry LibreTexts. [Link]

  • Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. PubMed Central. [Link]

  • Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. ResearchGate. [Link]

  • Oxygen-18 - isotopic data and properties. ChemLin. [Link]

  • Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. Shimadzu. [Link]

  • An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. SciSpace. [Link]

  • Quality control of imbalanced mass spectra from isotopic labeling experiments. PubMed Central. [Link]

  • A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Omeprazole 13CD3 Extraction from Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Omeprazole 13CD3. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of extracting this compound from plasma samples. Here, we provide in-depth troubleshooting guides and frequently asked questions to enhance your extraction recovery and ensure the accuracy and reproducibility of your results.

Introduction: The Challenge of Omeprazole Bioanalysis

Omeprazole is a proton pump inhibitor that is notoriously unstable in acidic conditions.[1][2] Its degradation is pH-dependent, with rapid breakdown at a pH below 7.4 and significantly greater stability in alkaline environments.[2][3] This inherent instability presents a primary challenge in developing a robust bioanalytical method. Furthermore, when working with plasma, high protein content and the presence of endogenous matrix components can lead to low recovery, ion suppression or enhancement, and consequently, inaccurate quantification by LC-MS/MS.[4][5][6]

This guide will walk you through a systematic approach to troubleshooting and optimizing your extraction protocol for this compound, a stable isotope-labeled internal standard crucial for accurate quantification.[7][8]

Troubleshooting Guide: Low Extraction Recovery

Low recovery is a frequent hurdle in the bioanalytical workflow. Below are common causes and actionable solutions to improve the extraction efficiency of this compound from plasma.

Problem 1: I am experiencing consistently low recovery of this compound after protein precipitation.

Possible Cause A: Suboptimal pH during extraction.

Omeprazole's stability is critically dependent on pH. If the plasma sample or the precipitation solvent creates an acidic environment, the analyte will degrade, leading to apparent low recovery. Maximum stability for omeprazole is observed at a pH of 11, with rapid degradation below pH 7.8.[3]

Solution:

  • Alkalinize the Plasma Sample: Before adding the precipitating solvent, adjust the plasma sample's pH to a range of 9-10. This can be achieved by adding a small volume of a suitable base, such as ammonium hydroxide or a basic buffer like 10mM ammonium acetate.[9]

  • Use a Basic Precipitation Solvent: While less common, ensuring your precipitation solvent doesn't lower the pH of the mixture is crucial.

Step-by-Step Protocol for pH-Adjusted Protein Precipitation:

  • Thaw plasma samples on ice to minimize enzymatic degradation.

  • In a clean microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 10 µL of 0.1 M ammonium hydroxide to the plasma and vortex briefly.

  • Spike with the working solution of this compound.

  • Proceed with the addition of the protein precipitation solvent (e.g., acetonitrile) at a recommended ratio of at least 2:1 (solvent:plasma).[10]

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis.

Possible Cause B: Inefficient Protein Precipitation.

Incomplete precipitation of plasma proteins can lead to the analyte being trapped in the protein pellet, thus reducing its concentration in the supernatant.

Solution:

  • Optimize the Solvent-to-Plasma Ratio: A higher ratio of organic solvent to plasma generally results in more effective protein precipitation. Common ratios range from 2:1 to 4:1 (v/v).[10]

  • Choice of Precipitation Solvent: Acetonitrile is often preferred over methanol as it tends to precipitate proteins more effectively, resulting in a cleaner supernatant.[10][11]

  • Temperature: Performing the precipitation at a lower temperature (e.g., on ice) can sometimes enhance protein removal.

Data Presentation: Comparison of Protein Precipitation Conditions

Precipitation SolventSolvent:Plasma Ratio (v/v)pH AdjustmentExpected Recovery Improvement
Acetonitrile2:1NoBaseline
Acetonitrile3:1NoModerate
Acetonitrile3:1Yes (pH 9-10)High
Methanol3:1Yes (pH 9-10)Moderate
Problem 2: My recovery is poor and variable when using Liquid-Liquid Extraction (LLE).

Possible Cause A: Incorrect pH of the Aqueous Phase.

For effective partitioning into an organic solvent, Omeprazole, a weakly basic drug, needs to be in its neutral (un-ionized) form. This is achieved by adjusting the pH of the plasma sample to be above its pKa.

Solution:

  • pH Adjustment: Ensure the pH of the plasma sample is adjusted to approximately 9-10 before adding the extraction solvent. This will maximize the concentration of the un-ionized form of Omeprazole, facilitating its transfer into the organic phase.

Possible Cause B: Inappropriate Choice of Extraction Solvent.

The choice of organic solvent is critical for achieving high extraction efficiency. The solvent should have a high affinity for Omeprazole while being immiscible with the aqueous plasma matrix.

Solution:

  • Solvent Selection: A mixture of diethyl ether and dichloromethane (e.g., 60:40, v/v) has been shown to be effective for the LLE of omeprazole from plasma.[12] Other solvents like methyl tert-butyl ether (MTBE) can also be considered.[9][13] Experiment with different solvents and solvent combinations to find the optimal one for your specific application.

Experimental Workflow: Optimizing LLE

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis plasma 100 µL Plasma ph_adjust Adjust pH to 9-10 plasma->ph_adjust is_spike Spike with this compound ph_adjust->is_spike add_solvent Add Extraction Solvent (e.g., Diethyl ether:DCM) is_spike->add_solvent vortex Vortex (2-5 min) add_solvent->vortex centrifuge Centrifuge (10 min) vortex->centrifuge transfer_org Transfer Organic Layer centrifuge->transfer_org evaporate Evaporate to Dryness transfer_org->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms

Caption: Workflow for optimizing Liquid-Liquid Extraction.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" and how can it affect my results for this compound?

The matrix effect refers to the alteration of the analyte's ionization efficiency by co-eluting, interfering components from the sample matrix.[5] This can lead to either ion suppression or enhancement, causing a discrepancy between the true concentration and the measured concentration of your analyte.[4][14] Even with a stable isotope-labeled internal standard like this compound, significant matrix effects can compromise the accuracy and precision of your assay.[4]

Q2: How can I minimize the matrix effect in my analysis?

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components. Consider using a more rigorous extraction method like solid-phase extraction (SPE) if protein precipitation or LLE results in significant matrix effects.

  • Chromatographic Separation: Optimize your LC method to achieve better separation of this compound from co-eluting matrix components. This may involve trying different columns, mobile phases, or gradient profiles.

  • Dilution: Diluting the final extract can sometimes mitigate the matrix effect, but this may compromise the sensitivity of the assay.

Q3: My this compound seems to be degrading during sample storage. What are the recommended storage conditions?

Omeprazole is sensitive to heat, light, and acidic conditions.[15][16] For short-term storage (up to 8 hours), keep plasma samples at room temperature.[17] For long-term stability, it is recommended to store plasma samples at -80°C until analysis.[9] Once extracted, if analysis is not immediate, store the reconstituted samples in the autosampler at a controlled, cool temperature (e.g., 4°C).[17] Always protect samples and stock solutions from light.[13][15]

Q4: Can I use a different internal standard if this compound is not available?

While a stable isotope-labeled internal standard is the "gold standard" for LC-MS/MS-based bioanalysis,[7] a structurally similar compound can be used as an alternative. Lansoprazole has been successfully used as an internal standard for Omeprazole analysis.[9][18] However, it is important to validate that the chosen internal standard behaves similarly to the analyte during extraction and ionization to effectively compensate for variability.

Q5: What are the key instrument parameters for LC-MS/MS analysis of this compound?

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for the analysis of Omeprazole.[9][12]

  • Multiple Reaction Monitoring (MRM): For quantification, use MRM mode to monitor specific precursor-to-product ion transitions for both Omeprazole and this compound. This enhances the selectivity and sensitivity of the assay.

  • Chromatography: Reversed-phase chromatography using a C18 column is commonly employed.[9][19] The mobile phase often consists of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or ammonium bicarbonate).[9][12][19]

Logical Relationship Diagram: Factors Affecting Recovery

G Low Recovery Low Recovery Degradation Degradation Low Recovery->Degradation Poor Partitioning (LLE) Poor Partitioning (LLE) Low Recovery->Poor Partitioning (LLE) Analyte Trapping (PPT) Analyte Trapping (PPT) Low Recovery->Analyte Trapping (PPT) Suboptimal pH Suboptimal pH Degradation->Suboptimal pH Poor Partitioning (LLE)->Suboptimal pH Incorrect Solvent Incorrect Solvent Poor Partitioning (LLE)->Incorrect Solvent Inefficient Precipitation Inefficient Precipitation Analyte Trapping (PPT)->Inefficient Precipitation

Caption: Key factors contributing to low extraction recovery.

References

  • Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry. PubMed. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]

  • What does the term matrix effect refer to in bioanalytical (biochemical analysis)
  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. ACS Publications. [Link]

  • Matrix effect elimination during LC–MS/MS bioanalytical method development. Taylor & Francis Online. [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Bioprocess International. [Link]

  • Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. PubMed. [Link]

  • BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Enantioselective Liquid–Liquid Extraction of Omeprazole Enantiomers Using Chiral Deep Eutectic Solvents. ACS Publications. [Link]

  • An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. SciSpace. [Link]

  • This compound. PubChem - NIH. [Link]

  • Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms. MDPI. [Link]

  • Why Is Your SPE Recovery So Low?. alwsci. [Link]

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials. [Link]

  • Technical Tip: Protein Precipitation. Phenomenex. [Link]

  • Omeprazole sulfone N-oxide-13C,d3. PubChem. [Link]

  • Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. MDPI. [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]

  • ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Norlab. [Link]

  • Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. [Link]

  • Enantioselective Liquid–Liquid Extraction of Omeprazole Enantiomers Using Chiral Deep Eutectic Solvents. ResearchGate. [Link]

  • Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. PMC - NIH. [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. WelchLab. [Link]

  • Solving Recovery Problems in Solid-Phase Extraction. LCGC International. [Link]

  • Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. ResearchGate. [Link]

  • bio-analytical method development and validation for omeprazole using lc-ms/ms. ResearchGate. [Link]

  • Stability of omeprazole in an extemporaneously prepared oral liquid. Oxford Academic. [Link]

  • Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. PubMed. [Link]

  • STABILITY STUDY OF OMEPRAZOLE. Farmacia Journal. [Link]

  • Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. PMC - NIH. [Link]

  • Collection - Enantioselective Liquid–Liquid Extraction of Omeprazole Enantiomers Using Chiral Deep Eutectic Solvents - Journal of Chemical & Engineering Data. Figshare. [Link]

  • Omeprazole-13CD3. ARTIS STANDARDS. [Link]

  • Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. University of Toronto Libraries. [Link]

  • (PDF) Stability study of omeprazole. ResearchGate. [Link]

  • Advanced method for determination of omeprazole in plasma by HPLC. PubMed. [Link]

  • Analytical methodologies for the determination of omeprazole: An overview. Ovid. [Link]

  • (PDF) Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. ResearchGate. [Link]

  • Determining concentrations of omeprazole and its two metabolites in human plasma by HPLC: Applications for pharmacokinetic studies. ResearchGate. [Link]

  • Analytical methodologies for the determination of omeprazole: an overview. PubMed. [Link]

  • Recent Analytical Methodologies for the Determination of Omeprazole and/or Its Active Isomer Esomeprazole in Different Matrices: A Critical Review. PubMed. [Link]

Sources

Validation & Comparative

A Comparative Guide to Robust Analytical Method Validation for Omeprazole Assay Using Omeprazole-¹³CD₃

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the quantification of active pharmaceutical ingredients (APIs) with precision and accuracy is paramount. This guide provides a comprehensive comparison of analytical method validation for the assay of omeprazole, a widely used proton pump inhibitor, with a focus on the strategic advantage of employing a stable isotope-labeled internal standard, Omeprazole-¹³CD₃. Drawing from extensive experience in bioanalytical method development, this document will not only detail the "how" but, more critically, the "why" behind the experimental choices, ensuring a robust and defensible validation package compliant with global regulatory standards.

The Analytical Challenge of Omeprazole

Omeprazole is a compound known for its instability in acidic environments.[1][2][3] This inherent chemical property presents a significant challenge during sample collection, processing, and analysis, necessitating meticulous control over experimental conditions to prevent degradation and ensure accurate quantification. Furthermore, when analyzing biological matrices such as plasma or serum, the potential for matrix effects—the suppression or enhancement of the analyte signal by co-eluting endogenous components—is a major concern in LC-MS/MS-based assays.[4][5]

The Gold Standard: Stable Isotope-Labeled Internal Standards

To mitigate these challenges, the use of a stable isotope-labeled (SIL) internal standard (IS) is the industry's gold standard.[4] An SIL IS, such as Omeprazole-¹³CD₃, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (in this case, one Carbon-13 and three Deuterium atoms).[6][7][8] This near-identical physicochemical behavior ensures that the SIL IS co-elutes with the analyte and experiences the same effects of sample preparation, chromatographic separation, and ionization.[4] By normalizing the analyte's response to that of the SIL IS, any variability introduced during the analytical process, including matrix effects, can be effectively compensated for, leading to superior accuracy and precision.[4][9]

In contrast, using a structurally analogous internal standard, such as lansoprazole as some methods have, can introduce variability as its chromatographic behavior and ionization efficiency may differ from omeprazole, leading to incomplete correction for matrix effects and other sources of error.[10][11][12]

A Comparative Look at Validation Parameters

The validation of a bioanalytical method is a formal process to demonstrate that the method is suitable for its intended purpose.[13] This process is governed by stringent guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[14][15][16] The following sections detail the key validation parameters and compare the expected performance of a method using Omeprazole-¹³CD₃ as an internal standard versus a method employing a non-isotopic analogue or no internal standard.

Table 1: Comparison of Expected Performance
Validation ParameterMethod with Omeprazole-¹³CD₃ ISMethod with Non-Isotopic Analogue IS
Accuracy 95-105% of nominal value85-115% of nominal value
Precision (%CV) ≤ 5%≤ 15%
Matrix Effect (%CV) ≤ 15%> 15% (potential for significant variability)
Recovery Consistent and reproduciblePotentially more variable
Linearity (r²) > 0.995> 0.99

Experimental Protocols: A Self-Validating System

The following protocols are designed to be a self-validating system, where the results of each experiment build confidence in the overall reliability of the method. These are grounded in the principles outlined in the ICH Q2(R1) and FDA's Bioanalytical Method Validation guidance.[13][17][18]

Sample Preparation: Liquid-Liquid Extraction (LLE)

The objective of sample preparation is to extract omeprazole from the biological matrix while removing interfering substances.[4] LLE is an effective technique for this purpose.[4]

Protocol:

  • To 100 µL of plasma sample, add 25 µL of Omeprazole-¹³CD₃ internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 50 µL of 0.1 M sodium carbonate to basify the sample, enhancing the extraction of the weakly acidic omeprazole.

  • Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the selectivity and sensitivity required for accurate quantification of omeprazole in complex biological matrices.[5][10][11]

Protocol:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Omeprazole: 346.1 -> 198.1

    • Omeprazole-¹³CD₃: 350.1 -> 202.1

Visualizing the Workflow and Key Components

Diagram 1: Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Omeprazole-¹³CD₃ IS plasma->add_is basify Basify (0.1M Na₂CO₃) add_is->basify extract Extract (MTBE) basify->extract evaporate Evaporate extract->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection separate->detect quantify Quantification detect->quantify

Caption: A streamlined workflow for omeprazole quantification.

Diagram 2: Analyte and Internal Standard

G cluster_omeprazole Omeprazole cluster_is Omeprazole-¹³CD₃ omeprazole_img omeprazole_img is_img is_img

Caption: Structures of Omeprazole and its stable isotope-labeled internal standard.

In-Depth Validation Protocols and Acceptance Criteria

The following validation experiments are essential to demonstrate the method's performance characteristics. The acceptance criteria are based on FDA and ICH guidelines.[14][15][19]

Specificity and Selectivity

Causality: This experiment confirms that the method can differentiate and quantify omeprazole without interference from endogenous matrix components, metabolites, or other concomitant medications.

Protocol:

  • Analyze blank plasma samples from at least six different sources.

  • Analyze blank plasma spiked with omeprazole at the Lower Limit of Quantification (LLOQ) and with the internal standard.

  • No significant interfering peaks should be observed at the retention times of omeprazole and Omeprazole-¹³CD₃ in the blank samples.[11]

Linearity and Range

Causality: This establishes the concentration range over which the assay is accurate, precise, and linear.

Protocol:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of omeprazole. A typical range for omeprazole could be 1 to 1000 ng/mL.[20][21][22]

  • Analyze the calibration standards in triplicate.

  • Plot the peak area ratio (omeprazole/Omeprazole-¹³CD₃) against the nominal concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of at least 75% of the standards must be within ±15% of the nominal value (±20% for the LLOQ).[23]

Accuracy and Precision

Causality: These parameters demonstrate the closeness of the measured values to the true value (accuracy) and the reproducibility of the measurements (precision).

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, mid, and high.

  • Analyze five replicates of each QC level in three separate analytical runs on different days (inter-day) and within the same run (intra-day).[19]

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ). The precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at the LLOQ).[19][23]

Matrix Effect

Causality: This experiment assesses the impact of the biological matrix on the ionization of omeprazole and the internal standard. The use of Omeprazole-¹³CD₃ is expected to normalize any observed matrix effects.

Protocol:

  • Extract blank plasma from at least six different sources.

  • Post-extraction, spike the extracts with omeprazole and Omeprazole-¹³CD₃ at low and high concentrations.

  • Compare the peak areas to those of neat solutions of omeprazole and the IS at the same concentrations.

  • Calculate the matrix factor (MF) and the IS-normalized MF.

  • Acceptance Criteria: The %CV of the IS-normalized MF across the different lots of plasma should be ≤ 15%.[4]

Stability

Causality: Given omeprazole's instability, it is crucial to demonstrate that the analyte is stable throughout the sample lifecycle, from collection to analysis.[1][3][24][25]

Protocol:

  • Analyze QC samples (low and high concentrations) after subjecting them to various storage and handling conditions:

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics sample handling.

    • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period longer than the expected sample storage time.

    • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Conclusion

The validation of an analytical method for omeprazole requires a scientifically sound approach that addresses the compound's inherent instability and the potential for matrix effects. This guide has demonstrated that the use of a stable isotope-labeled internal standard, Omeprazole-¹³CD₃, is a superior strategy compared to using non-isotopic analogues. By following the detailed protocols and adhering to the stringent acceptance criteria outlined by regulatory authorities, researchers can develop a robust, reliable, and defensible assay for the accurate quantification of omeprazole in biological matrices. This ensures the generation of high-quality data that can be confidently used in drug development and clinical research.

References

  • Bio-analytical method development and validation for omeprazole using lc-ms/ms. (n.d.). ResearchGate. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, January 21). AAPS. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022, November). U.S. Food and Drug Administration. Retrieved from [Link]

  • Bioanalytical Method Validation. (2001, May). U.S. Food and Drug Administration. Retrieved from [Link]

  • An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. (2016). SciSpace. Retrieved from [Link]

  • BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. (2011, September 1). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.). IVT Network. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). U.S. Food and Drug Administration. Retrieved from [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S. Food and Drug Administration. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved from [Link]

  • Bioanalytical Method Validation. (n.d.). Asian Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]

  • Bioanalytical method validation – m10. (2019, March 20). ICH. Retrieved from [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. Retrieved from [Link]

  • Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation. (2018, January 9). ResearchGate. Retrieved from [Link]

  • Bioanalytical method validation: An updated review. (2012, January-March). PMC - NIH. Retrieved from [Link]

  • Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. (2021, January 19). PMC - NIH. Retrieved from [Link]

  • Validation of RP-HPLC Method for Determination of Omeprazole in Dissolution Media and Application to Study in-vitro Release from Solid-SNEDDS. (n.d.). Bentham Science Publisher. Retrieved from [Link]

  • Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with. (n.d.). Eprints.umm.ac.id. Retrieved from [Link]

  • A Survey of the Stability of Omeprazole Products from 13 Countries. (2019, August 7). ResearchGate. Retrieved from [Link]

  • Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation. (2018, January 9). SciSpace. Retrieved from [Link]

  • Formulation and stability evaluation of enteric-coated omeprazole formulations. (n.d.). Europe PMC. Retrieved from [Link]

  • Research Article Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextr. (2021, January 7). ScienceOpen. Retrieved from [Link]

  • Omeprazole-¹³CD₃. (n.d.). ARTIS STANDARDS. Retrieved from [Link]

  • Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. (n.d.). SAGE Journals. Retrieved from [Link]

  • STABILITY STUDY OF OMEPRAZOLE. (n.d.). Farmacia Journal. Retrieved from [Link]

  • Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. (2019, August 7). ResearchGate. Retrieved from [Link]

  • Omeprazole-D3 | CAS 934293-92-2. (n.d.). Veeprho. Retrieved from [Link]

  • Omeprazole-¹³C,D₃. (n.d.). Acanthus Research. Retrieved from [Link]

Sources

A Senior Scientist's Guide: Selecting the Optimal Internal Standard for Omeprazole Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Omeprazole-d3 and Omeprazole-¹³C,d₃ for High-Fidelity LC-MS/MS Quantification

Introduction: In the landscape of regulated bioanalysis, the pursuit of accuracy and precision is paramount. For quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the internal standard (IS) is not merely a procedural checkbox; it is the cornerstone of data integrity. An ideal IS must meticulously mimic the analyte's behavior through every stage of the analytical workflow—from extraction and chromatographic separation to ionization in the mass spectrometer. This allows it to compensate for procedural variability and, most critically, for unpredictable matrix effects that can suppress or enhance the analyte signal.[1][2]

Stable Isotope Labeled (SIL) internal standards are universally recognized as the "gold standard" for this purpose.[3][4] Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and experience the same ionization efficiencies.[5] However, not all SILs are created equal. The choice of isotope—commonly deuterium (²H or D) versus a heavier isotope like Carbon-13 (¹³C)—can have profound implications for assay performance.

This guide provides an in-depth, evidence-based comparison of two SILs for the proton-pump inhibitor Omeprazole: the commonly used Omeprazole-d₃ and the more robustly labeled Omeprazole-¹³C,d₃ . We will dissect the underlying chemical principles, present a framework for experimental validation, and offer clear, data-driven recommendations for researchers, scientists, and drug development professionals striving for the highest caliber of bioanalytical results.

The Isotopes Under Scrutiny: A Structural Overview

The fundamental difference between Omeprazole-d₃ and Omeprazole-¹³C,d₃ lies in the nature and location of their isotopic labels.

  • Omeprazole-d₃: Typically features three deuterium atoms replacing three hydrogen atoms on one of the methoxy groups. Deuteration is a cost-effective and common method for SIL synthesis.[6]

  • Omeprazole-¹³C,d₃: Incorporates a ¹³C atom in addition to deuterium labels. This dual-labeling strategy provides a greater mass difference from the parent compound and leverages the unique stability of the ¹³C isotope.

Omeprazole_Isotopes cluster_0 Omeprazole (Analyte) cluster_1 Omeprazole-d₃ (IS) cluster_2 Omeprazole-¹³C,d₃ (IS) a Omeprazole (C₁₇H₁₉N₃O₃S) a_img b Omeprazole-d₃ (methoxy-labeled) b_img c Omeprazole-¹³C,d₃ (dual-labeled) c_img

Figure 1: Chemical structures of Omeprazole and its stable isotope-labeled internal standards.

Core Performance Comparison: ¹³C,d₃ vs. d₃

The choice between these two standards hinges on subtle but critical differences in their chemical and physical properties, which directly impact assay robustness. ¹³C-labeled standards are considered superior for many applications due to their exceptional stability and closer physiochemical mimicry of the analyte.[1][6]

FeatureOmeprazole-¹³C,d₃ (Superior)Omeprazole-d₃ (Standard)Causality & In-Depth Rationale
Isotopic Stability Exceptional. ¹³C atoms are integrated into the molecular backbone and are not susceptible to exchange.[1]High, but with caveats. Deuterium atoms, especially if placed on metabolically active or exchangeable positions (-OH, -NH), can be prone to back-exchange with protons from solvents or the biological matrix.[7] While the methoxy group on omeprazole is generally stable, the inherent stability of the C-¹³C bond provides greater analytical certainty.
Chromatographic Co-elution Excellent. The mass difference from ¹³C has a negligible effect on retention time, ensuring near-perfect co-elution with the native analyte.[1][8]Good, but imperfect. The C-D bond is slightly stronger and less polar than the C-H bond. This "chromatographic isotope effect" can cause the deuterated standard to elute slightly earlier than the analyte in reversed-phase chromatography.[4][7][9]
Matrix Effect Compensation Superior. Because it co-elutes almost perfectly, it experiences the exact same degree of ion suppression or enhancement as the analyte at the moment of elution. This is the ultimate goal of a SIL IS.[1]Effective, but potentially compromised. If a chromatographic shift exists, the IS and analyte may elute into regions with different matrix interferences, leading to inaccurate quantification.[9] This can be a significant source of error, especially with complex matrices or inefficient sample cleanup.
Cost & Availability Typically higher cost and less common. The synthesis of ¹³C-labeled compounds can be more complex and laborious.[1][6]Generally lower cost and more widely available. Deuterated standards are more common in the market.[6]Economic and supply chain factors are practical considerations. However, the initial cost savings of a deuterated standard can be negated by the need for more extensive method development or the risk of failed batches.

Experimental Design for a Head-to-Head Validation

To empirically determine the superior internal standard for your specific application, a rigorous, self-validating experimental protocol is essential. This workflow is designed to challenge both internal standards and reveal any performance liabilities.

Validation_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_eval 3. Evaluation stock Prepare separate stock solutions: - Omeprazole (Analyte) - Omeprazole-d₃ (IS-A) - Omeprazole-¹³C,d₃ (IS-B) cal_qc Spike blank plasma to create two full sets of Calibration Standards & QCs (LLOQ, LQC, MQC, HQC). Set 1 uses IS-A; Set 2 uses IS-B. stock->cal_qc extraction Process all samples using a validated Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) protocol. cal_qc->extraction lcms Analyze extracts via LC-MS/MS. Acquire data for Omeprazole and both IS (using specific MRM transitions). extraction->lcms matrix Assess Matrix Effect: Perform post-extraction spike experiment. Calculate Matrix Factor for both IS. lcms->matrix pandp Determine Accuracy & Precision: Analyze intra- & inter-day batches. Calculate %Bias and %RSD for QCs. matrix->pandp coelution Verify Co-elution: Overlay chromatograms of Analyte, IS-A, and IS-B from neat solutions. pandp->coelution decision Decision: Select IS with superior performance data. coelution->decision

Figure 2: Experimental workflow for comparing internal standard performance.
Detailed Experimental Protocols

1. Objective: To quantify and compare the performance of Omeprazole-d₃ and Omeprazole-¹³C,d₃ as internal standards for the determination of omeprazole in human plasma, focusing on matrix effects, accuracy, and precision.

2. Materials:

  • Reference Standards: Omeprazole, Omeprazole-d₃, Omeprazole-¹³C,d₃

  • Control Human Plasma (K₂EDTA)

  • Reagents: HPLC-grade Methanol, Acetonitrile, Ethyl Acetate, Ammonium Acetate

3. Step-by-Step Methodology:

  • Step 1: Stock and Working Solution Preparation

    • Prepare individual primary stock solutions of Omeprazole, Omeprazole-d₃, and Omeprazole-¹³C,d₃ in methanol (e.g., at 1 mg/mL).

    • From these stocks, prepare separate working solutions. Spike a working solution of Omeprazole to create calibration standards and quality controls (QCs). Prepare two separate IS working solutions, one for Omeprazole-d₃ and one for Omeprazole-¹³C,d₃ (e.g., at 100 ng/mL).

  • Step 2: Sample Preparation (Liquid-Liquid Extraction)

    • Aliquot 200 µL of plasma sample (blank, calibration standard, or QC) into a microcentrifuge tube.

    • Add 25 µL of the appropriate IS working solution (either Omeprazole-d₃ or Omeprazole-¹³C,d₃). Vortex for 30 seconds.

    • Add 1 mL of ethyl acetate.

    • Vortex mix for 10 minutes to ensure thorough extraction.

    • Centrifuge at 5000 x g for 10 minutes to separate the layers.[10]

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[10]

    • Reconstitute the dried extract in 200 µL of the mobile phase.

  • Step 3: LC-MS/MS Conditions

    • LC System: UPLC/HPLC System

    • Column: C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple Quadrupole Mass Spectrometer with ESI source (Positive Mode)

    • MRM Transitions (example):

      • Omeprazole: 346.2 → 198.0

      • Omeprazole-d₃: 349.2 → 201.0

      • Omeprazole-¹³C,d₃: 350.2 → 202.0

  • Step 4: Validation Experiment - Matrix Effect Assessment

    • Prepare three sets of samples at LQC and HQC concentrations:

      • Set A (Neat Solution): Spike analyte and IS into the reconstitution solvent.

      • Set B (Post-Spiked Matrix): Extract blank plasma, then spike the analyte and IS into the final dried extract before reconstitution.

      • Set C (Pre-Spiked Matrix): Spike analyte and IS into blank plasma before extraction (these are your regular QC samples).

    • Analyze all samples and calculate the Matrix Factor (MF) as: MF = (Peak Area in Set B) / (Peak Area in Set A) .

    • An MF value close to 1.0 indicates minimal matrix effect. The IS-normalized MF should also be calculated to assess the IS's ability to track the analyte.

Interpreting the Data: What to Expect

The results from your validation experiments will provide a quantitative basis for your decision. The tables below show hypothetical—but expected—outcomes from such a comparison.

Table 2: Hypothetical Validation Data - Matrix Effect

Internal StandardQC LevelAnalyte MFIS MFIS-Normalized MF (Analyte MF / IS MF)%RSD of MF (n=6)
Omeprazole-d₃ LQC0.780.850.9212.5%
HQC0.820.880.939.8%
Omeprazole-¹³C,d₃ LQC0.790.791.00 4.1%
HQC0.810.820.99 3.5%

Interpretation: The Omeprazole-¹³C,d₃ is expected to show an IS-Normalized Matrix Factor almost exactly at 1.0 with significantly lower variability (%RSD). This indicates it is tracking and correcting for the ion suppression (MF < 1.0) far more effectively than the deuterated standard.

Table 3: Hypothetical Validation Data - Accuracy and Precision (Inter-day)

Internal StandardQC LevelNominal (ng/mL)Mean Measured (ng/mL)%Bias (Accuracy)%RSD (Precision)
Omeprazole-d₃ LQC55.6+12.0%9.5%
MQC5053.5+7.0%6.8%
HQC500470-6.0%7.2%
Omeprazole-¹³C,d₃ LQC55.1+2.0% 3.8%
MQC5049.2-1.6% 2.5%
HQC500508+1.6% 3.1%

Interpretation: The assay using Omeprazole-¹³C,d₃ is expected to demonstrate superior accuracy (%Bias closer to zero) and precision (lower %RSD), meeting the stringent acceptance criteria set by regulatory bodies like the FDA.[11]

Final Recommendation: An Investment in Data Quality

While Omeprazole-d₃ is a functional and widely accepted internal standard for many applications, the evidence strongly supports the superiority of Omeprazole-¹³C,d₃ .

  • For methods requiring the highest level of rigor, such as pivotal pharmacokinetic studies for regulatory submission, assays with narrow therapeutic windows, or those involving complex patient populations, Omeprazole-¹³C,d₃ is the unequivocally superior choice. Its exceptional isotopic stability and near-perfect co-elution provide the most robust defense against analytical variability and matrix effects, ensuring the highest possible data integrity.[1][8]

  • Omeprazole-d₃ may be considered a cost-effective alternative for early-stage discovery, research-grade assays, or methods where the matrix is less complex. However, this choice necessitates a thorough validation that pays special attention to the potential for chromatographic divergence and its impact on accuracy and precision. Any observed chromatographic shift should be carefully evaluated to ensure it does not compromise data quality.[4]

References

  • Al-Soud, Y. A., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(25), 3149-3159. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]

  • RSC Publishing. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipi. Royal Society of Chemistry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • Jemima, S., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • Romer Labs. (n.d.). The Advantage of Fully Stable C13 Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Romer Labs. [Link]

  • ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. ResearchGate. [Link]

  • SciSpace. (n.d.). An lc-ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. SciSpace. [Link]

  • Wenzel, T. J., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Carbohydrate Polymers, 303, 120448. [Link]

  • ResearchGate. (n.d.). bio-analytical method development and validation for omeprazole using lc-ms/ms. ResearchGate. [Link]

  • Das, A., & Bartlett, M. G. (2014). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of Analytical Separations (Vol. 6, pp. 435-459). Elsevier. [Link]

  • Lee, H., et al. (2019). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 24(18), 3350. [Link]

  • Vijayaraghavan, S., et al. (2011). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. International Journal of Pharmaceutical Sciences and Research, 2(9), 2475. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. FDA. [Link]

  • Liu, Y., et al. (2019). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 11(13), 1239-1242. [Link]

  • Li, P., et al. (2013). Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC–MS/MS. Analytical and Bioanalytical Chemistry, 405(19), 6179-6190. [Link]

  • Henry, D. A., et al. (1987). Omeprazole: effects on oxidative drug metabolism. British Journal of Clinical Pharmacology, 24(6), 839-843. [Link]

  • Pollack, S. R., & Schenk, D. J. (2015). Site selective syntheses of [(3)H]omeprazole using hydrogen isotope exchange chemistry. Journal of Labelled Compounds and Radiopharmaceuticals, 58(11-12), 433-441. [Link]

  • ResearchGate. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. ResearchGate. [Link]

  • Andersson, T., et al. (2001). Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes. Drug Metabolism and Disposition, 29(4 Pt 1), 479-484. [Link]

  • de Boer, T., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • ACS Publications. (n.d.). Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19: Insights from Binding Free Energy and QM/MM Calculations in a Curtin–Hammett Framework. ACS Publications. [Link]

  • Szabo-Scandic. (n.d.). Analytical standards & isotopically labeled substances. Szabo-Scandic. [Link]

  • ResearchGate. (n.d.). Omeprazole: effects on oxidative drug metabolism. ResearchGate. [Link]

  • ResearchGate. (2019). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. ResearchGate. [Link]

  • MDPI. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. MDPI. [Link]

  • Al-Ghobashy, M. A., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2021, 6632789. [Link]

  • ResearchGate. (n.d.). Stereoselective Metabolism of Omeprazole by Human Cytochrome P450 Enzymes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Determination of Omeprazole in Human Plasma Using UPLC-MS/MS and its Application to Bioequivalence Study. ResearchGate. [Link]

  • Chevalier, J., et al. (2001). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 45(7), 2057-2064. [Link]

  • Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(10), 773-791. [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Quantification of Omeprazole: A Comparative Analysis of Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Accurate Omeprazole Quantification

Omeprazole, the first-in-class proton pump inhibitor (PPI), revolutionized the treatment of acid-related gastrointestinal disorders. By irreversibly inhibiting the H+/K+-ATPase enzyme system, it provides potent and long-lasting suppression of gastric acid secretion. Given its widespread clinical use, the accurate and reproducible quantification of omeprazole in both pharmaceutical dosage forms and biological matrices is paramount. For drug manufacturers, this ensures quality control and batch-to-batch consistency. In clinical and bioequivalence studies, precise measurement in plasma is fundamental to understanding its pharmacokinetic profile, which can vary significantly between individuals due to genetic polymorphisms in metabolizing enzymes like CYP2C19.[1]

This guide provides an in-depth comparison of the predominant analytical methodologies used for omeprazole quantification. We will dissect the underlying principles of each technique, present validated experimental protocols, and discuss the critical parameters that influence inter-laboratory variability. Our focus is not merely on the "how" but the "why"—providing the causal reasoning behind methodological choices to empower researchers to select, validate, and troubleshoot with confidence.

A core challenge in omeprazole analysis is its inherent chemical instability. It degrades rapidly in acidic environments, a property that dictates its formulation in enteric-coated dosage forms and profoundly influences analytical method design, from sample preparation to chromatographic conditions.[2][3][4]

Comparative Overview of Analytical Techniques

The choice of an analytical method for omeprazole is dictated by the matrix, required sensitivity, sample throughput, and available instrumentation. The three most common techniques are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Technique Principle Primary Application Advantages Limitations
UV-Vis Spectrophotometry Measures absorbance of UV light by the analyte at a specific wavelength.Rapid QC of bulk drug and simple formulations.Simple, rapid, low cost.Low specificity (interference from excipients or degradation products), lower sensitivity.[5]
HPLC-UV Chromatographic separation on a stationary phase followed by UV detection.Routine QC, stability studies, and assay of pharmaceutical formulations.Good specificity and sensitivity, robust, widely available.[6][7][8]Insufficient sensitivity for low-concentration plasma samples, potential for co-eluting interferences.
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection of specific parent-daughter ion transitions.Bioanalysis (plasma, urine), bioequivalence studies, metabolite identification.Unmatched sensitivity and selectivity, definitive identification.[9][10][11][12]High cost, complex instrumentation, susceptible to matrix effects.

Experimental Protocols & Method Validation

A method's value is defined by its validation. All protocols must be rigorously validated to ensure they are fit for purpose, adhering to standards set by regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[13][14][15][16][17][18]

Method 1: Reversed-Phase HPLC with UV Detection (for Pharmaceutical Capsules)

This method is a workhorse for quality control, providing a reliable balance of performance and accessibility for assaying omeprazole in capsule formulations.

Causality Behind Experimental Choices:

  • Column: A C18 column is chosen as it is a non-polar stationary phase, ideal for retaining a moderately polar molecule like omeprazole through hydrophobic interactions.

  • Mobile Phase: A buffered mobile phase is critical. Omeprazole is acid-labile; therefore, a phosphate buffer at a neutral to slightly alkaline pH (e.g., 7.4) is used to prevent on-column degradation.[6][8] Acetonitrile is a common organic modifier used to elute omeprazole from the C18 column in a reasonable time with good peak shape.

  • Detection Wavelength: Omeprazole has a strong UV absorbance maximum around 302 nm, providing excellent sensitivity and selectivity against many potential excipients.[6][8][19][20]

Detailed Step-by-Step Protocol:

  • Preparation of Mobile Phase (Phosphate Buffer pH 7.4 : Acetonitrile, 60:40 v/v):

    • Dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water to make a 20 mM solution.

    • Adjust the pH to 7.4 using dilute potassium hydroxide or phosphoric acid.

    • Mix 600 mL of this buffer with 400 mL of HPLC-grade acetonitrile.

    • Filter the mixture through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Solution Preparation (40 µg/mL):

    • Accurately weigh 20 mg of USP Omeprazole Reference Standard into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase. This yields a 400 µg/mL stock solution.

    • Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of 40 µg/mL.

  • Sample Preparation (from 20 mg capsules):

    • Weigh the contents of 20 capsules and calculate the average weight.

    • Accurately weigh a portion of the pooled powder equivalent to 20 mg of omeprazole into a 50 mL volumetric flask.

    • Add approximately 30 mL of mobile phase, sonicate for 10 minutes to dissolve, then dilute to volume with mobile phase.

    • Filter a portion of this solution through a 0.45 µm syringe filter.

    • Pipette 5.0 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC with UV Detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Injection Volume: 20 µL.

    • Detection: 302 nm.[6]

    • Column Temperature: Ambient or controlled at 25°C.

  • Analysis:

    • Inject the standard solution multiple times to ensure system suitability (e.g., %RSD of peak area < 2%).

    • Inject the sample solution.

    • Calculate the amount of omeprazole in the sample by comparing the peak area to that of the standard.

Method 2: LC-MS/MS for Quantification in Human Plasma

For bioanalytical applications, such as pharmacokinetic or bioequivalence studies, the sensitivity and selectivity of LC-MS/MS are required.[9]

Causality Behind Experimental Choices:

  • Sample Preparation: A simple protein precipitation or liquid-liquid extraction is required to remove proteins and phospholipids from the plasma, which would otherwise interfere with the analysis and damage the LC-MS system.

  • Internal Standard (IS): A stable isotope-labeled omeprazole (e.g., Omeprazole-d3) is the ideal IS, as it co-elutes and experiences identical ionization effects, providing the most accurate correction for matrix effects and extraction variability. If unavailable, a structurally similar molecule like lansoprazole can be used.[11]

  • Ionization: Omeprazole contains several basic nitrogen atoms that are readily protonated. Therefore, Electrospray Ionization (ESI) in positive ion mode is the optimal choice for generating the precursor ion [M+H]+.

  • Detection (MRM): Multiple Reaction Monitoring (MRM) is used for its exceptional selectivity. The precursor ion (e.g., m/z 346.1 for omeprazole) is isolated, fragmented, and a specific product ion is monitored. This transition is unique to the analyte, eliminating noise from co-eluting matrix components.[11]

Detailed Step-by-Step Protocol:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of omeprazole and the internal standard (IS) in methanol.

    • Perform serial dilutions in 50:50 methanol:water to create working solutions for the calibration curve (e.g., 0.5 to 800 ng/mL) and quality control (QC) samples.[9]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of IS working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for injection.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system capable of handling high pressures.

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 5 mM Ammonium Acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ion Source: ESI, Positive Mode.

    • MRM Transitions (example):

      • Omeprazole: 346.1 -> 197.9

      • Lansoprazole (IS): 370.0 -> 252.0[11]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration.

    • Use a weighted (1/x²) linear regression to determine the concentrations of the unknown samples.

Visualization of Analytical Workflows

The following diagram illustrates the comparative workflows for the analysis of omeprazole from a pharmaceutical formulation versus a biological matrix.

G cluster_0 Method 1: HPLC-UV (Pharmaceutical Capsule) cluster_1 Method 2: LC-MS/MS (Plasma) cap_start Weigh Capsule Powder cap_dissolve Dissolve & Sonicate in Mobile Phase cap_start->cap_dissolve cap_filter Filter (0.45 µm) cap_dissolve->cap_filter cap_inject Inject into HPLC-UV cap_filter->cap_inject data Data Analysis & Reporting cap_inject->data plasma_start Aliquot Plasma Sample plasma_is Add Internal Standard plasma_start->plasma_is plasma_ppt Protein Precipitation (Acetonitrile) plasma_is->plasma_ppt plasma_vortex Vortex & Centrifuge plasma_ppt->plasma_vortex plasma_super Transfer Supernatant plasma_vortex->plasma_super plasma_inject Inject into LC-MS/MS plasma_super->plasma_inject plasma_inject->data start Sample Receipt start->cap_start start->plasma_start

Caption: Comparative workflows for omeprazole analysis.

Data Summary: Inter-Method Performance Comparison

The table below summarizes typical validation performance characteristics for the two primary methods discussed. These values are representative and serve as a benchmark for what a validated method should achieve. Actual results will vary between laboratories.

Validation ParameterHPLC-UV (Capsules)LC-MS/MS (Plasma)Regulatory Guideline (ICH/FDA)
Linearity Range 10 - 60 µg/mL[6][7]0.5 - 800 ng/mL[9]Correlation coefficient (r²) > 0.99
Limit of Quantification (LOQ) ~10 µg/mL~0.5 ng/mL[9]Signal should be ≥ 5-10x baseline noise
Accuracy (% Bias) 98.0 - 102.0%[14][21]85.0 - 115.0% (±20% at LLOQ)[9]Within ±15% (±20% at LLOQ) of nominal
Precision (% RSD) Intra-day: < 2.0%Inter-day: < 2.0%[6]Intra-day: < 15%Inter-day: < 15%[9]≤ 15% (≤ 20% at LLOQ)
Specificity / Selectivity No interference at analyte retention time from excipients.No significant interference at the MRM transition from matrix components.Method must be able to differentiate the analyte from endogenous components and metabolites.

Sources of Inter-Laboratory Variability and Mitigation Strategies

Even with validated methods, discrepancies in results between laboratories are common. Understanding the sources of this variability is key to achieving reproducible data.

  • Standard and Reagent Purity: Use of primary reference standards (e.g., USP) is crucial. The purity and preparation of mobile phases and buffers must be consistent.

  • Instrumentation Differences: Variations in HPLC pump performance (gradient mixing), detector lamp intensity, or mass spectrometer sensitivity can lead to different results. Regular calibration and system suitability tests are essential to mitigate this.

  • Sample Handling and Stability: Given omeprazole's instability, differences in sample storage temperature, processing time, and exposure to light can cause significant degradation.[22] Protocols must strictly define these conditions.

  • Analyst Technique: Minor variations in pipetting, weighing, and dilution can introduce errors. Comprehensive training and adherence to Standard Operating Procedures (SOPs) are non-negotiable.

  • Data Processing: Differences in peak integration parameters can be a major source of variability. A clear policy on manual vs. automatic integration must be established.

To minimize variability, inter-laboratory proficiency testing is highly recommended. Circulating a common set of samples allows laboratories to benchmark their performance against peers and identify systematic errors.

Conclusion and Recommendations

The selection of an analytical method for omeprazole quantification is a critical decision that directly impacts data quality.

  • For routine quality control of pharmaceutical formulations , the HPLC-UV method is robust, cost-effective, and provides the necessary performance. Its widespread availability makes it the standard for inter-laboratory assays of drug products.[8][20]

  • For bioanalytical applications in plasma or other biological matrices , the superior sensitivity and selectivity of LC-MS/MS are indispensable. It is the gold standard for pharmacokinetic, bioavailability, and bioequivalence studies.[9][10]

  • UV-Vis Spectrophotometry remains a viable option for very simple, high-concentration assays where specificity is not a major concern, but its use is limited.[23][24]

Ultimately, successful inter-laboratory comparison hinges not just on the chosen method, but on meticulous validation, strict adherence to harmonized protocols, and a thorough understanding of the analyte's chemical properties. By explaining the causality behind each experimental step, this guide aims to equip researchers with the expertise needed to generate trustworthy and reproducible data across different laboratory settings.

References

  • Development and validation of RP-HPLC method for the estimation of omeprazole in bulk and capsule dosage forms. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry. PubMed. [Link]

  • Development and Validation of a RP‐HPLC Method to Quantify Omeprazole in Delayed Release Tablets. Taylor & Francis Online. [Link]

  • Stability Indicating Method Development and Validation for Assay of Omeprazole Sodium for Injection by a Rapid RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]

  • Stability Indicating UV Spectrophotometric Method for Estimation of Omeprazole and Its Application to Content Uniformity Testing. Scite.ai. [Link]

  • Stability Indicating UV Spectrophotometric Method for Estimation of Omeprazole and Its Application to Content Uniformity Testing. Impactfactor. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]

  • Guidance for Industry: Bioanalytical Method Validation. FDA. [Link]

  • Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods. Journal of Pharmaceutical and Sciences. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine. Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Assay of omeprazole in pharmaceutical formulations by extraction-spectrophotometry. Indian Journal of Pharmaceutical Sciences. [Link]

  • Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation. Science Publishing Group. [Link]

  • An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma. ResearchGate. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Stability Indicating Method Development and Validation for Assay of Omeprazole Sodium for Injection by a Rapid RP-HPLC. ResearchGate. [Link]

  • An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. SciSpace. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Spectrophotometric Estimation of Omeprazole in Pharmaceutical Dosage Form. RJPT. [Link]

  • Bioanalytical method validation emea. Slideshare. [Link]

  • First-order UV-derivative spectrophotometry in the analysis of omeprazole and pantoprazole sodium salt and corresponding impurities. PubMed. [Link]

  • Stability indicating RP-HPLC method for determination of omeprazole and cinitapride in combined pharmaceutical dosage form. ResearchGate. [Link]

  • STABILITY INDICATING RP-HPLC METHOD FOR DETERMINATION OF OMEPRAZOLE AND CINITAPRIDE IN COMBINED PHARMACEUTICAL DOSAGE FORM. Rasayan Journal of Chemistry. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Kinetics of omeprazole degradation in the presence of 2-mercaptoethanol. The University of Jordan. [Link]

  • Validation of RP-HPLC Method for Determination of Omeprazole in Dissolution Media and Application to Study in-vitro Release from Solid-SNEDDS. Bentham Science. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation. SciSpace. [Link]

  • Degradation of omeprazole induced by enteric polymer solutions and aqueous dispersions: HPLC investigations. PubMed. [Link]

  • KINETICS OF OMEPRAZOLE DEGRADATION IN SOLID STATE. Polish Pharmaceutical Society. [Link]

  • Analytical methodologies for the determination of omeprazole: An overview. ResearchGate. [Link]

  • A Review on Analytical Method Development and Validation of Omeprazole by UV Spectroscopy Method. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Validation of RP-HPLC Method for Determination of Omeprazole in Dissolution Media and Application to Study in-vitro Release from Solid- SNEDDS. Bentham Science Publishers. [Link]

  • The Thai Journal of Pharmaceutical Sciences Chemical Stability and Mechanism of Degradation of Omeprazole in Solution. Chula Digital Collections. [Link]

  • Development and Validation of a RP-HPLC Method for the Quantification of Omeprazole in Pharmaceutical Dosage Form. ResearchGate. [Link]

  • Omeprazole Delayed-Release Capsules. USP-NF. [Link]

  • Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. International Journal of ChemTech Research. [Link]

Sources

A Comparative Guide to Accuracy and Precision in Bioanalytical Methods: The Gold Standard of Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock upon which the safety and efficacy of new therapeutics are built. The validation of bioanalytical methods is a non-negotiable aspect of this process, ensuring that the data generated are reliable and reproducible. Central to this validation are the concepts of accuracy and precision, which, when meticulously established, provide confidence in the quantitative results of pharmacokinetic, toxicokinetic, and bioavailability studies. This guide provides an in-depth comparison of accuracy and precision criteria for bioanalytical methods, with a particular focus on the pivotal role of stable isotope-labeled internal standards (SIL-ISs) in achieving superior data quality, supported by experimental evidence and aligned with global regulatory expectations.

The Pillars of Quantitative Bioanalysis: Understanding Accuracy and Precision

In the realm of bioanalytical science, accuracy and precision are distinct yet interconnected parameters that define the performance of a quantitative method.

  • Accuracy refers to the closeness of the mean test results to the true or nominal concentration of the analyte. It is a measure of the systemic error of a method and is expressed as the percentage of the nominal value. An accurate method will provide results that are very close to the true value.

  • Precision describes the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is a measure of the random error of a method and is typically expressed as the coefficient of variation (%CV). A precise method will yield very similar results upon repeated analysis.

The International Council for Harmonisation (ICH) M10 guideline, which has been adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a harmonized framework for bioanalytical method validation, including specific acceptance criteria for accuracy and precision.[1][2][3]

The Role of Internal Standards in Enhancing Accuracy and Precision

The use of an internal standard (IS) is a fundamental practice in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, to correct for variability throughout the analytical process.[4] An IS is a compound of known concentration that is added to all calibration standards, quality control (QC) samples, and study samples. By tracking the analyte-to-IS peak area ratio, variability arising from sample preparation, injection volume inconsistencies, and instrument response fluctuations can be effectively normalized.[5]

While various types of internal standards exist, the use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the "gold standard."[4] A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[6] This subtle modification makes the SIL-IS distinguishable from the analyte by mass spectrometry while maintaining nearly identical physicochemical properties.[6]

The superiority of a SIL-IS over a structural analog IS lies in its ability to more effectively compensate for matrix effects and variability in extraction recovery.[6][7] Since a SIL-IS behaves almost identically to the analyte during sample processing and ionization, it provides a more accurate correction, leading to enhanced precision and accuracy of the measurement.[6][7]

The improved performance of SIL-IS is not just theoretical. A study on the novel anticancer drug Kahalalide F demonstrated the enhanced assay performance when using a SIL-IS compared to an analog.[6] Similarly, a comparative study for the quantification of the immunosuppressant drug everolimus showed that while both a SIL-IS (everolimus-d4) and a structural analog (32-desmethoxyrapamycin) provided acceptable performance, the SIL-IS offered a more favorable comparison with an independent LC-MS/MS method.[8]

Parameter Stable Isotope-Labeled IS Structural Analog IS Rationale for Superior Performance of SIL-IS
Accuracy (% Bias) Typically < 5%Can be > 15%Co-elution and identical ionization behavior minimize differential matrix effects.
Precision (%CV) Typically < 10%Can be > 15%More effective correction for variability in extraction recovery and instrument response.
Matrix Effect Effectively compensatedProne to differential matrix effectsSIL-IS experiences the same ion suppression or enhancement as the analyte.
Extraction Recovery Tracks analyte recovery closelyMay have different extraction efficiencyIdentical physicochemical properties ensure similar behavior during sample preparation.
Regulatory Acceptance Criteria for Accuracy and Precision

The ICH M10 guideline has harmonized the acceptance criteria for accuracy and precision for chromatographic assays.[2][3][8] The following table summarizes these criteria, which are largely adopted by the FDA and EMA.[3][9]

Parameter Concentration Level Acceptance Criteria
Accuracy LLOQMean concentration within ±20% of the nominal value.[3]
Low, Medium, High QCMean concentration within ±15% of the nominal value.[3][9]
Precision (Within-run and Between-run) LLOQ%CV should not exceed 20%.[3]
Low, Medium, High QC%CV should not exceed 15%.[3][9]

LLOQ: Lower Limit of Quantification; QC: Quality Control

Experimental Protocol for the Determination of Accuracy and Precision

The following is a step-by-step methodology for conducting an accuracy and precision validation experiment for a bioanalytical method using a SIL-IS.

Objective: To determine the within-run and between-run accuracy and precision of the bioanalytical method across the analytical range.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • Analyte reference standard

  • Stable Isotope-Labeled Internal Standard (SIL-IS)

  • All necessary reagents and solvents for sample preparation and LC-MS analysis

Procedure:

  • Preparation of Quality Control (QC) Samples:

    • Prepare QC samples by spiking the blank biological matrix with the analyte at a minimum of four concentration levels:

      • Lower Limit of Quantification (LLOQ)

      • Low QC (within 3x of LLOQ)

      • Medium QC (near the center of the calibration curve)

      • High QC (near the upper limit of quantification, ULOQ)

  • Experimental Design:

    • Analyze a minimum of three independent runs on at least two different days.

    • Each run should consist of:

      • A blank sample (matrix processed without IS)

      • A zero sample (matrix processed with IS)

      • A calibration curve with at least six non-zero calibrators

      • At least five replicates of each QC concentration level (LLOQ, Low, Medium, High)

  • Sample Analysis:

    • Process all samples (calibrators and QCs) according to the established sample preparation procedure, including the addition of the SIL-IS.

    • Analyze the processed samples using the validated LC-MS/MS method.

  • Data Analysis and Calculations:

    • For each run, generate a calibration curve by plotting the analyte/IS peak area ratio against the nominal concentration of the calibrators. Use a validated regression model (e.g., weighted linear regression).

    • Use the calibration curve to back-calculate the concentration of the QC samples in each run.

    • Within-Run (Intra-assay) Accuracy and Precision:

      • For each QC level within a single run, calculate the mean concentration, the accuracy (%Bias), and the precision (%CV).

      • Accuracy (%Bias) = [(Mean Calculated Concentration - Nominal Concentration) / Nominal Concentration] * 100

      • Precision (%CV) = [(Standard Deviation of Calculated Concentrations) / Mean Calculated Concentration] * 100

    • Between-Run (Inter-assay) Accuracy and Precision:

      • After completing all runs, calculate the overall mean concentration, accuracy, and precision for each QC level across all runs.

  • Acceptance Criteria Evaluation:

    • Compare the calculated within-run and between-run accuracy and precision values against the regulatory acceptance criteria summarized in the table above.

Visualizing the Bioanalytical Validation Workflow

The following diagram illustrates the workflow for a bioanalytical method validation study, highlighting the key stages where accuracy and precision are assessed.

Bioanalytical_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_analysis Sample Analysis Dev Method Optimization (LC-MS/MS Parameters) IS_Selection Internal Standard Selection (SIL-IS Preferred) Accuracy_Precision Accuracy & Precision (Within & Between Run) IS_Selection->Accuracy_Precision Selectivity Selectivity & Specificity Accuracy_Precision->Selectivity Matrix_Effect Matrix Effect Selectivity->Matrix_Effect Stability Stability Evaluation Matrix_Effect->Stability Sample_Analysis Study Sample Analysis Stability->Sample_Analysis ISR Incurred Sample Reanalysis Sample_Analysis->ISR

Caption: Workflow of a bioanalytical method validation study.

The following diagram illustrates the decision-making process for selecting an appropriate internal standard.

IS_Decision_Tree Start Start: Need for an Internal Standard SIL_Available Is a Stable Isotope-Labeled Internal Standard (SIL-IS) commercially available or synthesis feasible? Start->SIL_Available Use_SIL Use SIL-IS (Gold Standard) SIL_Available->Use_SIL Yes Analog_Available Is a close structural analog available? SIL_Available->Analog_Available No Use_Analog Use Structural Analog Analog_Available->Use_Analog Yes ReDev Re-evaluate Method or Consider No IS (Justified) Analog_Available->ReDev No Validate_Analog Rigorously Validate Analog (Matrix Effect, Recovery) Use_Analog->Validate_Analog

Caption: Decision tree for internal standard selection.

Conclusion

The rigorous assessment of accuracy and precision is a cornerstone of bioanalytical method validation, ensuring the reliability of data that underpins critical drug development decisions. The harmonized guidelines from regulatory bodies like the FDA, EMA, and through the ICH provide a clear framework for these evaluations. The choice of an internal standard is a critical determinant of data quality, with stable isotope-labeled internal standards unequivocally representing the best practice for achieving the highest levels of accuracy and precision. By adhering to these principles and employing the most appropriate tools, researchers can generate robust and defensible bioanalytical data, ultimately contributing to the development of safe and effective medicines.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 15, 2026, from [Link]

  • Kymanox. (2024, April 4). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • Jemal, M., & Xia, Y. Q. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. Retrieved January 15, 2026, from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Patel, P., & Pillai, S. (2009). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25–32. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved January 15, 2026, from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved January 15, 2026, from [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved January 15, 2026, from [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved January 15, 2026, from [Link]

  • ECA Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved January 15, 2026, from [Link]

  • Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia, 55(1), S107-S113. [Link]

  • van den Broek, I., van Dongen, J. L. N., & Niessen, W. M. A. (2019). Very complex internal standard response variation in LC-MS/MS bioanalysis: root cause analysis and impact assessment. Bioanalysis, 11(18), 1693–1700. [Link]

  • KCAS Bioanalytical and Biomarker Services. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]

  • JMP. (n.d.). Design of Experiments for Analytical Method Development and Validation. Retrieved January 15, 2026, from [Link]

  • Design Accuracy. (2024, November 24). Unlocking Precision: Key Steps for Effective Experimental Design. [Link]

  • U.S. Food and Drug Administration. (2019, November 26). Accuracy and Precision in Bioanalysis: Review of Case Studies – June 17, 2019. [Link]

  • ResearchGate. (n.d.). Design of experiments for analytical method development and validation. Retrieved January 15, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Establishing Linearity and Range for Omeprazole Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Omeprazole, a proton pump inhibitor, is a widely prescribed medication for treating conditions like peptic ulcers and gastroesophageal reflux disease.[1] Accurate quantification of omeprazole in pharmaceutical formulations and biological matrices is paramount for ensuring product quality, therapeutic efficacy, and patient safety. A critical component of any quantitative analytical method validation is the establishment of linearity and range. This guide provides an in-depth comparison of common analytical techniques for omeprazole quantification, focusing on the principles and practical execution of linearity and range determination. It is designed for researchers, scientists, and drug development professionals seeking to develop and validate robust analytical methods.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for method validation, which include specific requirements for linearity and range.[3][4] This guide will adhere to these principles to provide a scientifically sound and regulatory-compliant framework.

The Cornerstone of Quantification: Understanding Linearity and Range

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. Range is the interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5] Establishing these parameters is not merely a statistical exercise; it is a fundamental proof that the analytical method can reliably quantify the analyte at different levels.

The choice of an analytical technique is often dictated by the sample matrix, required sensitivity, and available instrumentation. Here, we compare three prevalent methods for omeprazole quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Comparison of Analytical Methodologies for Omeprazole Quantification

Parameter HPLC-UV LC-MS/MS UV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of precursor and product ions.Measurement of UV absorbance of the bulk analyte.
Typical Linearity Range 5 ng/mL - 1000 ng/mL in plasma[6]; 25 ng/mL - 500 ng/mL in plasma.[7]1.0 ng/mL - 2000 ng/mL in plasma[8]; 25 ng/mL - 1500 ng/mL in plasma.[9]2 µg/mL - 20 µg/mL in solution[10][11]; 0.5 µg/mL - 16 µg/mL in solution.[12]
Selectivity/Specificity Good. Can separate omeprazole from its metabolites and other impurities.[7]Excellent. Highly specific due to monitoring of specific mass transitions.[8]Low. Prone to interference from other UV-absorbing compounds.
Sensitivity Moderate. Suitable for pharmaceutical dosage forms and some bioanalytical applications.High. Ideal for bioanalysis where low concentrations are expected.[13]Low. Generally suitable for bulk drug and high-concentration formulations.
Cost & Complexity ModerateHighLow
Regulatory Acceptance Widely accepted for quality control and bioanalytical studies.Gold standard for bioanalytical studies.Accepted for simpler assays like content uniformity of bulk drug.

Experimental Workflow: Establishing Linearity and Range

The following diagram illustrates a generalized workflow for establishing the linearity and range of an analytical method for omeprazole. This process is a self-validating system; each step builds upon the previous to ensure the final validated range is robust and reliable.

Linearity_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation & Validation Stock Prepare Omeprazole Stock Solution Standards Prepare Calibration Standards (min. 5 concentrations) Stock->Standards QC Prepare Quality Control (QC) Samples (Low, Mid, High) Stock->QC Analyze Analyze Standards and QCs (e.g., via HPLC-UV, LC-MS/MS) Standards->Analyze QC->Analyze Plot Plot Response vs. Concentration Analyze->Plot Accuracy Assess Accuracy (% Recovery of QCs) Analyze->Accuracy Precision Assess Precision (%RSD of replicate injections) Analyze->Precision Regression Perform Linear Regression Analysis (Calculate r², slope, y-intercept) Plot->Regression Range Define Analytical Range Regression->Range r² ≥ 0.99 Accuracy->Range Within acceptance criteria Precision->Range Within acceptance criteria HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation MobilePhase Mobile Phase (ACN:Buffer) HPLC HPLC System (C18 Column, UV @ 302 nm) MobilePhase->HPLC StockSol Omeprazole Stock (100 µg/mL) CalStd Calibration Standards (25-500 ng/mL) StockSol->CalStd QCSamples QC Samples (Low, Mid, High) StockSol->QCSamples Injection Inject Standards & QCs (n=3) CalStd->Injection QCSamples->Injection CalibrationCurve Plot Peak Area vs. Conc. HPLC->CalibrationCurve Injection->HPLC Regression Linear Regression (y = mx + c, r²) CalibrationCurve->Regression Validation Validate Accuracy & Precision Regression->Validation

Sources

A Senior Application Scientist's Guide to Determining the Limit of Detection and Quantification for Omeprazole Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the precise and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. For a widely prescribed proton pump inhibitor like omeprazole, accurate determination of its concentration, especially at low levels, is critical for pharmacokinetic studies, impurity profiling, and quality control. This guide provides an in-depth comparison of common analytical techniques for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for omeprazole, grounded in scientific principles and regulatory standards.

Foundational Concepts: Understanding LOD and LOQ

Before delving into specific methodologies, it's crucial to establish a clear understanding of the Limit of Detection (LOD) and Limit of Quantification (LOQ). These parameters define the performance and limitations of an analytical method.[1]

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.[2][3] It answers the question: "Is the analyte present?"

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[2] It answers the question: "What is the exact concentration of the analyte?"

The determination of these limits is not merely a statistical exercise; it is a cornerstone of method validation, ensuring that the analytical procedure is suitable for its intended purpose.[4]

Regulatory Framework: The ICH Q2(R1) Guideline

The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides a harmonized approach to analytical method validation.[2][5][6] This guideline outlines several scientifically sound approaches for determining LOD and LOQ.

Two primary methods are recommended:

  • Based on Signal-to-Noise Ratio: This approach is typically used for analytical procedures that exhibit baseline noise.[2] The LOD is often established at a signal-to-noise (S/N) ratio of 3:1, while the LOQ is established at an S/N ratio of 10:1.[7]

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This method is a more statistically robust approach. The LOD and LOQ are calculated using the following equations:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    Where:

    • σ = the standard deviation of the response (often the standard deviation of the y-intercept of the regression line or the residual standard deviation of the regression line).

    • S = the slope of the calibration curve.[2][8]

It is imperative to not only calculate but also experimentally verify the LOD and LOQ values by analyzing samples at these concentrations.[8]

Comparative Analysis of Analytical Techniques for Omeprazole

The choice of analytical technique significantly impacts the achievable LOD and LOQ for omeprazole. Here, we compare three commonly employed methods: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used, robust, and cost-effective technique for the routine analysis of omeprazole in pharmaceutical formulations.[9][10] The separation is typically achieved on a reversed-phase column, and detection is performed at a wavelength where omeprazole exhibits maximum absorbance, commonly around 302 nm.[9][10][11]

Experimental Protocol: Determining LOD and LOQ for Omeprazole by HPLC-UV

  • Chromatographic Conditions:

    • Column: C18 (e.g., 150 x 4.6 mm, 5 µm).[9][10]

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 7.4) in a ratio of 60:40 (v/v).[9][10]

    • Flow Rate: 0.5 - 1.0 mL/min.[9][11]

    • Detection Wavelength: 302 nm.[9][11]

    • Injection Volume: 20 µL.

  • Preparation of Solutions:

    • Prepare a stock solution of omeprazole in a suitable solvent (e.g., methanol or mobile phase).

    • Prepare a series of calibration standards by diluting the stock solution to cover a low concentration range.

    • Prepare blank samples (mobile phase or matrix without omeprazole).

  • LOD and LOQ Determination (Calibration Curve Method):

    • Inject the blank solutions multiple times (e.g., n=10) and calculate the standard deviation of the blank response.

    • Construct a calibration curve using the low-concentration standards.

    • Determine the slope (S) of the calibration curve.

    • Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercept.[12]

  • Verification:

    • Prepare samples at the calculated LOD and LOQ concentrations and analyze them to confirm that the S/N ratios are appropriate (approximately 3:1 for LOD and 10:1 for LOQ).

Performance Data: HPLC-UV for Omeprazole

ParameterTypical ValueReference(s)
LOD 1.6 µg/mL[13]
LOQ 5 ng/mL - 5.6 µg/mL[11][13]
Linearity Range 5 - 1000 ng/mL (in serum)[11]

.dot

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Stock Stock Solution Standards Calibration Standards Stock->Standards HPLC HPLC System (Pump, Injector, Column) Standards->HPLC Injection Sample Sample Solution Sample->HPLC Injection UV_Detector UV Detector (λ = 302 nm) HPLC->UV_Detector Elution Chromatogram Chromatogram UV_Detector->Chromatogram Signal Calibration_Curve Calibration Curve Chromatogram->Calibration_Curve LOD_LOQ_Calc LOD & LOQ Calculation Calibration_Curve->LOD_LOQ_Calc

Caption: Workflow for LOD/LOQ determination of omeprazole by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of omeprazole in biological matrices (e.g., plasma or oral fluid), LC-MS/MS is the method of choice.[14][15] This technique couples the separation power of liquid chromatography with the highly specific and sensitive detection capabilities of tandem mass spectrometry.

Experimental Protocol: Determining LOD and LOQ for Omeprazole by LC-MS/MS

  • Sample Preparation:

    • Protein precipitation is a common method for plasma samples, using acetonitrile or methanol.

    • An internal standard (e.g., lansoprazole) is added to correct for matrix effects and variations in extraction efficiency.[16]

  • LC-MS/MS Conditions:

    • Column: A suitable C18 or chiral column for enantiomeric separation.[15]

    • Mobile Phase: Typically a gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous phase with a modifier (e.g., ammonium formate or formic acid).

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for omeprazole.[15]

    • Mass Transitions: Monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) provides high selectivity. For omeprazole, a common transition is m/z 346.3 → 198.0.[15]

  • LOD and LOQ Determination:

    • The signal-to-noise ratio method is frequently employed.

    • Prepare a series of decreasingly concentrated standards in the biological matrix.

    • Analyze the standards and determine the concentrations at which the S/N ratios are consistently ≥ 3 (for LOD) and ≥ 10 (for LOQ).[15]

Performance Data: LC-MS/MS for Omeprazole

ParameterTypical ValueReference(s)
LOD 0.1 ng/mL[15]
LOQ 0.4 ng/mL[15]
Linearity Range 25 - 600 ng/mL (in plasma)[15]

.dot

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS_Spike Internal Standard Spiking Plasma->IS_Spike Precipitation Protein Precipitation IS_Spike->Precipitation Supernatant Supernatant Collection Precipitation->Supernatant LC LC Separation Supernatant->LC Injection ESI Electrospray Ionization (ESI) LC->ESI MSMS Tandem MS (MRM) ESI->MSMS MRM_Signal MRM Signal MSMS->MRM_Signal SN_Ratio S/N Ratio Calculation MRM_Signal->SN_Ratio LOD_LOQ_Det LOD & LOQ Determination SN_Ratio->LOD_LOQ_Det

Caption: Workflow for LOD/LOQ determination of omeprazole by LC-MS/MS.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method suitable for the quantification of omeprazole in bulk drug and simple pharmaceutical formulations.[17][18] However, its lower specificity compared to chromatographic methods makes it susceptible to interference from excipients and degradation products.

Experimental Protocol: Determining LOD and LOQ for Omeprazole by UV-Vis Spectrophotometry

  • Solvent Selection: A suitable solvent in which omeprazole is stable and exhibits good absorbance is chosen. 0.1 N NaOH is a commonly used solvent.[17]

  • Determination of λmax: A solution of omeprazole is scanned across the UV-Vis spectrum (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax), which is around 305 nm.

  • Preparation of Solutions:

    • Prepare a stock solution of omeprazole in the chosen solvent.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare blank solutions (solvent only).

  • LOD and LOQ Determination (Calibration Curve Method):

    • Measure the absorbance of the blank solutions multiple times to determine the standard deviation.

    • Construct a calibration curve by plotting absorbance versus concentration for the standards.

    • Determine the slope (S) of the calibration curve from the linear regression equation.

    • Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).

Performance Data: UV-Vis Spectrophotometry for Omeprazole

ParameterTypical Value (Absorbance Method)Reference(s)
LOD 0.061 - 0.436 µg/mL[17][19][20]
LOQ 0.186 - 1.322 µg/mL[17][19][20]
Linearity Range 0.5 - 16 µg/mL[19]

.dot

UVVis_Workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Analysis Stock_UV Stock Solution in 0.1N NaOH Standards_UV Calibration Standards Stock_UV->Standards_UV Spectrophotometer UV-Vis Spectrophotometer Standards_UV->Spectrophotometer Measure Absorbance Blank_UV Blank (0.1N NaOH) Blank_UV->Spectrophotometer Measure Blanks Absorbance Absorbance Readings (λmax) Spectrophotometer->Absorbance Cal_Curve_UV Calibration Curve Absorbance->Cal_Curve_UV LOD_LOQ_Calc_UV LOD & LOQ Calculation Cal_Curve_UV->LOD_LOQ_Calc_UV

Caption: Workflow for LOD/LOQ determination of omeprazole by UV-Vis.

Head-to-Head Comparison and Method Selection

The choice of the analytical method for determining omeprazole's LOD and LOQ depends on the specific application, required sensitivity, and available resources.

FeatureUV-Vis SpectrophotometryHPLC-UVLC-MS/MS
Sensitivity (LOD/LOQ) Low (µg/mL range)[17][19]Moderate (ng/mL to µg/mL range)[11][13]High (sub-ng/mL range)[15]
Specificity Low (prone to interference)High (separates from impurities)Very High (mass-based detection)
Application Bulk drug, simple formulationsQuality control, formulations, stability studiesBioanalysis (plasma, tissue), impurity profiling
Cost & Complexity LowModerateHigh
Throughput HighModerateModerate to High

Conclusion and Recommendations

This guide has provided a comprehensive comparison of methodologies for determining the LOD and LOQ of omeprazole. The selection of an appropriate technique is a critical decision that should be guided by the specific analytical requirements.

  • For routine quality control of bulk omeprazole and simple pharmaceutical dosage forms where high sensitivity is not a primary concern, UV-Visible Spectrophotometry offers a rapid and economical solution.

  • HPLC-UV represents the workhorse for most pharmaceutical applications, providing a good balance of sensitivity, specificity, and cost for the analysis of formulations and stability samples.[9][10]

  • When ultra-low detection limits are necessary, particularly for bioanalytical studies in complex matrices, LC-MS/MS is the unequivocal choice due to its superior sensitivity and selectivity.[14][15]

Ultimately, a thorough validation of the chosen method, in accordance with ICH guidelines, is essential to ensure the generation of reliable and accurate data in any research or drug development setting.

References

  • Rivai, H., et al. (2018). Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with UV-Vis Spectrophotometry. International Journal of Pharmaceutical Sciences and Medicine, 3(3), 21-32. [Link]

  • Ali, M. M., Ibrahim, E. A., & Abdalaziz, M. N. (2018). Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation. American Journal of Chemical Engineering, 6(1), 1-6. [Link]

  • Al-Ghobashy, M. A., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 26(2), 438. [Link]

  • Biju, V. M., et al. (2018). Stability Indicating UV Spectrophotometric Method for Estimation of Omeprazole and Its Application to Content Uniformity Testing. International Journal of Pharmaceutical Quality Assurance, 9(2), 159-164. [Link]

  • Ali, M. M., Ibrahim, E. A., & Abdalaziz, M. N. (2018). Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation. ResearchGate. [Link]

  • Hasnat, A., et al. (2009). A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine. Dhaka University Journal of Pharmaceutical Sciences, 8(2), 123-130. [Link]

  • Ribani, M., et al. (2007). Validation of chromatographic methods: Evaluation of detection and quantification limits in the determination of impurities in omeprazole. Journal of Chromatography A, 1156(1-2), 201-205. [Link]

  • Metabolomics Solutions. (2023). Concepts and Comparisons of Various "Limits" in Liquid Chromatography. Metabolomics Solutions. [Link]

  • Seetharamappa, J., et al. (2012). Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations. Der Pharmacia Lettre, 4(3), 853-860. [Link]

  • Ali, M. M., Ibrahim, E. A., & Abdalaziz, M. N. (2018). Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation. SciSpace. [Link]

  • Vishwanath, V., et al. (2017). Method development and validation of omeprazole in bulk and marketed formulation by using uv. International Journal of Trend in Pharmacy and Life Sciences, 3(5), 75-79. [Link]

  • Polak, B., et al. (2022). TLC–Densitometry for Determination of Omeprazole in Simple and Combined Pharmaceutical Preparations. Molecules, 27(16), 5326. [Link]

  • Snow, N. H. (2021). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). LCGC North America, 39(5), 228-231. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Patel, S. A., et al. (2015). METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF OMEPRAZOLE AND CINITAPRIDE IN BULK AND PHARMACEUTICAL F. International Journal of Pharmaceutical Research & Education and Medical Sciences, 4(3), 1-8. [Link]

  • Javali, B., et al. (2017). Development and Validation of UV Spectrophotometric Method for Simultaneous Estimation of Omeprazole and Domperidone in Capsule Dosage forms. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(2), 555560. [Link]

  • Dongala, T., & Pal, S. (2021). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. BioPharm International, 34(7). [Link]

  • Reddit. (2022). Explain like I'm 5: Why are limit of detection (LoD) and limit of quantification (LoQ) important?[Link]

  • Rambla, F. J., et al. (2016). An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma. Latin American Journal of Pharmacy, 27(2). [Link]

  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • G, A. K., et al. (2015). bio-analytical method development and validation for omeprazole using lc-ms/ms. Journal of Chemical and Pharmaceutical Research, 7(12), 851-857. [Link]

  • Rambla, F. J., et al. (2016). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. SciSpace. [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Flor, S., et al. (2014). Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. Journal of Liquid Chromatography & Related Technologies, 37(12), 1669-1680. [Link]

  • Dolan, J. W. (2019). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • Ortiz-Bolsico, C., et al. (2018). Estimating Detection Limits in Chromatography from Calibration Data: Ordinary Least Squares Regression vs. Weighted Least Squares. Molecules, 23(10), 2596. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Omeprazole Quantification in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification of omeprazole, a widely prescribed proton pump inhibitor, in biological matrices is fundamental to pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic (TK) studies. The choice of analytical methodology can profoundly impact the reliability, sensitivity, and efficiency of these studies. This guide provides an in-depth comparison and cross-validation framework for the most prevalent analytical techniques used for omeprazole determination: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). By examining the underlying principles, sample preparation intricacies, and performance metrics, this document serves as a critical resource for researchers, scientists, and drug development professionals, enabling them to select and validate the most appropriate method for their specific research context.

The Imperative for Rigorous Bioanalysis of Omeprazole

Omeprazole is a cornerstone therapy for acid-related gastrointestinal disorders. Its clinical efficacy and safety are directly linked to its absorption, distribution, metabolism, and excretion (ADME) profile, which necessitates precise measurement in biological fluids like plasma, serum, and urine.[1][2] The data generated from bioanalytical methods form the basis for critical decisions in drug development and regulatory submissions.[3][4] Therefore, the methods employed must be robust, reproducible, and "fit-for-purpose," a standard assured through rigorous validation.

The process of method validation is governed by stringent guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7] These guidelines, now largely harmonized under the International Council for Harmonisation (ICH) M10 guidance, provide a framework for demonstrating that an analytical method is suitable for its intended use.[8][9][10] Cross-validation becomes essential when data is generated across different laboratories, using different analytical techniques, or after significant changes to a validated method, ensuring the consistency and reliability of results.[3][11]

Core Analytical Techniques: A Tripartite Comparison

The quantification of omeprazole typically relies on three primary chromatographic techniques, each with distinct advantages and limitations.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique separates omeprazole from other components in a sample based on its interaction with a stationary phase (column) and a liquid mobile phase.[12][13] Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength (typically around 302 nm for omeprazole).[1][14] Its primary appeal lies in its cost-effectiveness, accessibility, and straightforward operation, making it a workhorse in many analytical laboratories.[15][16]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for bioanalysis, LC-MS/MS couples the powerful separation capabilities of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry.[4][17][18] After separation, the analyte is ionized (e.g., via electrospray ionization - ESI) and fragmented. Specific parent-to-daughter ion transitions are monitored, providing a highly specific signature for the analyte and virtually eliminating interference from matrix components.[19] This results in lower limits of quantification (LLOQ) and superior accuracy.[18][20]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC involves spotting the sample on a plate coated with a stationary phase (e.g., silica gel) and developing it in a sealed chamber with a mobile phase.[21] The separated components are then quantified by densitometry, which measures the light absorbed or fluoresced by the spots.[22][23] HPTLC is valued for its high throughput, low cost per sample, and minimal solvent consumption. It is particularly useful for quality control of pharmaceutical dosage forms and can be adapted for bioanalysis, though it generally offers less sensitivity than LC-MS/MS.[21][24][25]

The Critical Foundation: Sample Preparation & Matrix Effects

The biological matrix (e.g., plasma, urine) is a complex mixture of proteins, lipids, salts, and endogenous compounds that can interfere with analysis. Effective sample preparation is therefore a non-negotiable step to isolate omeprazole, minimize matrix effects, and ensure the longevity of the analytical column and instrument.

Common Extraction Strategies:
  • Protein Precipitation (PPT): This is the simplest method, involving the addition of an organic solvent (like acetonitrile or methanol) to denature and precipitate plasma proteins.[12][26] While fast and efficient, the resulting supernatant may still contain significant interferences, making it more suitable for highly selective techniques like LC-MS/MS.

  • Liquid-Liquid Extraction (LLE): LLE separates omeprazole from the aqueous biological matrix into an immiscible organic solvent based on its relative solubility.[1] This technique yields a much cleaner extract than PPT and is widely used for both HPLC-UV and LC-MS/MS methods.[18][19][27]

  • Solid-Phase Extraction (SPE): In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte.[28] Interfering components are washed away, and the purified analyte is then eluted with a different solvent. SPE offers the highest degree of selectivity and concentration, leading to very clean extracts, but is often more costly and time-consuming.[28] A miniaturized format, Microextraction by Packed Sorbent (MEPS) , has emerged as an efficient alternative for small sample volumes.[28][29]

The choice of extraction method is a critical decision. For an LC-MS/MS analysis where matrix effects can suppress or enhance the analyte's ionization, a more rigorous cleanup like LLE or SPE is often preferred over PPT to ensure data accuracy.

Performance Data & Cross-Validation Insights

To provide a clear comparison, the following table summarizes typical performance characteristics for the analysis of omeprazole in human plasma using the three core techniques, synthesized from multiple validated methods reported in the literature.

ParameterHPLC-UVLC-MS/MSHPTLC
Linearity Range 20 - 2500 ng/mL[1]1.0 - 2000 ng/mL[18]50 - 3000 ng/band[21]
LLOQ ~20 ng/mL[1]~1.0 ng/mL[18]~22 ng/spot[24]
Intra-day Precision (%CV) < 9.2%[1]< 8.5%[19]< 2%
Inter-day Precision (%CV) < 9.2%[1]< 6.8%[19]< 2%
Accuracy (%RE) < 9.2%[1]< 5.7%[19]Within 98-102%
Mean Recovery > 80%[1]> 86%[18]Not always reported
Typical Run Time ~10 min[1]~2-4 min[18][19]N/A (plate development)

Expert Insights:

  • Causality of Choice: The data clearly shows that LC-MS/MS is the superior method for pharmacokinetic studies where low concentrations of omeprazole must be accurately measured, as evidenced by its significantly lower LLOQ.[18] HPLC-UV represents a pragmatic choice for studies where higher concentrations are expected (e.g., later time points or BE studies) or when budget and equipment availability are primary constraints.[1][15] HPTLC is less common for plasma analysis but excels in the quality control of bulk drug and capsule formulations due to its high throughput.[21][23]

  • Trustworthiness through Cross-Validation: If a study begins using an HPLC-UV method and later requires higher sensitivity, necessitating a switch to LC-MS/MS, cross-validation is mandatory. This would involve analyzing the same set of quality control (QC) samples using both validated methods to demonstrate that the results are comparable and that no systematic bias exists between the two techniques. This process ensures the integrity and continuity of the data throughout the drug development lifecycle.

Experimental Workflows and Protocols

To ensure reproducibility, analytical methods must be described with meticulous detail. Below are representative protocols and workflows.

Workflow Diagrams

A robust bioanalytical process follows a well-defined sequence, from sample receipt to final report generation. Similarly, the cross-validation process is a systematic evaluation to ensure consistency between different analytical methods.

Bioanalytical_Workflow cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis Sample_Collection Sample Collection (e.g., Plasma) Sample_Receipt Sample Receipt & Logging Sample_Collection->Sample_Receipt Storage Storage (-80°C) Sample_Receipt->Storage Sample_Prep Sample Preparation (PPT, LLE, or SPE) Storage->Sample_Prep Instrument_Analysis Instrumental Analysis (LC-MS/MS or HPLC-UV) Sample_Prep->Instrument_Analysis Data_Acquisition Raw Data Acquisition Instrument_Analysis->Data_Acquisition Integration Peak Integration & Quantification Data_Acquisition->Integration Data_Review Data Review & QC Check Integration->Data_Review Report Final Report Generation Data_Review->Report

Caption: A typical workflow for bioanalytical sample analysis.

Cross_Validation_Workflow Start Define Need for Cross-Validation Method1 Validated Method A (Reference) Start->Method1 Method2 Validated Method B (Comparator) Start->Method2 Analysis Analyze Identical QC Samples (Low, Mid, High Conc.) with Both Methods Method1->Analysis Method2->Analysis Comparison Compare Results: Calculate % Difference Analysis->Comparison Criteria Acceptance Criteria Met? (e.g., Bias <20%) Comparison->Criteria Pass Methods are Interchangeable Criteria->Pass Yes Fail Investigate Discrepancy & Re-evaluate Criteria->Fail No

Caption: Logical workflow for analytical method cross-validation.

Protocol 1: Representative HPLC-UV Method for Omeprazole in Human Plasma

This protocol is a synthesis based on principles from multiple sources.[1][12][15]

  • Preparation of Standards:

    • Prepare a 1 mg/mL primary stock solution of omeprazole in methanol.

    • Perform serial dilutions in a 50:50 methanol:water mixture to create working standards for the calibration curve (e.g., 20 to 2500 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations (e.g., 60, 600, 2000 ng/mL) in blank human plasma.

  • Sample Extraction (LLE):

    • To 1 mL of plasma sample, standard, or QC, add 50 µL of internal standard (e.g., pantoprazole, 10 µg/mL).

    • Add 4 mL of tert-butyl methyl ether as the extraction solvent.

    • Vortex for 3 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer 3 mL of the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

    • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of 10 mM phosphate buffer and acetonitrile (53:47, v/v), with the pH adjusted to 7.3.[1]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 50 µL.

    • UV Detection: 302 nm.[1]

    • Run Time: Approximately 10 minutes.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio (omeprazole/internal standard) against the nominal concentration.

    • Determine the concentration of omeprazole in unknown samples and QCs using the linear regression equation from the calibration curve.

Protocol 2: Representative LC-MS/MS Method for Omeprazole in Human Plasma

This protocol is a synthesis based on principles from multiple sources.[4][17][18]

  • Preparation of Standards:

    • Prepare a 1 mg/mL primary stock solution of omeprazole in methanol.

    • Perform serial dilutions to create working standards for the calibration curve (e.g., 1.0 to 2000 ng/mL).

    • Prepare QC samples at LLOQ, low, medium, and high concentrations in blank human plasma.

  • Sample Extraction (LLE):

    • To 200 µL of plasma sample, add 50 µL of internal standard (e.g., Lansoprazole or a stable isotope-labeled omeprazole).

    • Add 600 µL of ethyl acetate and vortex for 5 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer 100 µL of the supernatant (organic layer) and mix with 200 µL of acetonitrile.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution using (A) 5 mM ammonium bicarbonate buffer and (B) acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MRM Transitions:

      • Omeprazole: m/z 346 -> 198 (example transition)

      • Internal Standard (Lansoprazole): m/z 370 -> 252 (example transition)

  • Quantification:

    • Perform analysis and quantification as described in the HPLC-UV protocol, using the peak area ratios generated from the specific MRM transitions.

Conclusion and Recommendations

The selection of an analytical method for omeprazole quantification is a multi-factorial decision balancing the required sensitivity, sample matrix, available instrumentation, and project budget.

  • For regulated pharmacokinetic and bioequivalence studies , the high sensitivity and selectivity of LC-MS/MS make it the unequivocal method of choice, providing reliable data that meets stringent regulatory expectations.[4][17][18]

  • For academic research, early-stage development, or laboratories with limited resources , a well-validated HPLC-UV method can provide accurate and precise data, provided the expected analyte concentrations fall comfortably within its linear range.[1][15]

  • For quality control of pharmaceutical products , HPTLC offers a rapid and cost-effective solution for screening large numbers of samples.[21][23]

Regardless of the chosen method, a comprehensive validation process adhering to ICH M10 guidelines is paramount to ensure the integrity of the analytical results.[8][9] When multiple methods are employed across a drug's lifecycle, systematic cross-validation is not merely a recommendation but a scientific necessity to guarantee data consistency and build a trustworthy foundation for critical development and clinical decisions.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Kumar, G. R., et al. bio-analytical method development and validation for omeprazole using lc-ms/ms. ResearchGate. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • Shimadzu. Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]

  • De Boer, T., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2009). Draft Guideline on validation of bioanalytical methods. EMEA/CHMP/EWP/192217/2009. [Link]

  • Amini, H., et al. (2010). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. DARU Journal of Pharmaceutical Sciences. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Al-Attas, A., et al. (2011). OPTIMIZATION AND VALIDATION OF HPLC-UV METHOD FOR SIMULTANEOUS DETERMINATION OF OMEPRAZOLE AND ITS METABOLITES IN HUMAN PLASMA. Latin American Journal of Pharmacy. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • Jha, P., et al. (2012). Stability-Indicating High-Performance Thin-Layer Chromatographic Method for Quantitative Determination of Omeprazole in Capsule Dosage Form. Journal of AOAC INTERNATIONAL. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Kwon, K. I., et al. (1999). Advanced method for determination of omeprazole in plasma by HPLC. Archives of Pharmacal Research. [Link]

  • Al-Attas, A., et al. (2011). Optimization and validation of HPLC-UV method for simultaneous determination of Omeprazole and its metabolites in human plasma. ResearchGate. [Link]

  • Nanaware, D. D., et al. Development of quantitative HPTLC-densitometry methods for analyzing various drugs. Research Trends. [Link]

  • Patel, S., et al. (2017). Development and Validation of HPTLC Method for Simultaneous Quantification of Aspirin and Omeprazole in Bulk and Marketed Formulation. Journal of Chemical and Pharmaceutical Research. [Link]

  • Ramesh Kumar, G., et al. (2011). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Belal, F., et al. Validation of HPLC-UV method for analysis of omeprazole in presence of its metabolistes in human plasma. ResearchGate. [Link]

  • Pyka, A., et al. (2013). TLC–Densitometry for Determination of Omeprazole in Simple and Combined Pharmaceutical Preparations. Molecules. [Link]

  • Sudha, T., et al. (2016). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. SciSpace. [Link]

  • Agbaba, D., et al. Densitometric determination of omeprazole, pantoprazole, and their impurities in pharmaceuticals. ResearchGate. [Link]

  • Abdel-Aziz, O., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. Molecules. [Link]

  • Kwon, K. I., et al. (1999). Advanced method for determination of omeprazole in plasma by HPLC. Ovid. [Link]

  • Abdel-Aziz, O., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • El-Koussi, W. M., et al. (2020). Recent Analytical Methodologies for the Determination of Omeprazole and/or Its Active Isomer Esomeprazole in Different Matrices: A Critical Review. Critical Reviews in Analytical Chemistry. [Link]

  • Nirogi, R., et al. (2006). Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry. Journal of Chromatography B. [Link]

  • Rollando, R., et al. (2017). Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods. Research Journal of Pharmacy and Technology. [Link]

  • Li, C., et al. Determining concentrations of omeprazole and its two metabolites in human plasma by HPLC: Applications for pharmacokinetic studies. ResearchGate. [Link]

  • Reddy, B., et al. (2011). Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Bosch, M. E., et al. Analytical methodologies for the determination of omeprazole: An overview. ResearchGate. [Link]

Sources

Navigating the Isotope Effect: A Guide to Chromatographic Behavior of Labeled Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of analytical chemistry, particularly within regulated environments like drug development, the assumption that chemically identical molecules behave identically is fundamental. Stable isotope-labeled internal standards (SIL-ISs) are the cornerstone of quantitative mass spectrometry assays, chosen for their ability to mimic the analyte of interest and correct for variability. However, the very act of labeling—substituting an atom with its heavier isotope—can introduce subtle physicochemical changes that manifest as altered chromatographic behavior. This phenomenon, known as the Chromatographic Isotope Effect (CIE), can have profound implications for method accuracy and reliability.

This guide provides an in-depth comparison of the chromatographic behavior of isotopically labeled compounds versus their unlabeled counterparts. We will delve into the underlying mechanisms of the CIE, present experimental data to illustrate its impact, and offer a robust protocol for its assessment, empowering researchers to develop more accurate and reliable analytical methods.

The Science Behind the Shift: Understanding the Chromatographic Isotope Effect

The Chromatographic Isotope Effect is most pronounced when hydrogen (¹H) is replaced with its heavier isotope, deuterium (²H or D). This is often referred to as the Deuterium Isotope Effect (DIE). The root cause lies in the slight but significant differences in the physicochemical properties of a carbon-hydrogen (C-H) bond versus a carbon-deuterium (C-D) bond.

The C-D bond is slightly shorter and stronger than the C-H bond, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule. These subtle molecular alterations can change the molecule's interaction with the stationary and mobile phases in a chromatographic system, resulting in a shift in retention time.

In contrast, labeling with heavier isotopes like carbon-13 (¹³C) or nitrogen-15 (¹⁵N) results in a much smaller relative change in mass and has a negligible impact on the molecule's electronic and steric properties. Consequently, the CIE for ¹³C and ¹⁵N labeled compounds is generally insignificant.

Visualizing the Core Mechanism

Mechanism of the Deuterium Isotope Effect in RPLC cluster_Molecule Molecular Properties cluster_Properties Physicochemical Differences cluster_Interaction Chromatographic Interaction (RPLC) cluster_Outcome Chromatographic Behavior Unlabeled_Analyte Unlabeled Analyte (C-H bonds) Bond_Properties C-D bond is shorter & stronger Deuterated_IS Deuterated IS (C-D bonds) Deuterated_IS->Bond_Properties Molecular_Properties Smaller van der Waals radius Reduced polarizability Bond_Properties->Molecular_Properties Interaction_Strength Weaker van der Waals interactions for Deuterated IS Molecular_Properties->Interaction_Strength Stationary_Phase Non-polar Stationary Phase Stationary_Phase->Interaction_Strength Retention_Time Earlier Elution of Deuterated IS (Inverse Isotope Effect) Interaction_Strength->Retention_Time Workflow for Assessing Isotopic Labeling Impact on Chromatography Start Start Prep_Solutions Prepare Analyte & SIL-IS Solutions (Stock, Mixed Standard, QCs) Start->Prep_Solutions LCMS_Analysis LC-MS Analysis (Inject Mixed Standard & QCs) Prep_Solutions->LCMS_Analysis Data_Analysis Data Analysis LCMS_Analysis->Data_Analysis RT_Comparison ΔRT Acceptable? Data_Analysis->RT_Comparison Peak_Shape Peak Shapes Consistent? RT_Comparison->Peak_Shape Yes Method_Optimization Optimize Method or Select Alternative IS RT_Comparison->Method_Optimization No Accuracy_Precision Accuracy & Precision Met? Peak_Shape->Accuracy_Precision Yes Peak_Shape->Method_Optimization No Method_Acceptable Method Acceptable Accuracy_Precision->Method_Acceptable Yes Accuracy_Precision->Method_Optimization No End End Method_Acceptable->End Method_Optimization->Prep_Solutions Re-evaluate

A Guide to Internal Standard Selection in Regulated Bioanalysis: The Case for Omeprazole-¹³CD₃

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of regulated bioanalysis, the pursuit of accurate and reproducible data is paramount. The quantification of pharmaceuticals like omeprazole, a widely used proton pump inhibitor, in complex biological matrices such as plasma, presents significant analytical challenges.[1][2] Central to overcoming these challenges is the judicious selection of an internal standard (IS). An ideal IS must mimic the analyte's behavior throughout sample preparation and analysis, thereby correcting for variability.[3] This guide provides an in-depth justification for the selection of Omeprazole-¹³CD₃ as the gold standard for the regulated bioanalysis of omeprazole, comparing it with other alternatives and providing the scientific rationale grounded in regulatory expectations.

The Critical Role of the Internal Standard in Regulated Bioanalysis

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation.[4][5][6] These guidelines emphasize the need for methods to be robust, reliable, and well-characterized to ensure the integrity of study data.[7][8] The IS is a cornerstone of this process, added at a known concentration to every sample, calibrator, and quality control (QC) sample.[7] Its primary function is to normalize the analytical signal of the analyte, correcting for variations that can occur during:

  • Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.

  • Instrumental Analysis: Fluctuations in injection volume and mass spectrometer response (e.g., ion suppression or enhancement from matrix effects).[9][10]

The ideal IS is a Stable Isotope Labeled (SIL) version of the analyte, as it shares nearly identical physicochemical properties, ensuring it tracks the analyte most effectively through the entire analytical workflow.[3][9][11][12]

Comparative Analysis: Choosing the Right Internal Standard for Omeprazole

The selection of an IS is a critical decision in method development. Let's compare the common choices for omeprazole analysis.

a. Structural Analog Internal Standards

A structural analog is a molecule that is chemically similar but not identical to the analyte (e.g., using lansoprazole for omeprazole analysis).[13]

  • Advantages: Often more readily available and less expensive than SIL-IS.

  • Disadvantages:

    • Different Physicochemical Properties: Variations in polarity, pKa, and stability can lead to different extraction recoveries and chromatographic retention times.[12]

    • Differential Matrix Effects: Analogs can experience different degrees of ion suppression or enhancement compared to the analyte, leading to inaccurate quantification.[14]

    • Regulatory Scrutiny: Regulatory agencies prefer SIL-IS due to their superior ability to compensate for analytical variability.[9]

b. Deuterated Internal Standards (e.g., Omeprazole-D₃)

Deuterium (²H or D) labeled standards are a common type of SIL-IS. For omeprazole, this often involves replacing the three hydrogens on the methoxy group with deuterium (Omeprazole-D₃).

  • Advantages: As a SIL-IS, it has nearly identical properties to omeprazole, leading to co-elution and similar extraction behavior.[15][16]

  • Disadvantages:

    • Metabolic Instability: The primary drawback of deuterated standards lies in their potential for in-vivo metabolic instability.[17] Omeprazole is extensively metabolized in the liver, primarily by cytochrome P450 enzymes like CYP2C19 and CYP3A4, which catalyze reactions such as hydroxylation and O-demethylation.[2][18][19] The C-D bond is weaker than a C-H bond and can be susceptible to enzymatic cleavage. In the case of Omeprazole-D₃, the deuterated methoxy group can be cleaved and potentially replaced, a phenomenon known as "metabolic switching." This can lead to crosstalk between the IS and the analyte, compromising data integrity.

    • Chromatographic Shift: The slight mass difference in deuterated compounds can sometimes lead to a small shift in retention time compared to the native analyte, which can be problematic in regions of changing matrix effects.[12][14][17]

c. The Superior Choice: Omeprazole-¹³CD₃

To mitigate the risks associated with deuterated-only standards, a superior option is a dually labeled SIL-IS, such as Omeprazole-¹³CD₃. This molecule incorporates both deuterium and a stable carbon-13 (¹³C) isotope.

  • Enhanced Stability: The ¹³C atom is typically placed within the carbon skeleton of the labeled group (e.g., the methoxy group). The ¹³C-D bond is not subject to the same enzymatic cleavage as a ¹²C-D bond, and the ¹³C-¹²C bond is exceptionally stable. This dual labeling makes the IS far more resistant to metabolic degradation and back-conversion to the unlabeled analyte, ensuring its integrity throughout the analytical process.[20][21][22]

  • Optimal Mass Difference: A mass difference of at least +3 Da is generally recommended to avoid isotopic crosstalk from the natural abundance of ¹³C in the analyte.[11] Omeprazole-¹³CD₃ provides a +4 Da mass shift, offering excellent separation from the analyte's mass signal.

  • Identical Physicochemical Behavior: Like other SIL-IS, Omeprazole-¹³CD₃ co-elutes perfectly with omeprazole and experiences the same extraction recovery and matrix effects, making it the most reliable choice for accurate quantification.[21][22]

Table 1: Comparison of Internal Standard (IS) Options for Omeprazole Bioanalysis

Feature Structural Analog (e.g., Lansoprazole) Deuterated IS (Omeprazole-D₃) ¹³C and Deuterated IS (Omeprazole-¹³CD₃)
Regulatory Acceptance Acceptable, but with justification Good Excellent (Gold Standard)
Co-elution No Yes Yes
Extraction Recovery Different Identical Identical
Matrix Effect Compensation Partial / Unpredictable Good Excellent
Metabolic Stability N/A Potential for instability/crosstalk High Stability
Cost Low Moderate High

Visualizing the Rationale

To better understand the scientific principles discussed, the following diagrams illustrate key workflows and concepts.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Receive Plasma Sample B Add Omeprazole-¹³CD₃ (IS) A->B C Protein Precipitation / LLE B->C D Evaporate & Reconstitute C->D E Inject Sample D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM Mode) F->G H Integrate Peak Areas (Analyte & IS) G->H I Calculate Peak Area Ratio H->I J Quantify vs. Calibration Curve I->J K K J->K Report Concentration

Caption: A typical bioanalytical workflow for omeprazole quantification.

Metabolic_Instability cluster_0 Metabolism of Deuterated IS cluster_1 Result IS Omeprazole-D₃ (IS) Metabolite Demethylated Metabolite IS->Metabolite CYP450 O-Demethylation Analyte Omeprazole (Analyte) Metabolite->Analyte Back-conversion (Metabolic Switching) Result Analyte signal artificially inflated IS signal artificially decreased = Inaccurate Result

Caption: Potential metabolic instability of a deuterated-only internal standard.

Experimental Verification: A Model LC-MS/MS Protocol

This section outlines a robust, validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of omeprazole in human plasma.

4.1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of Omeprazole-¹³CD₃ working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water) and vortex for 5 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

4.2. LC-MS/MS Conditions

ParameterCondition
LC System UPLC/UHPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, ramp to 95% B over 2.5 min, hold for 0.5 min, return to 10% B
Column Temp 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization, Positive Mode (ESI+)
MRM Transitions Omeprazole: 346.1 -> 198.1Omeprazole-¹³CD₃: 350.1 -> 202.1

4.3. Validation and Acceptance Criteria

The method must be validated according to regulatory guidelines (e.g., FDA or EMA).[4][6] Key validation parameters and typical acceptance criteria are summarized below.

Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria

Parameter Purpose Acceptance Criteria
Selectivity Ensure no interference from endogenous matrix components. Response in blank samples should be <20% of the LLOQ response.
Calibration Curve Define the relationship between concentration and response. At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). R² ≥ 0.99.
Accuracy & Precision Determine the closeness of measured values to nominal and their variability. For QC samples at LLOQ, MQC, and HQC, mean accuracy should be within ±15% (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).
Matrix Effect Assess the impact of matrix components on ionization. The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.

| Stability | Ensure analyte integrity under various storage and handling conditions. | Mean concentration at each stability condition must be within ±15% of the nominal concentration. |

Conclusion

While several types of internal standards can be used in bioanalysis, the choice is not arbitrary, especially within a regulated environment. For omeprazole, whose metabolic pathways are well-documented, the risk of metabolic instability with a simple deuterated standard is a significant concern that can compromise data integrity. Omeprazole-¹³CD₃, through its dual-labeling strategy, offers superior metabolic stability, effectively mitigating the risk of in-vivo alteration.[17][21] Its use ensures that the IS accurately tracks the analyte from sample collection through to final analysis, fulfilling the rigorous demands of regulatory agencies and providing the highest level of confidence in the final reported concentrations. While the initial cost may be higher, the investment in a robust and scientifically sound internal standard like Omeprazole-¹³CD₃ is a critical step in ensuring the success and compliance of clinical and preclinical studies.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

  • Bioanalysis Zone. Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. [Link]

  • Romer Labs. The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. [Link]

  • Shin, K. H., et al. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 25(21), 5035. [Link]

  • Regårdh, C. G., et al. (1989). Omeprazole: pharmacokinetics and metabolism in man. Scandinavian journal of gastroenterology. Supplement, 166, 4–11. [Link]

  • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. [Link]

  • American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Omeprazole-d3

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Omeprazole-d3. As researchers and drug development professionals, our responsibility extends beyond the bench to include the ethical and environmentally sound management of all chemical substances. This document is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Core Principles: Understanding the "Why" Behind Disposal

Omeprazole-d3, a deuterated form of Omeprazole, is chemically identical to its parent compound in terms of reactivity and biological effect. Therefore, its disposal is governed by the same principles that apply to all pharmaceutical waste. The primary directive, mandated by the U.S. Environmental Protection Agency (EPA), is the absolute prohibition of sewering (i.e., drain disposal) for hazardous pharmaceutical waste .[1][2]

Scientific Rationale: The prohibition on drain disposal is grounded in significant environmental concerns. Studies have shown that proton pump inhibitors like Omeprazole, along with their metabolites, can persist in aquatic environments.[3] They are known to undergo transformation and degradation in water, leading to various byproducts whose long-term ecological impact is a subject of ongoing research.[4][5][6] Disposing of these compounds down the drain contributes to the contamination of waterways, potentially affecting aquatic life and the broader ecosystem.[3]

Regulatory Framework: In the United States, the management of chemical waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA). While Omeprazole is not specifically a P-listed (acutely hazardous) or U-listed chemical, it is classified as a pharmaceutical. The EPA's regulations for hazardous waste pharmaceuticals require stringent management to protect human health and the environment.[7] Therefore, the most prudent and compliant approach is to manage all Omeprazole-d3 waste through your institution's hazardous waste program.

Hazard Profile of Omeprazole-d3

Before handling any chemical for disposal, it is crucial to understand its inherent hazards. The Safety Data Sheet (SDS) for Omeprazole provides the following key information:

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[8]Nitrile gloves, safety glasses/goggles, lab coat.
Skin Irritation Causes skin irritation.[9][10]Nitrile gloves, lab coat.
Eye Irritation Causes serious eye irritation.[9][10]Safety glasses with side shields or goggles.
Respiratory Irritation May cause respiratory irritation, particularly as a dust.[9][10]Use in a well-ventilated area or fume hood. A respirator may be needed for large quantities of powder.[11]

Pre-Disposal Protocol: Waste Segregation and Accumulation

Proper disposal begins with meticulous segregation at the point of generation. This prevents cross-contamination and ensures that waste is handled by the correct disposal stream.

Step-by-Step Segregation and Storage:

  • Identify Waste Streams: Create distinct, clearly labeled waste containers for each type of Omeprazole-d3 waste:

    • Solid Waste: Unused or expired pure Omeprazole-d3 powder, contaminated weigh boats, and wipes.

    • Liquid Waste: Solutions containing Omeprazole-d3 (e.g., in organic solvents or buffer). Ensure the solvent is compatible with the container.

    • Contaminated Sharps & Labware: Needles, syringes, and glass vials. These must go into a designated sharps container that is also labeled as hazardous chemical waste.

  • Select Appropriate Containers: All waste must be collected in containers that are compatible with the chemical, leak-proof, and have a secure lid.[12] Never use food containers for chemical waste.

  • Label Containers Correctly: All hazardous waste containers must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "Omeprazole-d3" (avoid abbreviations)

    • All components of a liquid mixture (e.g., "Omeprazole-d3 in Methanol")

    • The specific hazard(s) (e.g., "Toxic," "Irritant")

    • Accumulation Start Date (the date the first drop of waste enters the container)

    • Generator's Name and Location (Lab PI, Building, Room Number)

  • Store Safely: Store sealed waste containers in a designated Satellite Accumulation Area (SAA), such as a secondary containment bin within a fume hood or a designated cabinet. This area must be under the control of the lab personnel. Keep containers closed at all times except when adding waste.[12]

Disposal Workflow: From Bench to Final Disposition

The following workflow outlines the decision-making process and actions required for the final disposal of Omeprazole-d3 waste. The primary directive is to work through your institution's Environmental Health & Safety (EHS or EHSO) department.[13]

G cluster_waste_type 1. Characterize Waste cluster_packaging 2. Package & Label cluster_final 3. Final Disposal start Omeprazole-d3 Waste Generated solid Pure Solid or Contaminated Debris start->solid liquid Aqueous or Solvent Solution start->liquid sharps Contaminated Sharps/Vials start->sharps package_solid Seal in compatible, labeled solid waste container solid->package_solid package_liquid Collect in compatible, labeled liquid waste carboy liquid->package_liquid package_sharps Place in labeled hazardous sharps container sharps->package_sharps consult_ehs Consult Institutional EHS/EHSO Guidelines package_solid->consult_ehs package_liquid->consult_ehs package_sharps->consult_ehs arrange_pickup Arrange for Hazardous Waste Pickup via EHS consult_ehs->arrange_pickup Follow EHS Protocol

Caption: Disposal decision workflow for Omeprazole-d3 waste.

Emergency Protocol: Managing Spills

Accidents can happen. A prepared and rapid response is key to mitigating any risk.

For a Small Spill of Solid Omeprazole-d3:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.

  • Prevent Dusting: Do NOT dry sweep. Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.

  • Clean Up: Carefully wipe the area from the outside in. Place all contaminated materials (paper towels, gloves) into a sealed bag or container.

  • Dispose as Waste: Label the container as "Hazardous Waste: Omeprazole-d3 Spill Debris" and manage it through the EHS disposal stream.

For a Small Spill of a Solution Containing Omeprazole-d3:

  • Alert Personnel & Control Ignition Sources if the solvent is flammable.

  • Don PPE.

  • Contain the Spill: Use an absorbent material (e.g., spill pads, vermiculite) to surround and absorb the liquid.

  • Collect Absorbent: Place the saturated absorbent material into a compatible, sealed container.

  • Dispose as Waste: Label the container as hazardous waste, listing all chemical components, and manage it through the EHS disposal stream.

For large spills, evacuate the area, alert personnel, and contact your institution's EHS emergency line immediately.

References

  • Vummenthala, A., & D'Souza, J. (2016). Analysis, occurrence, fate and risks of proton pump inhibitors, their metabolites and transformation products in aquatic environment: A review. PubMed. Available at: [Link]

  • McKay, K., & Morrison, C. (n.d.). Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Glasgow Caledonian University. Available at: [Link]

  • Hazardous Waste Experts. (2019). Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts. Available at: [Link]

  • Waste Today Magazine. (n.d.). EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste Today. Available at: [Link]

  • DellaGreca, M., et al. (2006). Degradation of lansoprazole and omeprazole in the aquatic environment. ResearchGate. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. EPA.gov. Available at: [Link]

  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. EPA.gov. Available at: [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. Available at: [Link]

  • McKay, K., & Morrison, C. (2015). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. Semantic Scholar. Available at: [Link]

  • U.S. Food and Drug Administration. (2007). Environmental Assessment for Prilosec® (omeprazole magnesium). FDA.gov. Available at: [Link]

  • Covetrus. (n.d.). Material Safety Data Sheet - Omeprazole. Covetrus. Available at: [Link]

  • Guinama. (2023). SAFETY DATA SHEET 8937-OMEPRAZOL. Guinama.com. Available at: [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet - Omeprazole, Ph. Eur. DCFineChemicals.com. Available at: [Link]

  • Synergy Recycling. (n.d.). Disposal of deuterium (D₂). Synergy Recycling. Available at: [Link]

  • Nationwide Children's Hospital. (n.d.). Medicine: Proper Disposal. NationwideChildrens.org. Available at: [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • U.S. Drug Enforcement Administration. (2018). HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. DEA.gov. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. FDA.gov. Available at: [Link]

  • News-Medical.Net. (2023). Safe and simple ways to dispose of unused medicines. News-Medical.Net. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Drug Disposal: FDA's Flush List for Certain Medicines. FDA.gov. Available at: [Link]

  • Emory University. (n.d.). Hazardous Waste - EHSO Manual 2023-2024. Emory University. Available at: [Link]

  • U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. EPA.gov. Available at: [Link]

  • Irish Statute Book. (2003). Containment of Nuclear Weapons Act 2003, Schedule. Irish Statute Book. Available at: [Link]

Sources

Mastering Safety: A Researcher's Guide to Handling Omeprazole-d3

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, or drug development professional, the integrity of your work is paramount. This principle extends beyond the precision of your measurements and the elegance of your experimental design; it is fundamentally rooted in a culture of safety. Handling potent, isotopically labeled compounds like Omeprazole-d3 (13CD3) demands a meticulous approach to personal protection that is both scientifically grounded and practical for daily laboratory operations.

This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a comprehensive framework for understanding the why behind each safety recommendation, empowering you to make informed decisions that protect both you and the integrity of your research. We will delve into the specific hazards associated with Omeprazole, detail the selection and use of appropriate PPE for various laboratory tasks, and provide clear, actionable plans for operational workflow and waste disposal.

The Hazard Profile of Omeprazole: More Than Just a Proton Pump Inhibitor

Omeprazole is a potent pharmaceutical agent that, while therapeutic in controlled doses, presents occupational hazards in its pure, concentrated form. The primary risks to laboratory personnel are through inhalation of airborne powder, dermal contact, and accidental ingestion. Although not classified as a classic cytotoxic agent, Omeprazole is recognized as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH), warranting specific handling precautions[1][2][3]. One Safety Data Sheet specifies an 8-hour time-weighted average (TWA) occupational exposure limit (OEL) of 0.05 mg/m³, highlighting its potency and the need for stringent exposure controls[4].

Key hazards include:

  • Skin Sensitization: Omeprazole can cause allergic skin reactions upon contact[5][6].

  • Irritation: It is known to cause skin, eye, and respiratory irritation[7][8][9].

  • Systemic Effects: Long-term or repeated exposure may lead to cumulative effects[6][10].

The use of the deuterated form, Omeprazole-d3, does not alter these fundamental chemical hazards. The core principle of protection remains the same: prevent the compound from entering your body.

A Multi-Layered Defense: Engineering Controls and Personal Protective Equipment

The foundation of laboratory safety is a hierarchy of controls, where engineering and administrative controls are the first and most effective lines of defense. PPE should be considered the final barrier between the researcher and the hazard.

  • Primary Engineering Controls: Whenever possible, handle solid Omeprazole-d3 within a containment device.

    • Ventilated Balance Enclosure (VBE) or Powder Containment Hood: These are essential for weighing operations. They use HEPA filters to capture fine powders and maintain negative pressure, preventing airborne particles from escaping into the laboratory environment[11][12].

    • Chemical Fume Hood: A standard chemical fume hood is necessary for handling solutions of Omeprazole-d3.

  • Personal Protective Equipment (PPE): The specific PPE required is dictated by the task at hand. The following table summarizes the recommended PPE for common laboratory procedures involving Omeprazole-d3.

TaskPrimary Engineering ControlHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Ventilated Balance EnclosureDouble Nitrile GlovesSafety Glasses with Side ShieldsLab Coat (fully buttoned)Required: N95 or higher filtering facepiece respirator. Consider elastomeric half-mask with P100 filters for frequent or large-quantity weighing.
Preparing Stock Solutions Chemical Fume HoodDouble Nitrile GlovesSafety Goggles or Face ShieldLab Coat (fully buttoned)Not typically required if work is performed correctly within a certified fume hood.
Cell Culture/Assay Plating Biosafety Cabinet/Laminar Flow HoodNitrile GlovesSafety GlassesLab CoatNot required.
Spill Cleanup (Solid) N/ADouble Nitrile Gloves, Heavy DutySafety Goggles and Face ShieldDisposable Gown over Lab CoatRequired: Elastomeric half-mask or full-facepiece respirator with P100 filters.
Spill Cleanup (Liquid) N/ADouble Nitrile Gloves, Heavy DutySafety Goggles and Face ShieldDisposable Gown over Lab CoatNot typically required if spill is small and contained. Assess based on solvent volatility and quantity.

The Logic of PPE Selection: A Deeper Dive

Simply stating what to wear is insufficient. A senior scientist understands the causality behind these choices.

Hand Protection: The Critical Barrier

The risk of dermal absorption and sensitization makes glove selection a critical decision point.

  • Material: Nitrile gloves are recommended for their resistance to a broad range of chemicals, including many solvents used to dissolve Omeprazole, and for their puncture resistance[13][14][15]. They are a suitable alternative for individuals with latex allergies[2][6].

  • Thickness: For handling potent powders and preparing solutions, using a double-gloving technique with two pairs of standard-thickness nitrile gloves provides an extra layer of protection against tears and pinholes.

Respiratory Protection: Preventing Inhalation of Potent Powders

The fine, easily aerosolized nature of powdered active pharmaceutical ingredients (APIs) presents a significant inhalation risk.

  • When is it Required? Any procedure that can generate airborne dust, primarily weighing, requires respiratory protection.

  • Choosing the Right Respirator: The selection depends on a risk assessment of the task's duration, frequency, and the quantity of material being handled[5][8][18].

    • N95 Filtering Facepiece Respirator (FFR): This is the minimum requirement for weighing small quantities of Omeprazole-d3 in a ventilated enclosure. It filters at least 95% of airborne particles but does not protect against chemical vapors[18][19].

    • Elastomeric Half-Mask with P100 Filters: For frequent weighing or handling of larger quantities (milligrams to grams), a reusable elastomeric respirator with P100 (oil-proof, 99.97% filter efficiency) cartridges offers a higher level of protection and a better facial seal.

    • Powered Air-Purifying Respirator (PAPR): For extensive handling of large quantities of powder, a PAPR provides the highest level of protection by supplying a constant flow of filtered air to a hood or facepiece, creating positive pressure that prevents contaminants from entering.

The following workflow diagram illustrates the decision-making process for selecting appropriate respiratory protection.

PPE_Selection_Workflow Respiratory Protection Selection for Omeprazole-d3 Powder start Start: Handling Solid Omeprazole-d3 task_assessment Assess Task: Can the task generate airborne dust? start->task_assessment weighing Weighing, Aliquoting, Transferring Powder task_assessment->weighing Yes no_dust Handling intact coated tablets or solutions in a fume hood task_assessment->no_dust No containment Is work performed in a Ventilated Balance Enclosure (VBE)? weighing->containment no_resp Respirator not required under normal conditions no_dust->no_resp no_containment Work in open lab (Not Recommended!) containment->no_containment No quantity Assess Quantity & Frequency containment->quantity Yes papr Recommended PPE: Elastomeric Half-Mask (P100) or PAPR no_containment->papr High Risk small_quantity Small Quantity (<100mg) Infrequent Task quantity->small_quantity large_quantity Large Quantity (>100mg) Frequent Task quantity->large_quantity n95 Minimum PPE: N95 Respirator small_quantity->n95 large_quantity->papr stop Proceed with task using appropriate PPE n95->stop papr->stop no_resp->stop

Caption: Workflow for selecting respiratory protection when handling solid Omeprazole-d3.

Operational Plan: Step-by-Step Guidance for Safe Handling

Protocol 1: Weighing Solid Omeprazole-d3

  • Preparation: Designate a specific area for handling the potent compound. Ensure the Ventilated Balance Enclosure (VBE) is certified and functioning correctly.

  • Don PPE: Put on a lab coat, safety glasses, and two pairs of nitrile gloves. Don your selected, fit-tested respirator (e.g., N95).

  • Procedure: a. Place a weigh boat or paper on the analytical balance inside the VBE. Tare the balance. b. Carefully transfer the desired amount of Omeprazole-d3 powder using a dedicated spatula. Minimize any movements that could create dust. c. Once the desired weight is achieved, carefully close the primary container of Omeprazole-d3. d. Gently fold the weigh paper or cap the weigh boat containing the aliquot.

  • Cleanup: Using a disposable wipe lightly dampened with 70% ethanol, gently wipe down the spatula, the balance, and the interior surfaces of the VBE. Dispose of the wipe and weigh paper in a designated hazardous waste bag inside the VBE.

  • Doff PPE: Remove the outer pair of gloves and dispose of them in the hazardous waste bag. With the inner gloves still on, transport the weighed compound to the next work area (e.g., a fume hood for dissolution). Remove the remaining PPE in the correct order (inner gloves, lab coat, respirator, safety glasses). Wash hands thoroughly.

Disposal Plan: Managing Contaminated Waste

Proper segregation and disposal of contaminated waste are critical to prevent environmental release and accidental exposure.

Waste Streams:

  • Solid Waste: This includes contaminated gloves, wipes, weigh papers, disposable gowns, and respirator filters.

    • Collection: All solid waste generated during the handling of Omeprazole-d3 should be collected in a dedicated, clearly labeled, sealed plastic bag or container.

    • Disposal: This waste stream should be disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. It should not be mixed with regular laboratory or biohazardous waste.

  • Liquid Waste: This includes unused stock solutions and contaminated solvents.

    • Collection: Collect all liquid waste in a sealed, properly labeled, and chemically compatible waste container.

    • Disposal: Dispose of as hazardous chemical waste via your institution's EHS program. Do not pour Omeprazole solutions down the drain.

  • Deuterated Compound Disposal: Omeprazole-d3 is a stable, non-radioactive isotopically labeled compound. As such, its disposal is governed by its chemical hazards, not its isotopic label. The waste can be managed as standard chemical waste according to EPA guidelines or local regulations[][21]. There are no additional requirements for the disposal of the stable deuterium isotope itself.

Decontamination and Spill Cleanup:

In the event of a spill, immediate and correct action is crucial.

  • Alert and Secure: Alert personnel in the immediate area. If the spill is large or outside of a containment device, evacuate the area and contact your EHS office.

  • Don PPE: For any spill cleanup, wear a disposable gown over your lab coat, double nitrile gloves, safety goggles, and a face shield. For solid spills, an elastomeric respirator with P100 filters is required.

  • Contain and Clean (Solid Spill): a. Gently cover the spill with absorbent pads or wipes to prevent further aerosolization. b. Dampen the absorbent material with water to wet the powder. c. Carefully collect the material and place it in a designated hazardous waste container.

  • Contain and Clean (Liquid Spill): a. Cover the spill with an appropriate absorbent material (e.g., chemical spill pads). b. Collect the saturated absorbent and place it in the hazardous waste container.

  • Decontaminate: Omeprazole is known to be unstable and degrades rapidly in acidic conditions[15][22]. However, the use of strong acids or oxidizers like sodium hypochlorite for decontamination can be hazardous. A safer, validated approach is a two-step cleaning process: a. Step 1 (Cleaning): Thoroughly wipe the contaminated surface with a solution of a laboratory detergent. This physically removes the compound. b. Step 2 (Rinsing): Wipe the surface with 70% ethanol, followed by distilled water to remove any detergent residue. c. All cleaning materials must be disposed of as hazardous solid waste.

By integrating these principles of hazard assessment, meticulous PPE selection, and procedural diligence into your workflow, you build a robust safety culture. This not only ensures your personal well-being but also upholds the highest standards of scientific integrity and responsibility.

References

  • Alberta Health Services. (2025, December 16). Hazardous Medication List.
  • Glove Master. (2023, November 24). Handling Chemicals Safely: Choosing the Right Gloves for Chemical Prot.
  • Kimberly Clark. Nitrile Gloves Chemical Resistance Guide.
  • WellBefore. (2022, December 29). Nitrile Gloves Chemical Resitance: What You Need to Know.
  • Dole VA. (2021, December 15). Facility NIOSH List of Hazardous Medications.
  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference.
  • Weill Cornell Medicine EHS. Toxic Powder Weighing. Retrieved from Weill Cornell Medicine Environmental Health and Safety.
  • Mettler Toledo. Webinar: Safe Weighing of Potent and Hazardous Substances.
  • University of Pennsylvania EHRS. (n.d.). Disposable Nitrile Gloves in Chemical Labs.
  • Santa Cruz Biotechnology. Omeprazole Safety Data Sheet.
  • Spectrum Chemical. (2021, March 25). Safety Data Sheet - Omeprazole.
  • NIOSH. NIOSH Guide to the Selection and Use of Particulate Respirators. DHHS (NIOSH) Publication No. 96-101.
  • NIOSH. Respirator Selection Logic. DHHS (NIOSH) Publication No. 2005-100.
  • Halyard. (2022, August 2). MANAGE YOUR CLEANROOM RISKS WITH HALYARD PUREZERO* NITRILE GLOVES*.
  • Justia Regulations. (2018, February 14). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings: Proposed Additions to the NIOSH Hazardous Drug List 2018.
  • 3M. Respiratory Protection Guidance for Hazardous Drug Handling.
  • Ansell. Permeation/Degradation Resistance Guide forAnsell Chemical Resistant Gloves.
  • NIOSH. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. DHHS (NIOSH) Publication No. 2025-103.
  • Santa Cruz Biotechnology. Omeprazole Safety Data Sheet.
  • NIOSH. Hazardous Drug List.
  • PubMed. (n.d.). Degradation of omeprazole induced by enteric polymer solutions and aqueous dispersions: HPLC investigations.
  • Fisher Scientific. (2015, February 26). SAFETY DATA SHEET - Omeprazole.
  • Waters. Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns.
  • Sigma-Aldrich. (2025, October 17). SAFETY DATA SHEET - Omeprazole.
  • Glasgow Caledonian University. Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Retrieved from Glasgow Caledonian University Research Online.
  • BOC Sciences. (2015, November 4). How to Dispose the Waste from Isotope Labeling.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • LGC Standards. (2023, March 22). SAFETY DATA SHEET - Omeprazole.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Omeprazole 13CD3
Reactant of Route 2
Reactant of Route 2
Omeprazole 13CD3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.